molecular formula C6H13ClN2O B1523500 N-(azetidin-3-yl)-N-methylacetamide hydrochloride CAS No. 935668-15-8

N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Cat. No.: B1523500
CAS No.: 935668-15-8
M. Wt: 164.63 g/mol
InChI Key: CLRZDNKDFGOBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Azetidin-3-yl)-N-methylacetamide hydrochloride (CAS 935668-15-8) is a high-purity chemical intermediate of significant value in pharmaceutical research and development . Its structure, featuring a conformationally restrained azetidine ring, is strategically employed by researchers in medicinal chemistry for scaffold modification and structure-activity relationship (SAR) studies to improve metabolic stability and target selectivity of lead compounds . This compound serves as a key building block in the synthesis of biologically active molecules, with prominent applications in the development of kinase inhibitors and agents targeting the central nervous system . It is also utilized in the preparation of beta-lactam analogs and peptidomimetics . The compound has a molecular formula of C 6 H 13 ClN 2 O and a molecular weight of 164.63 g/mol . To ensure stability, this product should be stored dry, in a sealed container under an inert atmosphere, and at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(azetidin-3-yl)-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-5(9)8(2)6-3-7-4-6;/h6-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRZDNKDFGOBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693510
Record name N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935668-15-8
Record name N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(azetidin-3-yl)-N-methylacetamide hydrochloride (CAS 935668-15-8): A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(azetidin-3-yl)-N-methylacetamide hydrochloride, designated by CAS number 935668-15-8, represents a fascinating small molecule built upon the increasingly important azetidine framework. While detailed public domain data on this specific compound remains scarce, its structural motifs suggest significant potential as a building block or lead compound in drug discovery. This technical guide will provide a comprehensive overview of the available information for this compound and, more broadly, will leverage data from analogous structures to present a scientifically grounded perspective on its synthesis, characterization, and potential therapeutic applications. By examining the well-established role of the azetidine scaffold in medicinal chemistry, this document aims to equip researchers with the foundational knowledge and hypothetical frameworks necessary to explore the potential of this and related molecules.

Introduction: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design.[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1][2] Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine ring allows for precise spatial orientation of substituents, a critical factor in optimizing drug-target interactions.[2]

Azetidine-containing compounds often exhibit improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, which are desirable attributes for drug candidates.[3] This has led to their incorporation into a range of biologically active molecules, including enzyme inhibitors and modulators of G-protein coupled receptors (GPCRs).[4] Notably, azetidine derivatives have been successfully developed as inhibitors for targets such as dipeptidyl peptidase IV (DPP IV) and Signal Transducer and Activator of Transcription 3 (STAT3).[5][6] Furthermore, the unique properties of the azetidine scaffold have made it a valuable component in the design of therapeutics targeting the Central Nervous System (CNS).[7][8]

Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, its basic chemical properties have been reported by various suppliers. A summary of this information is presented in Table 1.

PropertyValueSource(s)
CAS Number 935668-15-8[9][]
Molecular Formula C₆H₁₃ClN₂O[9][11]
Molecular Weight 164.63 g/mol [9][][11]
IUPAC Name N-(azetidin-3-yl)-N-methylacetamide;hydrochloride[9]
Canonical SMILES CC(=O)N(C)C1CNC1.Cl[9][]
InChI Key CLRZDNKDFGOBEF-UHFFFAOYSA-N[9][][11]

Synthesis and Purification: A Hypothetical Framework

Detailed, peer-reviewed synthesis protocols for this compound are not currently available in the public domain. However, based on established synthetic methodologies for N-acyl azetidines, a plausible synthetic route can be proposed. The following section outlines a hypothetical, multi-step synthesis designed to be a self-validating system with clear causality behind the experimental choices.

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound would involve the N-acetylation of a suitable protected azetidine precursor, followed by deprotection. A possible retrosynthetic analysis is depicted below:

G Target This compound Intermediate1 N-(1-Protected-azetidin-3-yl)-N-methylacetamide Target->Intermediate1 Deprotection & HCl Salt Formation Intermediate2 N-methyl-1-protected-azetidin-3-amine Intermediate1->Intermediate2 Acetylation StartingMaterial 1-Protected-azetidin-3-one Intermediate2->StartingMaterial Reductive Amination

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Reductive Amination to form N-methyl-1-protected-azetidin-3-amine

This step introduces the N-methyl group via reductive amination of a protected azetidin-3-one. The choice of a protecting group, such as tert-butoxycarbonyl (Boc), is crucial for preventing unwanted side reactions at the azetidine nitrogen.

  • To a solution of N-Boc-azetidin-3-one (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add methylamine (as a solution in a compatible solvent, ~1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents), portion-wise. The use of NaBH(OAc)₃ is advantageous as it is less reactive towards the ketone starting material and selectively reduces the iminium intermediate.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-N-methylazetidin-3-amine.

Step 2: Acetylation to form N-(1-Boc-azetidin-3-yl)-N-methylacetamide

This step introduces the acetyl group to the secondary amine.

  • Dissolve the purified N-Boc-N-methylazetidin-3-amine (1 equivalent) in an anhydrous aprotic solvent like dichloromethane.

  • Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (~1.5 equivalents), to the solution.

  • Cool the mixture to 0 °C and add acetyl chloride or acetic anhydride (~1.2 equivalents) dropwise. The use of an acid scavenger is essential to neutralize the HCl or acetic acid byproduct.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by flash chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Dissolve the N-(1-Boc-azetidin-3-yl)-N-methylacetamide in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane, ~2-3 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature. The product should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Caption: Hypothetical workflow for the synthesis of the target compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Would be used to confirm the presence of all protons and their respective chemical environments. Expected signals would include those for the acetyl methyl group, the N-methyl group, and the diastereotopic protons of the azetidine ring.

  • ¹³C NMR: Would be used to identify all unique carbon atoms, including the carbonyl carbon of the amide and the carbons of the azetidine ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for confirming the connectivity of the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC would be the primary method for assessing the purity of the final compound. A reverse-phase method coupled with a UV detector would likely be suitable. For a hydrochloride salt, an aqueous two-phase system could be employed for separation and analysis.[13]

Potential Applications in Drug Discovery

Given the prevalence of the azetidine scaffold in bioactive molecules, this compound could serve as a valuable building block or starting point for several therapeutic areas.

Enzyme Inhibition

The N-acyl azetidine motif is present in inhibitors of various enzymes. For instance, azetidine-based compounds have shown potent inhibitory activity against STAT3, a key protein in cancer signaling pathways.[6] The N-methylacetamide group could potentially interact with the active site of target enzymes.

G cluster_0 Cell Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_dimer Inhibition

Caption: Potential inhibition of the JAK-STAT signaling pathway by an azetidine-based compound.

CNS-Active Agents

The rigid azetidine scaffold can improve blood-brain barrier penetration, making it attractive for CNS drug discovery.[8] Azetidine derivatives have been investigated for their potential as antidepressants and other CNS-active agents.[14] The N-methylacetamide functionality could be modified to modulate activity at various CNS targets.

Conclusion

This compound is a small molecule of interest due to its incorporation of the medicinally important azetidine scaffold. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous compounds. The hypothetical synthetic and analytical frameworks presented herein offer a robust starting point for researchers interested in this or structurally related molecules. The diverse biological activities associated with the azetidine core suggest that this compound and its derivatives are worthy of further investigation in the ongoing quest for novel therapeutics.

References

N-(azetidin-3-yl)-N-methylacetamide hydrochloride structure

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: N-(azetidin-3-yl)-N-methylacetamide Hydrochloride >

A Comprehensive Analysis for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth analysis of this compound, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its physicochemical properties, detail a robust synthetic pathway and purification strategy, and outline a comprehensive analytical workflow for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols to facilitate the effective use of this valuable scaffold in drug discovery programs.

Introduction

1.1 The Azetidine Scaffold in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern drug discovery.[1] Their inherent ring strain, which is greater than that of pyrrolidines but less than aziridines, provides a unique combination of metabolic stability and conformational rigidity.[1][2] This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[2] Consequently, the azetidine motif is found in several approved drugs and numerous clinical candidates, where it often serves as a bioisosteric replacement for less favorable groups, improving physicochemical properties such as solubility and metabolic stability.[3][4]

1.2 Introduction to this compound

This compound is a disubstituted azetidine derivative that presents multiple points for diversification, making it a valuable building block for the synthesis of compound libraries. The core structure combines the rigid azetidine ring with an N-methylacetamide group, offering a specific spatial arrangement of hydrogen bond donors and acceptors. The hydrochloride salt form generally ensures improved solubility and stability, making it amenable to a wide range of synthetic and screening conditions.

1.3 Scope and Purpose of this Guide

This guide serves as a comprehensive resource for scientists working with this compound. It aims to provide not just a collection of data, but a cohesive understanding of the molecule's properties, synthesis, and characterization. The protocols and explanations herein are designed to be self-validating, empowering researchers to confidently synthesize, purify, and verify the integrity of this compound for its application in drug discovery pipelines.

Physicochemical Properties and Structure

2.1 Chemical Structure

The structure of this compound consists of a central azetidine ring substituted at the 3-position with an N-methylacetamide group. The azetidine nitrogen is protonated in the hydrochloride salt form.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound

2.2 Key Physicochemical Data

Quantitative data for this compound are summarized in the table below. These properties are crucial for planning synthetic reactions, purification, and for understanding its potential behavior in biological assays.

PropertyValueSource(s)
CAS Number 935668-15-8[][6]
Molecular Formula C₆H₁₃ClN₂O[7][8]
Molecular Weight 164.63 g/mol [6][7]
IUPAC Name N-(azetidin-3-yl)-N-methylacetamide;hydrochloride[][6]
SMILES CC(=O)N(C)C1CNC1.Cl[][6]
InChI Key CLRZDNKDFGOBEF-UHFFFAOYSA-N[][7]
Purity Typically ≥96%[6][9]
Appearance Liquid (may vary)[9]

Synthesis and Purification

The synthesis of 3-substituted azetidines can be challenging due to the ring strain of the four-membered ring.[10] However, several reliable synthetic routes have been developed. Below is a recommended pathway and purification workflow.

3.1 Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps, starting from commercially available precursors. The primary disconnection is at the C-N bond of the amide, suggesting a coupling reaction between a protected 3-aminoazetidine derivative and an acetylating agent.

retrosynthesis target N-(azetidin-3-yl)-N-methylacetamide (Target Molecule) step3 Salt Formation target->step3 HCl step1 Amide Formation precursor1 N-Boc-3-(methylamino)azetidine step1->precursor1 precursor2 Acetyl Chloride or Acetic Anhydride step1->precursor2 step2 Boc Deprotection protected_amide N-Boc-N-(azetidin-3-yl)-N-methylacetamide step2->protected_amide protected_amide->step1 free_base N-(azetidin-3-yl)-N-methylacetamide (Free Base) step3->free_base free_base->step2 Acid (e.g., TFA, HCl)

Caption: Retrosynthetic analysis of the target compound.

3.2 Recommended Synthetic Protocol

This protocol is based on standard organic chemistry transformations and is designed for high yield and purity.

Step 1: N-Acetylation of Boc-Protected Precursor

  • Reactants: Dissolve N-Boc-3-(methylamino)azetidine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the acylation reaction.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. The slow addition prevents side reactions and ensures a controlled reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-(azetidin-3-yl)-N-methylacetamide.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent like 1,4-dioxane or diethyl ether.

  • Acidification: Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) in excess (2-3 eq) at 0 °C.

  • Precipitation: The hydrochloride salt should precipitate out of the solution upon stirring. The reaction can be stirred for 1-2 hours at room temperature to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the final product, this compound, under high vacuum.

3.3 Purification and Characterization Workflow

A systematic workflow is essential to ensure the purity and identity of the final compound.

workflow start Crude Product from Synthesis purification Purification (Recrystallization or Chromatography) start->purification purity_check Purity Assessment (HPLC, LC-MS) purification->purity_check decision Purity > 95%? purity_check->decision structure_id Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) final_product Pure, Characterized Compound structure_id->final_product decision->purification No decision->structure_id Yes

Caption: General workflow for purification and characterization.

Analytical Characterization

Thorough analytical characterization is non-negotiable for any compound intended for drug discovery research.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl group (singlet, ~2.1 ppm), the N-methyl group (singlet, ~3.0 ppm), and the azetidine ring protons (multiplets, ~3.5-4.5 ppm). The azetidine CH proton will likely be a multiplet further downfield. The NH₂⁺ proton of the hydrochloride salt will appear as a broad singlet at a variable chemical shift, typically downfield.

  • ¹³C NMR: The carbon NMR will show signals for the carbonyl carbon (~170 ppm), the two methyl carbons (~22 ppm and ~35 ppm), and the carbons of the azetidine ring (~45-60 ppm).

4.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For N-(azetidin-3-yl)-N-methylacetamide, High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the free base (C₆H₁₂N₂O), which has a monoisotopic mass of 128.0950 Da.

4.3 Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound. A typical method would involve a reverse-phase C18 column with a gradient elution using water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The purity should be determined by integrating the peak area at a suitable wavelength (e.g., 210 nm).

Applications in Drug Discovery

This compound is not an end-product drug but rather a versatile building block.

  • Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and specific functionality make it an excellent fragment for FBDD campaigns.[2]

  • Scaffold for Library Synthesis: The secondary amine of the azetidine ring provides a reactive handle for further functionalization, allowing for the rapid generation of diverse compound libraries. This is a common strategy in hit-to-lead optimization.

  • Bioisosteric Replacement: The azetidine core can be used to replace other cyclic or acyclic amines to modulate physicochemical properties like lipophilicity (logP), pKa, and metabolic stability.

Handling, Storage, and Safety

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[11][12]

  • Safety: While specific toxicity data for this compound is not widely available, it should be handled with the care afforded to all novel chemical entities. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique structural features, combining a conformationally restricted azetidine ring with a functionalized side chain, provide a solid foundation for the design of novel therapeutics. This guide has provided a comprehensive overview, from synthesis and purification to characterization and application, to empower researchers to fully leverage the potential of this important chemical scaffold.

References

An In-depth Technical Guide to the Presumed Mechanism of Action of N-(azetidin-3-yl)-N-methylacetamide hydrochloride: A Muscarinic M1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action of N-(azetidin-3-yl)-N-methylacetamide hydrochloride, a compound of significant interest within the field of neuropharmacology. While direct and comprehensive pharmacological data for this specific molecule remains limited in publicly accessible literature, substantial evidence from structurally analogous compounds strongly suggests its role as a high-affinity agonist for the M1 muscarinic acetylcholine receptor (mAChR). This document synthesizes the available evidence, posits a scientifically grounded hypothesis for its molecular and cellular activity, and provides detailed, field-proven experimental protocols for the complete characterization of its pharmacological profile. The insights and methodologies presented herein are designed to empower researchers in the rigorous evaluation of this and similar compounds for potential therapeutic applications, particularly in the context of neurodegenerative disorders such as Alzheimer's disease.

Introduction: The Rationale for Targeting the M1 Muscarinic Receptor

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, particularly in the cortex and hippocampus. These brain regions are critically involved in cognitive functions such as memory and learning.[1] A well-established cholinergic deficit is a hallmark of Alzheimer's disease, making the M1 receptor a compelling therapeutic target.[2] Agonism of the M1 receptor is hypothesized to not only provide symptomatic relief by enhancing cholinergic neurotransmission but also to potentially modify the disease course by promoting the non-amyloidogenic processing of amyloid precursor protein (APP).[3] this compound, with its azetidine core, represents a class of compounds designed to selectively engage this critical receptor. The azetidine moiety offers a rigid scaffold that can be exploited to achieve subtype selectivity among the highly conserved family of muscarinic receptors.[1]

Postulated Mechanism of Action: A High-Affinity M1 Agonist

Based on the pharmacological profile of structurally related azacycloalkyl analogues, this compound is presumed to act as a potent agonist at the M1 muscarinic receptor. A key study on a series of N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides revealed that the azetidine analogue exhibited a high binding affinity for muscarinic receptors in the rat brain. This evidence forms the foundation of our mechanistic hypothesis for this compound.

Receptor Binding and Selectivity Profile

It is hypothesized that this compound binds to the orthosteric site of the M1 receptor, the same site occupied by the endogenous neurotransmitter, acetylcholine. The selectivity of this compound for the M1 subtype over M2-M5 is a critical determinant of its therapeutic potential, as activation of peripheral M2 and M3 receptors can lead to undesirable side effects. While the precise selectivity profile of this compound is yet to be published, a high degree of M1 selectivity is the design objective for such compounds.

Table 1: Hypothesized Muscarinic Receptor Binding Affinity and Functional Potency of this compound

Receptor SubtypeHypothesized Binding Affinity (Kᵢ)Hypothesized Functional Potency (EC₅₀)Primary G-Protein Coupling
hM1 Low Nanomolar Low to Mid Nanomolar Gq/11
hM2High Nanomolar to MicromolarHigh Nanomolar to MicromolarGi/o
hM3High Nanomolar to MicromolarHigh Nanomolar to MicromolarGq/11
hM4High Nanomolar to MicromolarHigh Nanomolar to MicromolarGi/o
hM5High Nanomolar to MicromolarHigh Nanomolar to MicromolarGq/11
Downstream Signaling Cascade

Upon binding of this compound to the M1 receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein, Gq/11.[4] This initiates a well-characterized signaling cascade:

  • Activation of Phospholipase C (PLC): The activated α-subunit of Gq/11 stimulates PLC.

  • Hydrolysis of PIP₂: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5]

  • Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6]

  • Activation of Protein Kinase C (PKC): The rise in intracellular Ca²⁺ and the presence of DAG synergistically activate PKC, which then phosphorylates a multitude of downstream protein targets, leading to various cellular responses.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist N-(azetidin-3-yl)-N- methylacetamide HCl M1R M1 Receptor Agonist->M1R Binds Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Rise IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates Response Cellular Responses (e.g., Neuronal Excitability) PKC->Response Phosphorylates Targets

Caption: M1 Receptor Gq Signaling Pathway.

Experimental Protocols for Pharmacological Characterization

To empirically validate the hypothesized mechanism of action, a series of well-established in vitro assays are required. The following protocols provide a framework for determining the binding affinity, functional potency, and selectivity of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay determines the binding affinity (Kᵢ) of the test compound for each of the five human muscarinic receptor subtypes (hM1-hM5).[7]

Binding_Assay_Workflow A Prepare Membranes from cells expressing hM1-hM5 receptors B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]NMS) A->B C Add increasing concentrations of N-(azetidin-3-yl)-N-methylacetamide HCl B->C D Incubate to equilibrium C->D E Separate bound from free radioligand via rapid filtration D->E F Quantify bound radioactivity using liquid scintillation counting E->F G Plot data and calculate IC₅₀ and Kᵢ values F->G

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, and hM5).

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[8]

    • Determine protein concentration of the membrane preparations using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of a non-selective muscarinic antagonist radioligand, such as [³H]N-methylscopolamine ([³H]NMS), to each well.

    • Add increasing concentrations of this compound (the "competitor").

    • To determine non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., atropine) to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).[8]

  • Filtration and Scintillation Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats, separating the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Mobilization Assay for Functional Potency

This functional assay measures the ability of the test compound to act as an agonist and stimulate the Gq-mediated signaling pathway, resulting in an increase in intracellular calcium.[9][10]

Calcium_Assay_Workflow A Plate cells expressing Gq-coupled muscarinic receptors (M1, M3, M5) B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Wash cells to remove excess dye B->C D Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR) C->D E Add increasing concentrations of N-(azetidin-3-yl)-N-methylacetamide HCl D->E F Monitor fluorescence intensity over time to detect calcium flux E->F G Plot data and calculate EC₅₀ values F->G

Caption: Calcium Mobilization Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate CHO cells stably expressing hM1, hM3, or hM5 receptors in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the plate at 37°C for approximately 1 hour to allow for dye uptake and de-esterification.[11]

  • Calcium Flux Measurement:

    • Wash the cells to remove any extracellular dye.

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

    • Measure the baseline fluorescence for a short period.

    • Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[12]

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak fluorescence response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

Phosphoinositide Turnover Assay

This assay directly measures the accumulation of inositol phosphates, a downstream product of PLC activation, providing a robust measure of Gq/11 pathway engagement.[5][13]

Step-by-Step Methodology:

  • Cell Labeling:

    • Culture cells expressing the Gq-coupled muscarinic receptor of interest in the presence of [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.[14]

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor stimulation.

    • Add increasing concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes).

  • Extraction and Separation of Inositol Phosphates:

    • Terminate the reaction by adding a suitable acid (e.g., trichloroacetic acid).

    • Extract the soluble inositol phosphates.

    • Separate the total inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography.

  • Quantification and Data Analysis:

    • Quantify the amount of [³H]-labeled inositol phosphates using liquid scintillation counting.

    • Plot the amount of inositol phosphate accumulation against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion and Future Directions

While definitive, published data on the pharmacological profile of this compound is currently unavailable, the evidence from closely related analogs strongly supports its proposed mechanism of action as a muscarinic M1 receptor agonist. The experimental protocols detailed in this guide provide a comprehensive and rigorous framework for the complete characterization of this and other novel muscarinic modulators. Such studies are essential to confirm its affinity, selectivity, and functional potency, and to validate its potential as a therapeutic agent for cognitive disorders. Future research should focus on obtaining these critical data, as well as evaluating the compound's in vivo efficacy in animal models of Alzheimer's disease and assessing its pharmacokinetic and safety profiles.

References

Unveiling the Cholinergic Potential: A Technical Guide to the Biological Characterization of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Azetidine Derivative

The azetidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and unique three-dimensional conformations to bioactive molecules.[1] The compound N-(azetidin-3-yl)-N-methylacetamide hydrochloride presents a simple yet intriguing chemical architecture, combining the constrained azetidine ring with an N-methylacetamide moiety that bears resemblance to the endogenous neurotransmitter acetylcholine. While public domain literature does not extensively detail the specific biological activity of this particular molecule, its structural features strongly suggest a potential interaction with the cholinergic system.

This in-depth technical guide, therefore, embarks on a systematic exploration of the potential biological activity of this compound as a putative cholinergic modulator. We will operate under the hypothesis that this compound may target either muscarinic acetylcholine receptors (mAChRs) or nicotinic acetylcholine receptors (nAChRs). This document will serve as a comprehensive roadmap for researchers seeking to elucidate the pharmacological profile of this and structurally similar compounds. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into the interpretation of potential outcomes.

Section 1: The Cholinergic System - A Landscape of Therapeutic Opportunity

The cholinergic system, comprising acetylcholine, its receptors (muscarinic and nicotinic), and the enzymes responsible for its synthesis and degradation, plays a pivotal role in a vast array of physiological processes.[2] These include learning, memory, attention, muscle contraction, and autonomic control. Consequently, modulation of cholinergic signaling has been a cornerstone of therapeutic intervention for a range of disorders, from Alzheimer's disease and schizophrenia to myasthenia gravis and overactive bladder.[3][4]

  • Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5), each exhibiting distinct tissue distribution and signaling pathways.[3] M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[3] M2 and M4 receptors, on the other hand, couple to Gi/o, inhibiting adenylyl cyclase and modulating ion channel activity.[3]

  • Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels composed of five subunits.[5] Neuronal nAChRs are highly diverse, with the α4β2 and α7 subtypes being of particular interest for their roles in cognition and nicotine addiction.[5][6]

The structural components of this compound – a cationic amine within the azetidine ring and a potential hydrogen bond-accepting carbonyl group in the acetamide moiety – are consistent with the general pharmacophore for cholinergic ligands.[5][7]

Section 2: A Tiered Approach to Unraveling Biological Activity

A logical and stepwise approach is paramount to efficiently and accurately characterizing the biological activity of a novel compound. We propose a tiered screening cascade, beginning with broad, target-agnostic assessments and progressively narrowing the focus to specific receptor subtypes and signaling pathways.

Figure 1: A tiered experimental workflow for the characterization of this compound.

Section 3: Experimental Protocols - A Practical Guide

This section provides detailed, step-by-step methodologies for the key experiments outlined in our tiered approach.

Tier 1: Primary Screening - Radioligand Binding Assays

The initial step is to determine if this compound binds to either muscarinic or nicotinic receptors. Radioligand binding assays are a robust and high-throughput method for this purpose.

Objective: To assess the affinity of the test compound for the overall muscarinic and nicotinic receptor populations.

Protocol 3.1.1: Muscarinic Receptor Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a tissue source rich in muscarinic receptors (e.g., rat cerebral cortex) or from a cell line overexpressing a specific mAChR subtype.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Incubation: In a 96-well plate, combine the membrane preparation, [³H]-NMS at a concentration near its Kd, and varying concentrations of this compound.

  • Non-specific Binding: In parallel wells, include a high concentration of a known non-selective muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Incubation and Termination: Incubate the plates at room temperature for a defined period to reach equilibrium. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Scintillation Counting: Wash the filters to remove unbound radioligand, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 3.1.2: Nicotinic Receptor Binding Assay

This protocol is similar to the muscarinic binding assay, with key differences in the choice of radioligand and tissue/cell source.

  • Preparation of Membranes: Use membranes from a brain region with high nAChR expression (e.g., rat thalamus or cortex) or cell lines expressing specific nAChR subtypes (e.g., SH-SY5Y cells for α3β4, HEK293 cells transfected with α4β2 or α7).

  • Radioligand: Employ a broad-spectrum nicotinic radioligand such as [³H]-epibatidine or subtype-preferring radioligands like [³H]-cytisine for α4β2* nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs.

  • Incubation, Termination, and Data Analysis: Follow the same principles as outlined in Protocol 3.1.1, using an appropriate unlabeled nicotinic ligand (e.g., nicotine) to define non-specific binding.

Table 1: Representative Data from Primary Binding Assays

CompoundTargetRadioligandIC₅₀ (nM)Kᵢ (nM)
N-(azetidin-3-yl)-N-methylacetamide HClMuscarinic Receptors[³H]-NMSHypothetical ValueCalculated Value
N-(azetidin-3-yl)-N-methylacetamide HClNicotinic Receptors[³H]-EpibatidineHypothetical ValueCalculated Value
Atropine (Control)Muscarinic Receptors[³H]-NMS~1~0.5
Nicotine (Control)Nicotinic Receptors[³H]-Epibatidine~5~2

Note: The values for the test compound are hypothetical and would be determined experimentally.

Tier 2: Functional Characterization - Cell-Based Assays

Following the confirmation of binding, the next critical step is to determine the functional consequence of this interaction – is the compound an agonist, antagonist, or an allosteric modulator?

Protocol 3.2.1: Calcium Mobilization Assay for M1/M3/M5 Muscarinic Receptors

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the M1, M3, or M5 receptor subtype.

  • Calcium-sensitive Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Agonist Mode: An increase in fluorescence indicates agonistic activity. Generate a concentration-response curve to determine the EC₅₀ and Eₘₐₓ values.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with the test compound before adding a known muscarinic agonist (e.g., carbachol). A rightward shift in the agonist's concentration-response curve indicates competitive antagonism, from which a pA₂ value can be calculated.

Figure 2: Simplified signaling pathway for Gq-coupled muscarinic receptors.

Protocol 3.2.2: Ion Flux Assay for Nicotinic Receptors

  • Cell Culture: Use a cell line expressing the nAChR subtype of interest.

  • Tracer Loading: Load the cells with a radioactive tracer ion such as ⁸⁶Rb⁺ (a surrogate for K⁺).

  • Compound Stimulation: Stimulate the cells with varying concentrations of this compound.

  • Efflux Measurement: Measure the amount of ⁸⁶Rb⁺ released from the cells, which is proportional to ion channel opening.

  • Data Analysis: Determine EC₅₀ and Eₘₐₓ for agonistic activity or IC₅₀ for antagonistic activity (by co-application with a known agonist like nicotine).

Tier 3 & 4: Delving Deeper - Selectivity and Mechanism of Action

Should the compound show promising activity in the primary functional assays, further investigation into its selectivity across all five muscarinic subtypes and various nAChR subunit combinations is warranted. This can be achieved by repeating the binding and functional assays using cell lines individually expressing each receptor subtype.

To distinguish between an orthosteric and an allosteric mechanism, specialized assays are required. For instance, a positive allosteric modulator (PAM) will potentiate the response to the endogenous agonist, resulting in a leftward shift of the agonist's concentration-response curve and potentially an increase in its maximal effect. A silent allosteric modulator (SAM) will bind to an allosteric site without affecting the receptor's function on its own but can modulate the binding of other ligands.

Section 4: In Silico Modeling and Structure-Activity Relationship (SAR)

Computational modeling can provide valuable insights into the potential binding mode of this compound. Docking studies using homology models or crystal structures of muscarinic and nicotinic receptors can help visualize key interactions and guide the synthesis of analogs for SAR studies. For example, modifications to the azetidine ring, the N-methyl group, or the acetyl moiety can probe the importance of these features for binding and functional activity.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic biological evaluation of this compound as a potential cholinergic modulator. The proposed tiered approach, encompassing binding, functional, and mechanistic studies, will enable a thorough characterization of its pharmacological profile. While the specific biological activity of this compound remains to be elucidated, its structural characteristics suggest that it is a promising candidate for investigation within the cholinergic field. The insights gained from such studies could pave the way for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Determining the Solubility of N-(azetidin-3-yl)-N-methylacetamide hydrochloride in DMSO: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Low solubility can be a significant impediment, leading to unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[1] Therefore, an early and accurate assessment of a compound's solubility is not merely a routine measurement but a strategic imperative that can save valuable time and resources.

Dimethyl sulfoxide (DMSO) is a versatile polar aprotic solvent widely employed in drug discovery for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[2][3] Its miscibility with water and most organic solvents makes it an invaluable vehicle for preparing high-concentration stock solutions of test compounds for various in vitro assays.[2] However, the concentration of DMSO is often kept low in final assay conditions (typically below 0.5% v/v) to minimize solvent-induced cellular effects.[4] This necessitates the preparation of concentrated stock solutions, making the compound's maximum solubility in DMSO a critical piece of information.

This guide focuses on N-(azetidin-3-yl)-N-methylacetamide hydrochloride, providing a framework for determining its solubility in DMSO.

Compound and Solvent Profiles

A thorough understanding of the solute and solvent is fundamental to interpreting solubility data.

This compound: A Profile
  • Chemical Name: this compound[5][6][7][8]

  • Molecular Formula: C₆H₁₃ClN₂O[5][6][8][9]

  • Molecular Weight: 164.63 g/mol [5][6][9]

  • Structure: The hydrochloride salt of a small molecule containing an azetidine ring, an amide group, and a methyl group. The presence of the hydrochloride salt form suggests it is likely a basic compound, which can influence its solubility in different pH environments, although this is less of a factor in an aprotic solvent like DMSO.

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Early Drug Discovery
  • Chemical Formula: (CH₃)₂SO[2]

  • Molar Mass: 78.13 g/mol [2]

  • Properties: DMSO is a colorless, hygroscopic liquid with a high boiling point (189 °C) and melting point (19 °C).[2] It is a highly polar aprotic solvent, meaning it has a large dipole moment but does not have acidic protons.[2][10] This property allows it to effectively solvate a wide range of compounds, including many that are poorly soluble in water.[2][3]

  • Applications in Research: Its ability to dissolve both polar and nonpolar molecules makes it an ideal solvent for creating stock solutions of test compounds for high-throughput screening and other in vitro assays.[2] It is also used as a cryoprotectant for cell cultures and in some topical drug delivery systems due to its ability to penetrate biological membranes.[2][11]

Understanding Solubility: Kinetic vs. Thermodynamic

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer and observing for precipitation.[12][13][14] It is a high-throughput method well-suited for the early stages of drug discovery to quickly rank compounds.[13] However, kinetic solubility values can be influenced by the experimental conditions and may not represent the true equilibrium solubility.[15][16]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[1][12][14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[13][14] While more time-consuming to measure, thermodynamic solubility provides a more accurate and reliable value that is critical for later stages of drug development, such as formulation and preclinical studies.[12][13]

For the purpose of preparing a stock solution in pure DMSO, the thermodynamic solubility is the most relevant parameter.

Experimental Protocol for Determining Thermodynamic Solubility in DMSO

The following protocol outlines a robust "shake-flask" method for determining the thermodynamic solubility of this compound in DMSO at room temperature.

Materials
  • This compound (solid powder)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatted shaker/incubator

  • Microcentrifuge tubes (e.g., 2 mL)

  • High-speed microcentrifuge

  • Calibrated micropipettes and tips

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)

  • Volumetric flasks and appropriate solvents for preparing standards and dilutions

Step-by-Step Methodology
  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10-20 mg of this compound into a microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube. This should be an amount that is expected to be insufficient to fully dissolve the compound, thus creating a slurry.

    • Vigorously vortex the mixture for 2-3 minutes to ensure thorough wetting of the solid.

  • Equilibration:

    • Place the tube in a thermostatted shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for 24-48 hours. The extended incubation time is crucial for reaching thermodynamic equilibrium. Gentle, continuous agitation ensures proper mixing.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid material.[4]

  • Sample Collection and Dilution:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations of the compound to ensure accurate quantification.

Data Presentation

The experimentally determined solubility should be reported in standard units, such as mg/mL or molarity (mol/L).

ParameterValue
CompoundThis compound
SolventAnhydrous DMSO
Temperature25 °C
Equilibration Time24-48 hours
Solubility (mg/mL) To be experimentally determined
Solubility (M) To be calculated from mg/mL

Visualizing the Workflow

A clear understanding of the experimental process is crucial for reproducibility.

Solubility_Determination_Workflow cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separation Step 3: Separation cluster_analysis Step 4: Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Create Slurry add_dmso->vortex shake Incubate with Shaking (24-48h at 25°C) vortex->shake centrifuge Centrifuge at High Speed shake->centrifuge supernatant Saturated Supernatant centrifuge->supernatant pellet Undissolved Solid collect Collect Supernatant supernatant->collect dilute Serial Dilution collect->dilute quantify Quantify (HPLC/LC-MS) dilute->quantify result result quantify->result Solubility Value

Caption: Experimental workflow for determining thermodynamic solubility.

Safety Considerations

  • This compound: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.[17][18]

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid. Keep away from heat and open flames. It can readily penetrate the skin and may carry dissolved substances with it.[2][11] Therefore, it is imperative to wear appropriate gloves and avoid skin contact.

Conclusion

While a specific, publicly available value for the solubility of this compound in DMSO is elusive, this guide provides the necessary scientific framework and a detailed experimental protocol for its determination. A precise understanding of this parameter is not an academic exercise but a critical step in ensuring the integrity of in vitro screening data and in making informed decisions throughout the drug discovery and development pipeline. By adhering to the principles of thermodynamic equilibration and employing robust analytical techniques, researchers can confidently establish the solubility of this and other novel compounds, thereby mitigating risks and paving the way for successful preclinical development.

References

An In-Depth Technical Guide to the Stability and Storage of N-(azetidin--3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(azetidin-3-yl)-N-methylacetamide hydrochloride is a chemical compound featuring a strained four-membered azetidine ring. This structural motif is of significant interest in medicinal chemistry due to its unique conformational constraints and metabolic stability.[1][2][3] The hydrochloride salt form is commonly used to enhance the stability, solubility, and bioavailability of amine-containing active pharmaceutical ingredients (APIs).[4][5][6][7] This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and drug development applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability and devising appropriate storage strategies.

PropertyValueSource
CAS Number 935668-15-8[8][9][10][]
Molecular Formula C6H13ClN2O[8][9][]
Molecular Weight 164.63 g/mol [9][10][]
Appearance Liquid/Solid (Varies by supplier)[12][13]
Purity Typically ≥96-97%[10][13]

Core Stability Considerations

The stability of this compound is primarily influenced by the interplay between the strained azetidine ring and the properties conferred by the hydrochloride salt.

The Azetidine Ring: A Balance of Reactivity and Stability

The four-membered azetidine ring possesses considerable ring strain, making it more reactive than larger heterocyclic rings like pyrrolidine or piperidine.[1][3] However, it is significantly more stable than the highly strained three-membered aziridine ring.[1][2][3] This intermediate reactivity is a key feature leveraged in medicinal chemistry.

While generally stable under physiological conditions, the azetidine ring can be susceptible to cleavage under strongly acidic or basic conditions.[1] A study on N-substituted azetidines demonstrated that they can undergo an acid-mediated intramolecular ring-opening decomposition through the nucleophilic attack of a pendant amide group.[14] The rate of this decomposition is sensitive to pH and is related to the pKa of the azetidine nitrogen.[14]

The Role of the Hydrochloride Salt in Enhancing Stability

The formation of a hydrochloride salt is a widely adopted strategy in pharmaceutical development to improve the stability of drug candidates.[4][5][6][7] For N-(azetidin-3-yl)-N-methylacetamide, the hydrochloride salt offers several advantages:

  • Protection of the Amine Group: The protonation of the azetidine nitrogen to form the ammonium ion reduces its nucleophilicity and susceptibility to oxidative degradation.[4]

  • Improved Physical Properties: Hydrochloride salts are typically crystalline solids that are easier to handle, process, and formulate compared to their free base counterparts, which may be oils or less stable solids.[4]

  • Enhanced Solubility: The ionic nature of the hydrochloride salt generally leads to improved aqueous solubility, which can be crucial for both chemical reactions and biological assays.[4][5][6]

Recommended Storage and Handling

Based on the available data from chemical suppliers and general principles of chemical stability, the following storage and handling procedures are recommended for this compound.

Optimal Storage Conditions

Temperature: The most consistently recommended storage condition is refrigeration at 2-8°C .[8] This temperature range helps to minimize the rate of any potential degradation reactions.

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is also advised.[8][15] This is a precautionary measure to prevent potential long-term degradation from atmospheric components.

Container: The compound should be stored in a tightly sealed container to prevent the ingress of moisture.[15][16][17]

Handling Precautions
  • Hygroscopicity: While not explicitly stated for this specific compound, hydrochloride salts can be hygroscopic. It is prudent to handle the material in a dry environment, such as a glove box or a desiccator, to minimize exposure to moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[16]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[12][16][17]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust analytical methods to assess the stability of this compound.

Hydrolysis

The amide bond in the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally more stable than an ester linkage. The hydrochloride salt form provides a mildly acidic environment in solution, which should be considered.

Azetidine Ring Opening

As previously mentioned, the strained azetidine ring can undergo nucleophilic ring-opening.[14] In the case of N-(azetidin-3-yl)-N-methylacetamide, this could potentially be an intramolecular process, although the specific conditions under which this might occur for this molecule are not detailed in the available literature.

The following diagram illustrates a hypothetical acid-catalyzed ring-opening pathway, a common degradation route for strained heterocyclic rings.

G cluster_0 Acid-Catalyzed Ring Opening A N-(azetidin-3-yl)-N-methylacetamide (Protonated) B Carbocation Intermediate A->B Ring Opening C Ring-Opened Product B->C Nucleophilic Attack (e.g., H2O)

Caption: Hypothetical acid-catalyzed ring opening of the azetidine ring.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a well-designed stability study is essential.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative: 3% H2O2 at room temperature.

    • Thermal: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Mass spectrometry (LC-MS) should be used to identify the mass of any degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Store aliquots of the solid compound in tightly sealed vials under the recommended storage conditions (2-8°C, inert atmosphere).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating HPLC method.

The following flowchart outlines a general workflow for a stability testing program.

G start Start: Receive Compound prep Prepare Samples for Forced Degradation and Long-Term Study start->prep forced Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) prep->forced longterm Long-Term Stability Study (Recommended Storage Conditions) prep->longterm analysis_forced Analyze Samples (HPLC, LC-MS) forced->analysis_forced analysis_longterm Analyze Samples (HPLC) longterm->analysis_longterm report_forced Identify Degradation Products and Pathways analysis_forced->report_forced report_longterm Determine Shelf-Life analysis_longterm->report_longterm end End: Stability Report report_forced->end report_longterm->end

Caption: General workflow for a comprehensive stability testing program.

Conclusion

The stability of this compound is a critical factor for its successful application in research and drug development. The inherent strain of the azetidine ring necessitates careful handling, while the hydrochloride salt form provides a significant enhancement in overall stability. By adhering to the recommended storage conditions of refrigeration (2-8°C) under an inert atmosphere and in a tightly sealed container, the integrity of this valuable chemical intermediate can be maintained. Rigorous stability testing, including forced degradation and long-term studies, is essential to fully characterize its stability profile and establish a reliable shelf-life.

References

An In-Depth Technical Guide to N-(azetidin-3-yl)-N-methylacetamide hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Small Rings in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing molecular properties. Among these, the azetidine motif has garnered significant attention. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties such as solubility and lipophilicity. This guide provides a comprehensive technical overview of N-(azetidin-3-yl)-N-methylacetamide hydrochloride, a commercially available building block that serves as a valuable starting point for the synthesis of more complex molecular architectures. While direct literature on the specific applications of this compound is sparse, this guide will leverage established principles of medicinal chemistry and synthetic organic chemistry to illuminate its potential and provide a framework for its effective utilization in research and development.

Molecular Profile and Physicochemical Properties

This compound is a salt of a small, functionalized heterocycle. Its core structure consists of a four-membered azetidine ring substituted at the 3-position with an N-methylacetamide group. The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it amenable to a variety of reaction conditions.

PropertyValueSource(s)
CAS Number 935668-15-8[1][][3][4][5]
Molecular Formula C₆H₁₃ClN₂O[1][][3][4][5]
Molecular Weight 164.63 g/mol [1][][3][4][5]
IUPAC Name N-(azetidin-3-yl)-N-methylacetamide;hydrochloride[4]
Canonical SMILES CC(=O)N(C)C1CNC1.Cl[4]
Physical Form Solid[6]
Purity (typical) ≥97%[3][6]

The Azetidine Amide Moiety: A Privileged Scaffold in Drug Design

The N-(azetidin-3-yl)-N-methylacetamide substructure is of particular interest due to the unique conformational properties of azetidine amides. Unlike acyclic tertiary amides which can exhibit significant steric hindrance and adopt non-planar conformations, the constrained nature of the azetidine ring can enforce a more planar amide geometry. This can lead to more predictable structure-activity relationships (SAR) and can mimic the hydrogen-bonding capabilities of secondary amides without the presence of an N-H donor, which can be a site of metabolic liability.

The incorporation of azetidine scaffolds has been a successful strategy in the development of a number of clinical candidates and approved drugs. While not directly featuring the title compound, these examples underscore the value of the azetidine core in medicinal chemistry.

Synthetic Pathways and Methodologies

General Synthetic Strategy

A common approach to the synthesis of 3-substituted azetidines involves the use of a protected azetidine derivative, such as 1-Boc-azetidin-3-one. The synthesis of the target molecule can be envisioned through the following key transformations:

  • Reductive Amination: Reaction of a protected azetidin-3-one with methylamine followed by reduction of the resulting imine to yield N-methyl-N-(1-Boc-azetidin-3-yl)amine.

  • Acylation: Acylation of the secondary amine with acetyl chloride or acetic anhydride to introduce the acetamide functionality.

  • Deprotection: Removal of the Boc protecting group under acidic conditions, which would concurrently form the hydrochloride salt.

Synthetic_Pathway A 1-Boc-azetidin-3-one B N-methyl-N-(1-Boc-azetidin-3-yl)amine A->B 1. Methylamine 2. NaBH(OAc)₃ C N-(1-Boc-azetidin-3-yl)-N-methylacetamide B->C Acetyl Chloride, Base D This compound C->D HCl

Caption: A plausible synthetic route to this compound.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on standard organic chemistry techniques for the synthesis of similar compounds and has not been experimentally validated for this specific molecule.

Step 1: Synthesis of N-methyl-N-(1-Boc-azetidin-3-yl)amine

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add methylamine (1.1 eq, as a solution in THF or as a gas).

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of N-(1-Boc-azetidin-3-yl)-N-methylacetamide

  • Dissolve N-methyl-N-(1-Boc-azetidin-3-yl)amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product may be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of this compound

  • Dissolve the crude N-(1-Boc-azetidin-3-yl)-N-methylacetamide in a suitable solvent such as 1,4-dioxane or methanol.

  • Add a solution of HCl in dioxane (e.g., 4M) or concentrated HCl (excess) and stir at room temperature.

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, the product may precipitate from the solution. If not, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt.

  • The product can be further purified by trituration with a suitable solvent (e.g., diethyl ether) or by recrystallization.

Applications in Drug Discovery and Development

As a building block, this compound offers a versatile scaffold for the synthesis of a diverse range of compounds for screening in drug discovery programs. The secondary amine of the azetidine ring provides a convenient handle for further functionalization through reactions such as:

  • N-Arylation/N-Alkylation: To introduce various substituents and explore SAR.

  • Reductive Amination: To append larger and more complex side chains.

  • Amide Coupling: To connect to other molecular fragments.

  • Sulfonylation: To form sulfonamides.

Functionalization Core N-(azetidin-3-yl)-N- methylacetamide Arylation N-Arylation/ N-Alkylation Core->Arylation ReductiveAmination Reductive Amination Core->ReductiveAmination AmideCoupling Amide Coupling Core->AmideCoupling Sulfonylation Sulfonylation Core->Sulfonylation

References

N-(azetidin-3-yl)-N-methylacetamide hydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound (CAS No. 935668-15-8). As a specialized chemical intermediate, particularly in drug development, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.

It is important to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible from major chemical suppliers. Therefore, this guide has been constructed by synthesizing data from supplier product pages, information on structurally similar compounds, and established best practices for handling fine chemicals with analogous functional groups. This approach, rooted in chemical principles, provides a robust framework for risk assessment and management.

Section 1: Compound Profile and Hazard Synopsis

This compound is a heterocyclic building block. Its structure, featuring an azetidine ring and an acetamide group, suggests its utility in constructing more complex molecular architectures.

Identifier Value Source
IUPAC Name N-(azetidin-3-yl)-N-methylacetamide;hydrochloride[1]
CAS Number 935668-15-8[1][2][3]
Molecular Formula C₆H₁₃ClN₂O[1][2][3]
Molecular Weight 164.63 g/mol [1][2][3]
Typical Storage Inert atmosphere, 2-8°C[2]
Anticipated Hazard Profile

Based on the analysis of structurally related compounds, such as N-(Azetidin-3-yl)acetamide hydrochloride and N-Methylacetamide, the following hazards should be anticipated. This represents a cautious, protective stance in the absence of specific data.

  • Eye Irritation: A structurally similar compound is known to cause serious eye irritation.[4] Therefore, this compound must be treated as a potential serious eye irritant (GHS Category 2A) .[5][6][7]

  • Skin Irritation: The same analog is irritating to the skin, suggesting this compound should be handled as a potential skin irritant (GHS Category 2) .[7]

  • Respiratory Irritation: Fine chemical powders and hydrochloride salts can be irritating to the respiratory tract. It should be considered a potential respiratory irritant (GHS Category 3) .

  • Reproductive Toxicity: The related compound N-Methylacetamide is classified as "May damage fertility or the unborn child" (H360, GHS Category 1B).[8] While this is a significant hazard, its direct applicability is uncertain without specific data. However, as a precautionary measure, users of reproductive age should be aware of this potential risk.

  • Hygroscopicity & Stability: The recommended storage under an "inert atmosphere" indicates the compound may be sensitive to moisture (hygroscopic) or air.[2] Absorbed moisture can lead to degradation and alter the material's physical properties, making handling difficult.[9][10]

Section 2: Risk Assessment and Exposure Control

Effective risk management hinges on a combination of robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound, especially in its solid form, is a certified chemical fume hood . A fume hood is essential to prevent the inhalation of airborne particles and to contain any potential spills.[11] For highly sensitive operations or when handling larger quantities, a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon) provides the highest level of protection from atmospheric moisture and oxygen.[11][12]

Personal Protective Equipment (PPE)

A standard PPE ensemble is required at all times when handling this chemical. The selection of specific PPE is critical and should be based on the potential routes of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[13] Given the high suspicion of serious eye irritation, a face shield should be worn in conjunction with goggles, especially when transferring the solid or preparing solutions.

  • Skin Protection: Standard nitrile laboratory gloves should be worn.[8] If prolonged contact or immersion is possible, heavier-duty gloves should be considered. A fully-buttoned laboratory coat must be worn to protect street clothing and underlying skin.[11]

  • Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[13]

Section 3: Standard Operating Procedure (SOP) for Safe Handling and Weighing

This protocol outlines the step-by-step process for safely weighing a solid sample of this compound. The causality behind these steps is to minimize exposure and prevent contamination or degradation of the compound.

Protocol Steps
  • Preparation: Don all required PPE (goggles, face shield, lab coat, gloves). Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Material Acclimation: Retrieve the container from its 2-8°C storage. Allow it to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which would cause clumping and potential degradation.

  • Inert Atmosphere Transfer (if necessary): If the compound is particularly hygroscopic, perform the weighing inside a glovebox or use a nitrogen-purged glove bag.[10]

  • Weighing in Fume Hood: Place an analytical balance inside the fume hood. Use an anti-static weighing dish.

  • Aliquotting: Use a clean, dry spatula to carefully transfer the desired amount of powder from the main container to the weighing dish. Perform this action slowly and deliberately to avoid creating airborne dust.

  • Container Sealing: Immediately and securely close the main container. If stored under an inert atmosphere, purge the headspace with nitrogen or argon before sealing.

  • Cleanup: Carefully clean the spatula and any contaminated surfaces. Dispose of any contaminated wipes or weighing dishes in a designated solid hazardous waste container.

  • Return to Storage: Return the main container to its designated 2-8°C storage location.

Workflow Visualization

The following diagram illustrates the logical flow for the safe weighing of a sensitive chemical powder.

cluster_prep 1. Preparation cluster_handling 2. Material Handling cluster_cleanup 3. Finalization PPE Don PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Verify Fume Hood Operation PPE->FumeHood CleanArea Prepare Clean Workspace FumeHood->CleanArea Retrieve Retrieve from 2-8°C Storage CleanArea->Retrieve Acclimate Acclimate Container to Room Temp (CRITICAL STEP) Retrieve->Acclimate Weigh Weigh Solid in Fume Hood Acclimate->Weigh Seal Purge (if needed) & Tightly Seal Container Weigh->Seal Clean Decontaminate Spatula & Surfaces Seal->Clean Dispose Dispose of Waste in Labeled Container Clean->Dispose Store Return Container to Storage Dispose->Store Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small Spill (<5g, contained in hood) Assess->Small Small Large Large Spill (>5g or outside hood) Assess->Large Large Absorb Cover with Inert Absorbent (e.g., vermiculite, sand) Small->Absorb Evacuate Evacuate Immediate Area Large->Evacuate Sweep Carefully Sweep into Waste Container Absorb->Sweep Decon Decontaminate Area Sweep->Decon Alert Alert Supervisor & Safety Office Evacuate->Alert Secure Secure the Area (Prevent Entry) Alert->Secure EHS Await Response from Environmental Health & Safety Secure->EHS

References

An In-Depth Technical Guide to N-(azetidin-3-yl)-N-methylacetamide hydrochloride: A Versatile Building Block for PROTAC® Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of the most prominent TPD strategy, Proteolysis Targeting Chimeras (PROTACs), lies a heterobifunctional molecule meticulously designed to hijack the cell's natural protein disposal system.[2] This guide provides an in-depth technical exploration of N-(azetidin-3-yl)-N-methylacetamide hydrochloride , a key building block in the synthesis of PROTACs. We will delve into its role in constructing sophisticated linkers, the rationale behind its use, detailed synthetic considerations, and the subsequent impact on the biological activity of the final degrader molecule. This document serves as a comprehensive resource for researchers aiming to leverage this versatile chemical entity in their drug discovery programs.

The Central Role of the Linker in PROTAC Efficacy

PROTACs are composed of three distinct components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[3] The length, rigidity, and composition of the linker dictate the spatial orientation of the POI and the E3 ligase, which is paramount for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

The incorporation of cyclic motifs, such as the azetidine ring from this compound, into the linker is a strategic approach to modulate these properties. The constrained nature of the azetidine ring can impart a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation. Furthermore, the presence of heteroatoms can influence solubility and other key physicochemical parameters.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to its effective application.

PropertyValueSource
CAS Number 935668-15-8[4][5]
Molecular Formula C6H13ClN2O[4][5]
Molecular Weight 164.63 g/mol [4][5]
Appearance White to yellow solid[6]
Storage 2-8°C[6]

Strategic Incorporation into PROTAC Linkers: A Synthetic Blueprint

This compound serves as a versatile scaffold for linker synthesis. The azetidine nitrogen provides a convenient handle for elongation of the linker chain, while the acetamide group can be retained or modified depending on the desired final properties of the PROTAC.

A general synthetic workflow for incorporating this building block is outlined below. It is crucial to note that the specific reagents and conditions will need to be optimized for the particular warhead and E3 ligase ligand being utilized.

PROTAC_Synthesis_Workflow cluster_0 Linker Synthesis cluster_1 PROTAC Assembly A N-(azetidin-3-yl)-N- methylacetamide hydrochloride B Boc Protection of Azetidine Nitrogen A->B Boc2O, Base C Linker Elongation at Azetidine Nitrogen B->C e.g., Alkyl halide, Amide coupling D Functionalization of Linker Terminus C->D e.g., Introduction of -COOH, -NH2, -alkyne G Final PROTAC D->G Amide Coupling or Click Chemistry E E3 Ligase Ligand (e.g., VHL or CRBN ligand) E->G Coupling F Warhead (POI Binder) F->G Coupling

Caption: General workflow for PROTAC synthesis.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative, multi-step synthetic protocol illustrating the incorporation of the N-(azetidin-3-yl)-N-methylacetamide moiety into a PROTAC linker.

Step 1: Boc Protection of the Azetidine Nitrogen

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) and stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the resulting Boc-protected intermediate by column chromatography on silica gel.

Step 2: Linker Elongation

  • The Boc-protected azetidine derivative can be further elaborated. For instance, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to liberate the free amine.

  • This free amine can then be reacted with a variety of bifunctional linkers. For example, coupling with a molecule containing both a carboxylic acid and a terminal alkyne would install a "clickable" handle for subsequent reaction with an azide-modified warhead or E3 ligase ligand. Standard peptide coupling reagents like HATU or HBTU can be employed for this step.

Step 3: PROTAC Assembly via Click Chemistry

A highly efficient method for the final assembly of the PROTAC is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry."[7]

  • Prepare a solution of the alkyne-functionalized linker (derived from N-(azetidin-3-yl)-N-methylacetamide) and an azide-modified warhead or E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).

  • Add a copper(I) source, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature. The progress of the reaction can be monitored by LC-MS.

  • Upon completion, the final PROTAC can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action of the Resulting PROTAC

Once synthesized, the PROTAC containing the N-(azetidin-3-yl)-N-methylacetamide-derived linker will mediate the degradation of the target protein through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Protein of Interest (POI) E3_Ligase E3 Ubiquitin Ligase PROTAC PROTAC PROTAC->POI PROTAC->E3_Ligase Binds to E3 Ligase Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome Proteasome Degraded_POI Proteasome->Degraded_POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 Ligase PROTAC_bound->E3_bound

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome. The PROTAC is then released and can participate in further rounds of degradation, acting in a catalytic manner.

Characterization and Biological Evaluation of PROTACs

Rigorous characterization and biological evaluation are essential to validate the efficacy of a newly synthesized PROTAC.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final PROTAC and all synthetic intermediates.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact mass of the synthesized compounds.[8]

Biological Assays
  • Western Blotting: This is a standard technique to quantify the reduction in the levels of the target protein in cells treated with the PROTAC. A dose- and time-dependent decrease in the POI is indicative of successful degradation.

  • Quantitative Mass Spectrometry-based Proteomics: This provides a more global and unbiased view of the proteome upon PROTAC treatment, confirming the selectivity of the degrader for the intended target.

  • Cell Viability Assays: These assays (e.g., MTT or CellTiter-Glo) are performed to assess the cytotoxic effects of the PROTAC on cancer cell lines or other relevant cell types.

  • Ternary Complex Formation Assays: Biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Fluorescence Resonance Energy Transfer (FRET) can be used to study the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of PROTAC linkers. Its incorporation allows for the fine-tuning of the physicochemical properties of the final degrader molecule, which is crucial for achieving optimal biological activity. The strategic use of such building blocks, combined with efficient synthetic methodologies like click chemistry, will continue to accelerate the discovery and development of novel protein degraders for a wide range of therapeutic applications. As our understanding of the complex interplay between the linker structure and PROTAC efficacy deepens, the rational design of linkers using innovative building blocks will become increasingly important in unlocking the full potential of targeted protein degradation.

References

Methodological & Application

Application Note & Protocol: A Validated Synthesis of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2][3] Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of structural rigidity and metabolic stability, making it an attractive motif for drug design.[1][4] N-(azetidin-3-yl)-N-methylacetamide hydrochloride is a valuable building block, incorporating this key heterocycle for further elaboration in drug discovery programs. This document provides a detailed, robust, and validated protocol for the multi-step synthesis of this compound, designed for researchers and drug development professionals. The narrative emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence commencing with the commercially available N-Boc-3-azetidinone. This strategy leverages a well-established protecting group strategy to ensure high regioselectivity and yield throughout the process.

The core transformations are:

  • Reductive Amination: Introduction of the N-methyl group via reductive amination of the ketone precursor.

  • N-Acylation: Formation of the acetamide functionality on the newly installed secondary amine.

  • Deprotection & Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions, which concurrently yields the final hydrochloride salt.

G cluster_0 Synthetic Workflow A N-Boc-3-Azetidinone B tert-butyl 3-(methylamino)azetidine-1-carboxylate A->B 1. Methylamine 2. NaBH(OAc)₃ C tert-butyl 3-(N-methylacetamido)azetidine-1-carboxylate B->C Acetic Anhydride Base (e.g., TEA) D This compound C->D HCl in Dioxane

Caption: High-level overview of the synthetic pathway.

Part 1: Reductive Amination of N-Boc-3-Azetidinone

Scientific Rationale

Reductive amination is a cornerstone transformation for amine synthesis, proceeding through the in-situ formation and subsequent reduction of an iminium ion.[4] The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is a mild and selective hydride donor, capable of reducing the protonated iminium intermediate much faster than the initial ketone, thereby minimizing side reactions such as alcohol formation.[4] The use of 1,2-dichloroethane (DCE) as the solvent is standard for this reaction, as it effectively solubilizes the reactants and is inert to the reaction conditions.

G cluster_1 Reductive Amination Mechanism Ketone N-Boc-3-Azetidinone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Amine Methylamine (CH₃NH₂) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration Product N-Boc Protected Amine Iminium->Product Hydride Reduction Reducer NaBH(OAc)₃ Reducer->Product

Caption: Key stages of the reductive amination process.

Experimental Protocol
  • To a round-bottom flask under a nitrogen atmosphere, add N-Boc-3-azetidinone (1.0 equiv.) and 1,2-dichloroethane (DCE) to form a ~0.2 M solution.

  • Add methylamine hydrochloride (1.2 equiv.) followed by triethylamine (1.3 equiv.) to the stirring solution. Alternatively, a solution of methylamine in a suitable solvent can be used (1.2 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes. An exotherm may be observed.

  • Allow the reaction to stir at room temperature for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product, tert-butyl 3-(methylamino)azetidine-1-carboxylate, can be purified by flash column chromatography on silica gel if necessary, or used directly in the next step if purity is sufficient (>95%).

Part 2: N-Acylation of the Secondary Amine

Scientific Rationale

The formation of the amide bond is achieved through acylation of the secondary amine intermediate. Acetic anhydride is an effective and readily available acetylating agent.[5] The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, which serves to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[6]

Experimental Protocol
  • Dissolve the crude or purified tert-butyl 3-(methylamino)azetidine-1-carboxylate (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (TEA) (1.5 equiv.) to the solution, followed by the dropwise addition of acetic anhydride (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(N-methylacetamido)azetidine-1-carboxylate, typically as a viscous oil or solid. This intermediate is often of sufficient purity to proceed without further purification.

Part 3: Boc Deprotection and Hydrochloride Salt Formation

Scientific Rationale

The final step involves the removal of the acid-labile Boc protecting group. A solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is ideal for this transformation.[7] The strong acidic conditions protonate the Boc group, leading to its fragmentation into tert-butyl cation (which is scavenged) and carbamic acid, which decarboxylates. The azetidine nitrogen is protonated by the excess HCl, resulting in the direct precipitation of the desired hydrochloride salt from the non-polar solvent.

Experimental Protocol
  • Dissolve the crude tert-butyl 3-(N-methylacetamido)azetidine-1-carboxylate (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-3 hours. The formation of a precipitate is typically observed.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, the product can be isolated by filtration. If precipitation is slow, the solvent can be partially removed under reduced pressure, or a less polar solvent like diethyl ether can be added to induce precipitation.

  • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to yield This compound as a white or off-white solid.

Quantitative Data Summary

StepKey Reactant (Equiv.)Key Reagent (Equiv.)SolventTemp (°C)Time (h)Typical YieldProduct Form
1 N-Boc-3-azetidinone (1.0)NaBH(OAc)₃ (1.5)DCE20-254-685-95%Oil/Solid
2 Intermediate from Step 1 (1.0)Acetic Anhydride (1.2)DCM0 to 252-490-98%Oil/Solid
3 Intermediate from Step 2 (1.0)4M HCl in Dioxane (5-10)Dioxane0 to 251-3>95%Solid

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical methods.

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity. The spectra should be consistent with the assigned structure of this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base. For C₆H₁₂N₂O, the expected [M+H]⁺ is approximately 129.10.

  • Final Product: this compound

    • Molecular Formula: C₆H₁₃ClN₂O[8][9]

    • Molecular Weight: 164.63 g/mol [8][9][]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1,2-dichloroethane is a suspected carcinogen and should be handled with extreme care.

  • Acetic anhydride and HCl solutions are corrosive. Avoid inhalation and contact with skin.

  • Handle all reagents and solvents in accordance with their respective Material Safety Data Sheets (MSDS).

References

Application Notes & Protocols for the Analysis of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-2026-01-AM-AZNMA

Abstract

This document provides a comprehensive guide to the essential analytical methodologies for N-(azetidin-3-yl)-N-methylacetamide hydrochloride (CAS: 935668-15-8), a key heterocyclic building block in pharmaceutical research and development. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step instructions for identity, purity, and stability assessment. The narrative emphasizes the scientific rationale behind procedural choices, ensuring that the methods are not only followed but also understood. We cover fundamental techniques including High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, spectroscopic methods (NMR, MS) for structural confirmation, and potentiometric titration for accurate assay determination. Furthermore, a framework for conducting forced degradation studies is presented to establish a stability-indicating method, a critical requirement in pharmaceutical development.

Introduction and Physicochemical Profile

This compound is a substituted azetidine derivative. The azetidine ring is a valuable scaffold in medicinal chemistry, and its derivatives are explored for various therapeutic applications. The hydrochloride salt form is often utilized to improve solubility and stability.[][2][3][4] Accurate and precise analytical methods are paramount for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or intermediate. These methods form the bedrock of regulatory submissions and guarantee batch-to-batch consistency.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 935668-15-8[][2][3][4][5]
Molecular Formula C₆H₁₃ClN₂O[][2][3]
Molecular Weight 164.63 g/mol [][2][4]
IUPAC Name N-(azetidin-3-yl)-N-methylacetamide;hydrochloride[4]
SMILES CC(=O)N(C)C1CNC1.Cl[4]
InChI Key CLRZDNKDFGOBEF-UHFFFAOYSA-N[2][4]
Storage Inert atmosphere, 2-8°C[5]

Chromatographic Purity and Impurity Profiling by HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity of this compound. Its ability to separate the main compound from related substances and potential degradation products makes it an indispensable tool.

Scientific Rationale (Causality)
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and effectiveness in retaining small, moderately polar organic molecules through hydrophobic interactions.

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase provides a robust separation. Acetonitrile is a common organic modifier. A phosphate buffer is used to maintain a consistent pH, which is critical for the reproducible ionization state of the analyte's secondary amine, ensuring sharp and symmetrical peaks. For mass spectrometry compatibility, a volatile buffer like formic acid should be used instead.[6]

  • Detection: The amide bond within the molecule provides a chromophore that absorbs UV light. Detection at a low wavelength (e.g., 205-215 nm) is chosen to maximize sensitivity, as the molecule lacks a strong, high-wavelength chromophore.

Experimental Protocol: RP-HPLC Method
  • Instrumentation:

    • HPLC or UPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
15.07030
20.05050
22.0982
25.0982
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase A to obtain a 1.0 mg/mL solution.

    • Test Solution: Prepare the test sample in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (Mobile Phase A) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the test solution.

    • Calculate the purity by area percent, and identify any impurities relative to the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample (1 mg/mL in Mobile Phase A) Inject Inject Sample (10 µL) Prep->Inject Separate Gradient Separation (C18 Column, 30°C) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Structural Confirmation and Identification

While HPLC provides data on purity, it does not confirm the chemical structure. Spectroscopic techniques are required for unambiguous identification.

Mass Spectrometry (LC-MS)
  • Principle: LC-MS is used to confirm the molecular weight of the analyte and any detected impurities. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will readily protonate at the secondary amine.

  • Protocol:

    • Adapt the HPLC method by replacing the non-volatile phosphate buffer with a volatile alternative (e.g., 0.1% Formic Acid in water).

    • Couple the HPLC outlet to an ESI-Mass Spectrometer.

    • Operate in positive ion mode.

    • Scan a mass range appropriate for the analyte and expected impurities (e.g., m/z 50-500).

  • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺, with an m/z of approximately 129.11 (for the free base C₆H₁₂N₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: ¹H and ¹³C NMR provide definitive structural confirmation by mapping the hydrogen and carbon framework of the molecule. The chemical shifts, coupling constants, and integrations of the signals are unique to the compound's structure.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

    • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

    • Data Interpretation: Analyze the resulting spectra to confirm the presence of all expected functional groups (acetyl, N-methyl, azetidine ring protons).

ID_Workflow cluster_chrom Chromatographic Separation cluster_spec Spectroscopic Identification Sample N-(azetidin-3-yl)-N- methylacetamide HCl Sample HPLC HPLC/UPLC (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (Structural Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS Interface Confirmation Confirmed Identity & Purity HPLC->Confirmation MS->Confirmation NMR->Confirmation

Caption: Integrated analytical workflow for identification.

Assay by Non-Aqueous Potentiometric Titration

For an accurate quantitative determination of the hydrochloride salt content, a non-aqueous potentiometric titration is a robust and precise method, often serving as a reference method for assay.

Scientific Rationale (Causality)

The basic nitrogen of the azetidine ring is protonated in the hydrochloride salt. This acidic proton is not easily titrated in water. By using a non-aqueous solvent system like glacial acetic acid, the acidic properties are enhanced, allowing for sharp and clear titration endpoints with a strong base like perchloric acid.[7]

Experimental Protocol
  • Instrumentation:

    • Automatic Potentiometric Titrator with a suitable combination glass electrode.

    • Analytical balance.

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate (KHP).

    • Solvent: Glacial acetic acid.

  • Procedure:

    • Accurately weigh approximately 100 mg of this compound into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Immerse the electrode in the solution and start the stirrer.

    • Titrate the solution with standardized 0.1 N perchloric acid.

    • Record the volume of titrant consumed at the equivalence point, which is determined by the maximum inflection of the potential curve.

    • Perform a blank titration with 50 mL of the solvent and subtract the blank volume from the sample titration volume.

  • Calculation:

    • Assay (%) = ( (V_s - V_b) * N * E_w ) / W_s * 100

    • Where:

      • V_s = Volume of titrant for the sample (mL)

      • V_b = Volume of titrant for the blank (mL)

      • N = Normality of the perchloric acid titrant

      • E_w = Equivalent weight of the compound (164.63 g/mol )

      • W_s = Weight of the sample (mg)

Stability-Indicating Method and Forced Degradation

Forced degradation studies are essential to demonstrate that the chosen analytical method (typically the HPLC method described in Section 2) is "stability-indicating."[8][9] This means the method can effectively separate the intact drug from its degradation products, allowing for an accurate assessment of stability.[10][11]

Principle

The drug substance is subjected to stress conditions more severe than accelerated stability testing to induce degradation.[9][12] The goal is to achieve 5-20% degradation to ensure that potential degradation pathways are explored without destroying the sample completely.[11]

Forced Degradation Protocol
  • Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in water or a suitable solvent.

  • Stress Conditions (as per ICH Q1A/Q1B guidelines):

    • Acid Hydrolysis: Mix sample stock with an equal volume of 0.2 N HCl to get a final concentration of 0.1 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 0.1 N NaOH.

    • Base Hydrolysis: Mix sample stock with an equal volume of 0.2 N NaOH to get a final concentration of 0.1 N NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 0.1 N HCl.

    • Oxidative Degradation: Mix sample stock with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours.

    • Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Dissolve in Mobile Phase A for analysis.

    • Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using the HPLC method from Section 2.

    • The PDA detector is crucial here to evaluate peak purity and ensure that the main analyte peak is not co-eluting with any degradants.

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) API_Sample API Sample (Solid & Solution) Acid Acid Hydrolysis (0.1N HCl, 80°C) API_Sample->Acid Base Base Hydrolysis (0.1N NaOH, RT) API_Sample->Base Oxidation Oxidation (3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (Solid, 105°C) API_Sample->Thermal Photo Photolytic (UV/Vis Light) API_Sample->Photo Analysis Analyze All Samples (via Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Demonstrate Specificity & Identify Degradants Analysis->Result

Caption: Workflow for forced degradation studies.

References

Application Note: A Validated HPLC Protocol for the Quantification of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) protocol for the accurate quantification of N-(azetidin-3-yl)-N-methylacetamide hydrochloride. This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and pharmacokinetic studies. The protocol's development is grounded in established chromatographic principles and adheres to the guidelines set forth by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction: The Analytical Challenge

This compound is a small, polar, nitrogen-containing heterocyclic compound.[][2][3] Its physicochemical properties, including high polarity and potential for strong interaction with stationary phase silanols, present a challenge for achieving optimal chromatographic separation with good peak shape and retention. This protocol addresses these challenges through a carefully selected reversed-phase method that ensures reproducible and accurate quantification. The principles outlined in USP General Chapter <621> on Chromatography have been foundational to the method's design, ensuring its suitability and reliability.[4][5][6][7]

Scientific Rationale and Method Development

The chosen analytical approach is reversed-phase HPLC, which is well-suited for the separation of polar to moderately nonpolar compounds. The rationale behind the key experimental choices is detailed below:

  • Column Chemistry: A C18 (octadecyl) silica-based column is selected. This is a versatile, widely used stationary phase that provides sufficient hydrophobicity to retain the analyte while minimizing excessive secondary interactions. The choice of a modern, end-capped C18 column is critical to reduce peak tailing that can occur with basic analytes like this compound.

  • Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The aqueous buffer is essential for controlling the pH of the mobile phase. By maintaining a pH below the pKa of the secondary amine in the azetidine ring, the analyte will be in its protonated, more polar form, leading to better peak shape and reproducible retention. A phosphate buffer is selected for its excellent buffering capacity in the desired pH range.

  • Detection: Ultraviolet (UV) detection is employed. The acetamide chromophore in the molecule allows for sensitive detection at a low UV wavelength, typically around 210 nm. This provides a simple yet robust means of quantification.

The entire method is designed to be validated according to the principles outlined in ICH Q2(R1) guidelines, which detail the necessary validation characteristics for analytical procedures.[8][9][10][11][12]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (ACS grade or higher)

  • Orthophosphoric acid (85%) (ACS grade or higher)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A summary of the HPLC system and conditions is provided in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 95% A / 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase A (25 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of deionized water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in deionized water to achieve a concentration within the calibration range. For drug product formulations, a suitable extraction procedure may be required, followed by dilution in deionized water.

Analytical Procedure Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E System Ready F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H Standard Data I Quantify Analyte G->I Sample Data H->I Calibration Function

Figure 1: HPLC Analysis Workflow for this compound.

System Suitability Testing (SST)

Before sample analysis, perform system suitability testing to ensure the chromatographic system is performing adequately. The acceptance criteria are based on USP <621> recommendations.[4][5]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for 6 replicate injections)

Data Analysis and Quantification

Create a calibration curve by plotting the peak area of the analyte versus the concentration of the working standard solutions. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the samples can then be determined using the equation of the line obtained from the linear regression.

Method Validation

To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines.[8][9][10][11][12] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC protocol for the quantitative analysis of this compound. By following the detailed steps and adhering to the principles of system suitability and method validation, researchers and drug development professionals can achieve reliable and accurate results for this challenging analyte.

References

N-(azetidin-3-yl)-N-methylacetamide hydrochloride mass spectrometry data

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Mass Spectrometric Characterization of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Introduction

This compound is a small molecule of interest in medicinal chemistry and drug discovery, often utilized as a synthetic building block. Azetidine-containing compounds are prevalent in numerous marketed drugs and clinical candidates, valued for the rigid scaffold provided by the strained four-membered ring.[1][2] This ring structure can lead to favorable ligand-protein interactions and improved pharmacokinetic properties.[1] However, the inherent ring strain that makes azetidines synthetically useful also presents unique challenges for characterization, as it can predispose the molecule to specific decomposition or fragmentation pathways.[1][2]

Accurate mass measurement and structural confirmation are critical quality control steps in the synthesis and application of such compounds. Electrospray ionization mass spectrometry (ESI-MS), particularly when coupled with high-resolution mass analyzers (HRMS) and tandem mass spectrometry (MS/MS), provides an indispensable tool for this purpose. ESI is a soft ionization technique, ideal for analyzing polar and pre-charged molecules like hydrochloride salts, as it typically preserves the intact molecular species with minimal fragmentation.[3][4]

This application note provides a comprehensive protocol for the definitive mass spectrometric characterization of this compound. We detail the rationale for method development, provide step-by-step experimental procedures, and present the expected data, including high-resolution mass measurements and a proposed fragmentation pathway for structural elucidation.

Compound Properties & Theoretical Mass Data

A thorough analysis begins with understanding the fundamental properties of the analyte. The hydrochloride salt is expected to dissociate in solution, with the free base being protonated for analysis by positive-ion ESI-MS.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical NameThis compound[5][6]
CAS Number935668-15-8[7][][9]
Molecular FormulaC₆H₁₃ClN₂O (Salt); C₆H₁₂N₂O (Free Base)[5][7][]
Molecular Weight164.63 g/mol [5][6][7]
Canonical SMILESCC(=O)N(C)C1CNC1.Cl[7][]

Accurate mass data is foundational for high-resolution mass spectrometry, allowing for the confident determination of elemental composition.

Table 2: Theoretical Monoisotopic Masses for the Analyte Free Base and its Common Adducts

SpeciesElemental CompositionTheoretical m/z
Free Base [M]C₆H₁₂N₂O128.09496
Protonated Ion [M+H]⁺ C₆H₁₃N₂O⁺ 129.10278
Sodium Adduct [M+Na]⁺C₆H₁₂N₂ONa⁺151.08471
Potassium Adduct [M+K]⁺C₆H₁₂N₂OK⁺167.05864

The protonated ion [M+H]⁺ is the primary target for analysis in positive-ion ESI-MS.

Experimental Rationale and Design

The analytical strategy is designed to provide unambiguous confirmation of both the elemental composition and the covalent structure of the analyte.

Choice of Ionization: Electrospray Ionization (ESI)

Positive-ion ESI is the method of choice for this molecule for several key reasons:

  • Presence of Basic Nitrogens: The molecule contains two nitrogen atoms (one tertiary amine within the azetidine ring and one tertiary amide) that are readily protonated in solution, making it highly suitable for positive-ion detection.

  • Polarity and Salt Form: As a polar hydrochloride salt, the compound is readily soluble in typical ESI solvents (e.g., methanol, water, acetonitrile) and is already in a partially ionized state.

  • Soft Ionization: ESI imparts minimal excess energy to the analyte, ensuring that the primary ion observed is the intact protonated molecule, [M+H]⁺, which is crucial for determining the molecular weight.[3][4]

Mass Analysis: High-Resolution MS and Tandem MS (MS/MS)

A two-stage approach using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended:

  • Full Scan HRMS: An initial full scan analysis provides the accurate mass of the precursor ion. A mass accuracy of <5 ppm is typically required to confidently assign the elemental composition (C₆H₁₃N₂O⁺) and distinguish it from other potential isobaric formulas.

  • Tandem MS (MS/MS): To confirm the molecular structure, the [M+H]⁺ precursor ion is isolated and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's specific bonding arrangement, providing a structural fingerprint.[3]

Detailed Experimental Protocol

This protocol is designed for direct infusion analysis but can be adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) applications.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation p1 Weigh ~1 mg of N-(azetidin-3-yl)-N-methylacetamide HCl p2 Dissolve in 1 mL Methanol to create 1 mg/mL Stock p1->p2 p3 Dilute Stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid to yield 1 µg/mL Working Solution p2->p3 a1 Infuse Working Solution at 5-10 µL/min a2 Acquire Full Scan HRMS Data (m/z 50-300) a1->a2 a3 Select [M+H]⁺ Precursor Ion (m/z 129.10) a2->a3 d1 Confirm Elemental Composition from Accurate Mass a2->d1 a4 Acquire MS/MS Product Ion Scan (Collision-Induced Dissociation) a3->a4 d2 Analyze Fragmentation Pattern to Confirm Structure a4->d2

Caption: Overall workflow for MS analysis.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution into a solvent mixture suitable for ESI. A recommended final solvent is 50:50 acetonitrile:water with 0.1% formic acid. The formic acid ensures complete protonation of the analyte and provides a source of protons.

Mass Spectrometer Parameters

The following parameters are provided as a starting point for a typical ESI-Q-TOF or Orbitrap instrument and should be optimized for the specific instrument in use.

Table 3: Recommended Mass Spectrometer Settings (Positive Ion Mode)

ParameterSettingRationale
Ion Source
Ionization ModeElectrospray Ionization (ESI), PositiveOptimal for protonating basic nitrogens.
Capillary Voltage3.0 – 4.0 kVCreates a stable electrospray plume.
Nebulizing Gas (N₂)1 – 2 BarAssists in droplet formation.
Drying Gas (N₂)8 – 10 L/minPromotes solvent evaporation from droplets.
Source Temperature100 – 150 °CAids in desolvation without causing thermal degradation.
Ion Transfer
Cone/Skimmer Voltage20 – 40 VA moderate voltage facilitates ion transfer into the mass analyzer while minimizing unwanted in-source fragmentation.
MS Scan
Scan Rangem/z 50 – 300Covers the expected precursor ion and potential low-mass fragments.
Resolution>10,000 (FWHM)Sufficient for accurate mass measurement and formula determination.
MS/MS Scan
Precursor Ionm/z 129.10 ± 0.5Isolation window for the target protonated molecule.
Collision GasArgon or NitrogenInert gas for CID.
Collision Energy10 – 30 eV (Ramped)Ramping the collision energy allows for the observation of both low-energy and high-energy fragments in a single experiment.

Expected Results and Data Interpretation

Full Scan High-Resolution Mass Spectrum

The primary ion observed in the full scan spectrum should correspond to the protonated free base, [M+H]⁺.

  • Expected m/z: 129.10278

  • Data Analysis: The experimentally measured m/z should be within 5 ppm of the theoretical value. Using the instrument's software, an elemental composition can be generated. The correct formula (C₆H₁₃N₂O⁺) should be the top hit with the lowest mass error. Minor peaks corresponding to sodium [M+Na]⁺ (m/z 151.08471) or potassium [M+K]⁺ (m/z 167.05864) adducts may also be present.

MS/MS Fragmentation Analysis

The MS/MS spectrum provides structural confirmation. The fragmentation of the [M+H]⁺ ion (m/z 129.10) is predicted to occur at the most labile bonds, including the strained azetidine ring and the amide linkage.

Caption: Predicted fragmentation pathway for [M+H]⁺.

Interpretation of Key Fragments:

  • Fragment A (m/z 87.06): This prominent fragment likely arises from the neutral loss of ketene (CH₂=C=O, 42.01 Da) from the acetyl group. This is a very common fragmentation pathway for N-acetyl compounds.

  • Fragment B (m/z 70.07): This fragment corresponds to the loss of the entire N-methylacetamide group, leaving the protonated azetidine iminium ion. This indicates a cleavage of the C-N bond connecting the ring to the amide nitrogen.

  • Fragment C (m/z 57.06): This ion likely results from the ring-opening and subsequent fragmentation of the azetidine moiety, a characteristic process for strained ring systems.[1] It could be formed from further fragmentation of Fragment A.

Conclusion

This application note outlines a robust and reliable method for the mass spectrometric characterization of this compound. By employing high-resolution ESI-MS and tandem MS, one can confidently confirm the elemental composition via accurate mass measurement of the protonated molecular ion and verify the covalent structure through analysis of its characteristic fragmentation pattern. This protocol serves as a foundational guide for researchers in quality control, process chemistry, and drug discovery for the routine analysis of this and structurally related compounds.

References

Application Note & Protocol: Utilizing N-(azetidin-3-yl)-N-methylacetamide hydrochloride in Cell Culture for Muscarinic M3 Receptor Activation

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Disclaimer: The following application note is a detailed scientific guide based on the hypothesis that N-(azetidin-3-yl)-N-methylacetamide hydrochloride acts as a selective muscarinic M3 receptor agonist. As of the date of this document, there is no publicly available data confirming this specific biological activity. This guide is intended to provide researchers with a robust framework for testing the activity of novel compounds, such as this compound, at the M3 receptor.

Introduction

The muscarinic M3 receptor, a Gq-protein coupled receptor (GPCR), is a critical component in numerous physiological processes, including smooth muscle contraction, glandular secretion, and insulin secretion.[1] Its role in various pathologies has made it a significant target for drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in cell culture to investigate its potential as a muscarinic M3 receptor agonist. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into data analysis and interpretation.

Mechanism of Action: The M3 Receptor Signaling Cascade

The M3 muscarinic receptor primarily couples to the Gq family of G proteins.[1] Upon agonist binding, a conformational change in the receptor activates the Gq protein, initiating a well-defined signaling cascade. The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a hallmark of M3 receptor activation and serves as a measurable endpoint in cell-based assays.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist N-(azetidin-3-yl)-N- methylacetamide HCl M3R M3 Receptor Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cytosol Ca2+ ER->Ca_Cytosol Release Ca_ER Ca2+ Ca_ER->ER Cellular_Response Downstream Cellular Response Ca_Cytosol->Cellular_Response Initiates Experimental_Workflow A 1. Cell Culture (e.g., HEK293 or CHO expressing M3R) B 2. Cell Plating (96- or 384-well plates) A->B C 3. Dye Loading (Calcium-sensitive dye, e.g., Fluo-8) B->C E 5. Compound Addition & Fluorescence Reading (FLIPR or plate reader) C->E D 4. Compound Preparation (Serial dilutions of test compound, positive & negative controls) D->E F 6. Data Analysis (EC50 determination) E->F G 7. Validation (Optional) (Antagonist pre-treatment) F->G

References

Application Notes & Protocols: A Framework for In Vivo Evaluation of Novel Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Exemplar: N-(azetidin-3-yl)-N-methylacetamide hydrochloride (CAS: 935668-15-8)

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, represent a valuable scaffold in medicinal chemistry.[1] Their strained ring structure imparts a unique conformational rigidity that can be highly advantageous for designing biologically active molecules with specific pharmacological profiles.[1] Azetidine derivatives have been successfully explored as anticancer, antibacterial, and central nervous system (CNS) active agents.[1][2][3]

This document provides a comprehensive framework for the initial in vivo evaluation of novel azetidine-containing compounds, using this compound as a representative example.[4][5][6] As there is limited publicly available in vivo data for this specific molecule, the following protocols are based on established best practices for preclinical assessment of new chemical entities (NCEs), particularly those hypothesized to target the CNS.[7][8] The objective is to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound, thereby enabling informed decisions for further development.[9]

Part 1: Pre-Dosing and Formulation Development

The success of any in vivo study hinges on the accurate and reproducible administration of the test compound. Vehicle selection is a critical first step, as an inappropriate vehicle can lead to poor bioavailability, high variability, or direct toxicity, confounding the study results.[10][11]

Protocol 1: Vehicle Screening and Formulation

Objective: To identify a suitable vehicle that allows for the complete solubilization or stable suspension of this compound for administration to rodents.

Rationale: The hydrochloride salt form of the exemplar compound suggests potential aqueous solubility. However, this must be confirmed. A tiered approach is recommended, starting with the simplest aqueous vehicles before moving to more complex co-solvent or suspension systems.[12] This minimizes the risk of vehicle-induced physiological effects.[10]

Materials:

  • This compound

  • Sterile Water for Injection

  • Sterile 0.9% Saline

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO), injectable grade[13]

  • Polyethylene glycol 400 (PEG400)

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

Procedure:

  • Aqueous Solubility Assessment:

    • Attempt to dissolve the compound in 0.9% Saline at the highest desired concentration (e.g., 10 mg/mL).

    • Vortex vigorously for 2 minutes. Observe for complete dissolution.

    • If not fully dissolved, gently warm the solution (37°C) or sonicate for 5-10 minutes.

    • If the compound dissolves, this is the preferred vehicle. Verify the final pH and ensure it is within a physiologically tolerable range (pH 5-9).[11]

  • Co-Solvent System (if necessary):

    • If aqueous solubility is insufficient, a co-solvent system can be tested.[13]

    • Dissolve the compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).

    • Slowly add the aqueous vehicle (e.g., saline or PBS) to the DMSO concentrate with constant vortexing to the final volume.

    • Observe for any precipitation. The final DMSO concentration should be kept as low as possible, ideally ≤10%, as higher concentrations can cause toxicity.[10]

  • Suspension (for poorly soluble compounds):

    • If the compound is insoluble, a suspension can be prepared.

    • Use a vehicle such as 0.5% CMC in water.

    • Levigate the compound with a small amount of the vehicle to create a paste, then gradually add the remaining vehicle to achieve the final concentration.

    • Ensure the suspension is homogenous and can be reproducibly dosed. Continuous stirring during dosing is required.

Self-Validation: Always include a "vehicle-only" control group in all in vivo experiments to differentiate any effects of the vehicle from the effects of the test compound.[13]

Part 2: In Vivo Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9] This information is crucial for correlating drug exposure with pharmacological effects and for selecting appropriate dose levels for efficacy studies.[14]

Protocol 2: Rodent Pharmacokinetic Profiling

Objective: To determine the plasma concentration-time profile of this compound in mice or rats following a single administration.

Rationale: The choice of species (mouse vs. rat) may depend on the specific goals of the study; rats are often preferred for serial blood sampling due to their larger size.[15] The intravenous (IV) route provides direct systemic administration and allows for the determination of key parameters like clearance and volume of distribution. An oral (PO) or intraperitoneal (IP) administration is used to assess bioavailability. A sparse sampling design is often employed in mice to minimize the blood volume taken from any single animal.[16]

Animal Model: Male Sprague-Dawley rats (250-300g) or Male C57BL/6 mice (20-25g).

Procedure:

  • Dose Administration:

    • IV Group: Administer the compound via the lateral tail vein. A typical dose might be 1-2 mg/kg.[15]

    • PO Group: Administer the compound via oral gavage. The dose is typically higher than the IV dose (e.g., 5-10 mg/kg) to account for incomplete absorption.

  • Blood Sampling:

    • Collect blood samples (approx. 100-200 µL for rats, 30 µL for mice) into tubes containing an anticoagulant (e.g., K2EDTA).[16][17]

    • Sampling time points should be designed to capture the absorption, distribution, and elimination phases. A typical schedule for an IV dose would be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[16]

    • For rats, serial samples can often be collected from the saphenous or tail vein.[15][17] For mice, a sparse sampling design (different animals per time point) or microsampling techniques are often used.[16][18] Terminal blood collection can be performed via cardiac puncture under anesthesia.[17][18]

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean, labeled tubes and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

Data Presentation

Table 1: Sample Dosing and Blood Collection Schedule for a Rat PK Study

Time PointBlood Collection SiteSample Volume (µL)Notes
Pre-doseSaphenous Vein150Baseline sample
5 minSaphenous Vein150
15 minSaphenous Vein150
30 minSaphenous Vein150
1 hrSaphenous Vein150
2 hrSaphenous Vein150
4 hrSaphenous Vein150
8 hrCardiac Puncture (Terminal)Max volumeUnder terminal anesthesia

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance (after IV administration)
Vd Volume of distribution (after IV administration)
F% Bioavailability (after PO administration)

Part 3: Pharmacodynamic (PD) and Efficacy Models

Given that many azetidine-based compounds exhibit CNS activity, initial in vivo studies often involve neuro-functional or behavioral assessments.[7][19] These studies aim to identify a dose-responsive pharmacological effect.

Protocol 3: Preliminary CNS Safety and Tolerability Assessment

Objective: To assess the general tolerability and potential CNS-related side effects of the compound in rodents.

Rationale: Before proceeding to specific efficacy models, it is crucial to determine the maximum tolerated dose (MTD) and observe for any overt behavioral changes.[19][20] A functional observational battery (FOB) or Irwin test provides a systematic way to score various parameters.[20]

Procedure:

  • Dose Escalation: Administer single doses of the compound to small groups of mice (n=3-4 per group) at escalating doses (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Systematic Observation: At regular intervals (e.g., 15, 30, 60, 120, 240 minutes post-dose), observe the animals and score them for a range of parameters.

  • Parameters to Score:

    • Autonomic: Salivation, piloerection, pupil size.

    • Neuromuscular: Gait, grip strength, motor coordination (e.g., using a rotarod).[10]

    • Behavioral: Arousal level (sedation/hyperactivity), stereotypy, response to stimuli.

  • Data Analysis: Determine the highest dose that does not produce significant adverse effects (the MTD). This information is critical for designing subsequent efficacy studies.[21]

Table 3: Sample Scoring Sheet for CNS Observation

ParameterScore 0 (Normal)Score 1 (Slight)Score 2 (Moderate)Score 3 (Marked)
Arousal Alert & ActiveDecreased activitySedated, slow responseAtaxic, loss of righting reflex
Gait NormalSlightly abnormalModerately abnormalSevere impairment
Tremors AbsentSlight, intermittentModerate, persistentSevere, whole-body
Salivation NormalSlight droolingModerate droolingProfuse drooling

Visualization of Experimental Workflow

The overall process for the initial in vivo characterization of a novel compound can be visualized as a logical progression from foundational work to functional assessment.

InVivo_Workflow cluster_0 Phase 1: Formulation & PK cluster_1 Phase 2: Tolerability & PD Formulation Protocol 1: Vehicle Selection & Formulation Development PK_Study Protocol 2: Rodent Pharmacokinetic Study (IV & PO) Formulation->PK_Study Dosing Solution Bioanalysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Bioanalysis Plasma Samples PK_Analysis Calculate PK Parameters (AUC, t1/2, F%) Bioanalysis->PK_Analysis Efficacy_Model Hypothesis-Driven Efficacy Model (e.g., Behavior Test) PK_Analysis->Efficacy_Model Exposure-Response Analysis Decision Go / No-Go Decision PK_Analysis->Decision Tolerability Protocol 3: CNS Tolerability & MTD Determination Tolerability->Efficacy_Model Inform Dose Selection Efficacy_Model->Decision Start Start: New Compound Start->Formulation

Caption: High-level workflow for the in vivo evaluation of a novel compound.

References

Unlocking New Biological Insights: A Guide to Characterizing N-(azetidin-3-yl)-N-methylacetamide hydrochloride as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Chemical Tools

In the dynamic landscape of chemical biology and drug discovery, the identification and characterization of novel chemical probes are paramount to dissecting complex biological processes and validating new therapeutic targets. You have in your possession N-(azetidin-3-yl)-N-methylacetamide hydrochloride, a molecule whose potential as a chemical probe remains uncharted in publicly available scientific literature. This guide is designed to provide a comprehensive framework for its systematic evaluation.

This document deviates from a standard application note for a well-defined probe. Instead, it serves as a strategic roadmap, grounded in established principles of chemical biology, to guide the methodical investigation of this compound. We will proceed under the hypothesis that its unique structural motifs—the conformationally rigid azetidine ring and the N-methylacetamide group—may confer specific and potent interactions with a biological target. The protocols and workflows detailed herein are foundational templates, intended to be adapted and refined as you gather empirical data.

Our approach is built on a logical, phased progression of experiments, from initial physicochemical characterization and target-agnostic screening to target-specific validation and application in cellular contexts. Each step is designed to build upon the last, creating a self-validating cascade of evidence to either support or refute its utility as a chemical probe.

Section 1: Foundational Characterization - Knowing Your Molecule

Before embarking on biological assays, it is critical to establish the fundamental properties and purity of your compound. This foundational data ensures the reproducibility and reliability of all subsequent experiments.

Physicochemical Properties Summary

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its use as a reliable research tool.

PropertyValueSource / Method
CAS Number 935668-15-8Supplier Information
Molecular Formula C₆H₁₂N₂O.HClSupplier Information
Molecular Weight 164.63 g/mol Supplier Information
Purity >95% (Recommended)HPLC, LC-MS, ¹H-NMR
Solubility To be determinedAqueous buffers, DMSO
Chemical Stability To be determinedStability in assay buffers
Protocol: Purity and Identity Confirmation

Objective: To verify the identity and purity of this compound.

Materials:

  • This compound sample

  • Appropriate deuterated solvents (e.g., D₂O, DMSO-d₆)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Mass spectrometer

  • NMR spectrometer

  • High-performance liquid chromatography (HPLC) system

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm that the observed chemical shifts, integrations, and coupling constants are consistent with the expected structure of N-(azetidin-3-yl)-N-methylacetamide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).

    • Inject the sample onto an appropriate LC column (e.g., C18) and elute with a gradient of acetonitrile and water.

    • Monitor the elution profile with a UV detector and a mass spectrometer.

    • The purity can be estimated from the area under the curve of the main peak in the chromatogram. The mass spectrometer should confirm the expected molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • For more precise purity determination, use a validated HPLC method with a suitable detector (e.g., UV or ELSD).

    • The purity should ideally be ≥95% for use as a chemical probe.

Protocol: Solubility and Stability Assessment

Objective: To determine the solubility and stability of the compound in commonly used biological buffers and solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • LC-MS system

Methodology:

  • Solubility Determination:

    • Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM).

    • Serially dilute the DMSO stock into aqueous buffers (e.g., PBS) to various concentrations (e.g., 100 µM, 50 µM, 10 µM).

    • Visually inspect for precipitation after a defined incubation period (e.g., 1-2 hours) at room temperature.

    • For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.

  • Stability Assessment:

    • Incubate the compound at a relevant concentration (e.g., 1-10 µM) in the intended assay buffer or cell culture medium at 37°C.

    • At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot of the sample and analyze it by LC-MS to quantify the amount of the parent compound remaining.

    • A compound that degrades significantly during the course of an experiment will yield unreliable results.

Section 2: Target Discovery and Validation - The Heart of the Investigation

With a well-characterized compound in hand, the next phase is to identify its biological target(s). This is often the most challenging and critical part of characterizing a new chemical probe.

A Tiered Approach to Target Identification

A systematic approach, starting broad and progressively narrowing the focus, is recommended for identifying the molecular target.

Target_ID_Workflow phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) hypothesis Generate Target Hypothesis phenotypic_screening->hypothesis affinity_proteomics Affinity-Based Proteomics (e.g., Chemical Proteomics) affinity_proteomics->hypothesis computational_screening In Silico Screening (e.g., Target Prediction, Docking) computational_screening->hypothesis biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition, Binding Assays) hypothesis->biochemical_assays target_engagement Cellular Target Engagement (e.g., CETSA, DARTS) biochemical_assays->target_engagement validation Target Validation target_engagement->validation

Caption: A workflow for target identification and validation.

Protocol: Broad Phenotypic Screening

Objective: To identify any observable biological effect of the compound in a cellular context, which can provide clues to its mechanism of action.

Materials:

  • A panel of diverse human cancer cell lines (e.g., representing different tissue origins)

  • Cell viability assay reagents (e.g., CellTiter-Glo®, resazurin)

  • Multi-well plates (96- or 384-well)

  • Automated liquid handler and plate reader

Methodology:

  • Cell Seeding: Seed the cell lines in multi-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM in a semi-log dilution series) for a defined period (e.g., 72 hours).

  • Viability Assessment: After the incubation period, measure cell viability using a suitable assay.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each cell line. A potent and selective effect in a particular cell line or subset of cell lines may suggest a target that is highly expressed or essential in those cells.

Advanced Target Identification Strategies

Should phenotypic screening yield a promising result, more sophisticated, unbiased methods can be employed to directly identify the protein(s) that interact with your compound.

  • Affinity-Based Chemical Proteomics: This involves synthesizing a derivative of your compound that incorporates a reactive group (for covalent binding) or an affinity tag (like biotin). This modified probe is then used to "pull down" its binding partners from cell lysates, which are subsequently identified by mass spectrometry.

  • In Silico Target Prediction: Computational methods can be used to screen your compound against databases of known protein structures to predict potential binding partners based on structural similarity to known ligands or favorable docking scores.

Protocol: In Vitro Target Engagement - A Hypothetical Kinase Inhibition Assay

Objective: Assuming a kinase target is hypothesized, this protocol outlines how to test for direct inhibition. This is a template and must be adapted to the specific target class.

Materials:

  • Recombinant purified enzyme (e.g., a specific kinase)

  • Substrate for the enzyme (e.g., a peptide)

  • ATP (adenosine triphosphate)

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)

  • This compound

Methodology:

  • Assay Preparation: Prepare a reaction mixture containing the kinase, its substrate, and the necessary cofactors in the assay buffer.

  • Compound Incubation: Add varying concentrations of your compound to the reaction mixture and incubate for a predetermined time to allow for binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Signal Detection: After a set reaction time, stop the reaction and measure the product formation (or remaining substrate) using an appropriate detection method. For kinase assays, this often involves quantifying the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Section 3: Cellular Applications - Probing Biology in a Live System

Once a target has been identified and validated, the final step is to use the compound as a probe to study the biological consequences of modulating that target in living cells.

Protocol: Cellular Target Engagement using Western Blot

Objective: To determine if the compound can modulate the activity of its target protein within a cellular context by observing changes in a downstream signaling pathway.

Materials:

  • Relevant cell line

  • This compound

  • Antibodies: primary antibody against a downstream phosphorylated substrate of the target and a loading control (e.g., β-actin).

  • Secondary antibody conjugated to HRP

  • Lysis buffer

  • SDS-PAGE and Western blot equipment

  • Chemiluminescence substrate

Methodology:

  • Cell Treatment: Treat cultured cells with the compound at various concentrations and for different durations. Include appropriate positive and negative controls.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibodies.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein or a loading control. A dose-dependent decrease in the phosphorylation of a downstream substrate would provide strong evidence of target engagement in cells.

Signaling_Pathway cluster_0 Cellular Environment Probe N-(azetidin-3-yl)-N- methylacetamide HCl Target Hypothesized Target (e.g., Kinase A) Probe->Target Inhibition pSubstrate Phosphorylated Substrate Target->pSubstrate Phosphorylation Substrate Downstream Substrate Response Cellular Response (e.g., Proliferation, Apoptosis) pSubstrate->Response

Caption: Hypothetical signaling pathway modulation by the chemical probe.

Conclusion and Future Directions

The journey of characterizing a novel chemical from a mere structure to a validated chemical probe is a rigorous but rewarding endeavor. This compound stands as an unexplored entity with potential rooted in its chemical architecture. The experimental framework provided here offers a logical and comprehensive path for its evaluation.

Successful characterization will hinge on meticulous execution, careful data interpretation, and the integration of multiple lines of evidence. Should this compound prove to be a potent and selective modulator of a biological target, it could become a valuable tool for the scientific community, enabling new discoveries in biology and medicine.

Application Notes and Protocols: Evaluating N-(azetidin-3-yl)-N-methylacetamide hydrochloride for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits the degradation machinery. The von Hippel-Lindau (VHL) E3 ligase is among the most successfully recruited. This document provides a detailed examination of N-(azetidin-3-yl)-N-methylacetamide hydrochloride, a small molecule fragment, and evaluates its potential as a VHL-recruiting moiety for PROTAC development. We will delve into the structural rationale, the critical structure-activity relationships (SAR) for VHL binding, and provide comprehensive protocols to experimentally validate the engagement and degradation efficacy of novel VHL-based degraders.

Introduction: The Paradigm of Targeted Protein Degradation

Unlike traditional inhibitors that occupy a protein's active site to block its function, TPD offers a distinct "event-driven" mechanism. PROTACs physically link a Protein of Interest (POI) to an E3 ubiquitin ligase, inducing the formation of a ternary complex.[1][2][3] This proximity triggers the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules, offering the potential for more profound and sustained pharmacological effects.

The architecture of a PROTAC is modular, consisting of a warhead (binds the POI), a linker, and an E3 ligase ligand. The choice of E3 ligase ligand is paramount, with ligands for Cereblon (CRBN) and the von Hippel-Lindau (VHL) E3 ligase being the most widely employed in PROTAC design.[1]

TPD_Mechanism POI Protein of Interest (POI) PROTAC PROTAC (Bifunctional Molecule) E3 VHL E3 Ligase Ub Ubiquitin E3->Ub Recruitment PolyUb Poly-ubiquitinated POI Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

The VHL E3 Ligase and its Ligands: A Structural Perspective

The VHL protein is the substrate recognition component of the CRL2VHL E3 ligase complex.[1] It naturally recognizes the Hypoxia Inducible Factor-1α (HIF-1α) subunit after it has been hydroxylated on specific proline residues under normoxic conditions, leading to its degradation.[1] The development of small molecules that mimic this hydroxyproline interaction was a watershed moment for the TPD field, providing high-affinity, cell-permeable ligands to recruit VHL.

These ligands typically feature a (2S,4R)-4-hydroxyproline core, which engages in critical hydrogen bonds within the VHL binding pocket. Structure-activity relationship (SAR) studies have meticulously defined the requirements for potent binding, dividing the ligand into a Left-Hand Side (LHS) and a Right-Hand Side (RHS) relative to the hydroxyproline core.[3][4]

Analysis of this compound

N-(azetidin-3-yl)-N-methylacetamide is a small, polar molecule. Its structure contains an N-acetylated azetidine ring. Azetidine rings, as constrained four-membered heterocycles, are explored in medicinal chemistry to modulate physicochemical properties and conformational rigidity. In the context of VHL ligands, modifications to the core scaffold are scrutinized for their impact on binding affinity and cellular activity.

Rationale for Evaluation and The Critical Role of SAR

From a fragment-based drug discovery perspective, N-(azetidin-3-yl)-N-methylacetamide could be considered a potential building block.[5][6] Its small size (MW: 164.63 g/mol ) and polar nature fit the profile of a fragment that could be elaborated into a more complex ligand. However, existing research provides a critical expert insight into its suitability as a direct VHL-binding motif.

A comprehensive review of the structure-based design of VHL ligands published in Chemical Society Reviews systematically explored modifications to the core scaffold.[1] This authoritative work explicitly states that the "N-acetylated azetidine incorporation was unfavourable for cellular activity and binding potency" .[1] This finding suggests that while structurally related to key components of peptidomimetic VHL ligands, the specific conformation and electronic properties of the N-acetylated azetidine ring disrupt the precise interactions required for high-affinity binding to the VHL protein pocket. This underscores a crucial principle in drug discovery: seemingly minor structural changes can have profound impacts on biological activity.

Therefore, this compound is better suited as a negative control in VHL binding assays or as a starting point for synthetic elaboration into entirely different chemical scaffolds, rather than a direct VHL-recruiting warhead.

Experimental Protocols for Ligand Validation

To experimentally validate a novel compound's ability to function as a VHL ligand for TPD, a tiered approach is necessary, moving from biochemical validation of binding to cellular confirmation of target degradation. The following protocols provide a framework for this evaluation.

Phase 1: Biophysical Binding Assays

These assays are fundamental to confirm direct engagement with the VHL protein and to quantify binding affinity (KD). The VHL protein is typically used as part of a purified complex with Elongin B and Elongin C (VCB) for stability.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy).

  • Materials:

    • Purified VCB protein complex

    • This compound or test compound

    • ITC instrument and cells

    • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Methodology:

    • Sample Preparation: Dialyze the VCB protein extensively against the ITC running buffer. Dissolve the test compound in the final dialysis buffer to minimize buffer mismatch effects. Degas all solutions.

    • Loading: Load the VCB protein solution (e.g., 20-50 µM) into the sample cell. Load the test compound solution (e.g., 200-500 µM) into the injection syringe.

    • Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25 °C).

    • Data Analysis: Integrate the raw heat-change data for each injection. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, stoichiometry (n), and enthalpy (ΔH).

  • Expected Outcome for N-(azetidin-3-yl)-N-methylacetamide: Based on literature, no significant binding (No Heat of Binding, N/A KD) is expected, confirming its unsuitability as a high-affinity VHL ligand.[1]

ParameterDescriptionTypical Value (Potent VHL Ligand)
KD Dissociation Constant< 1 µM (often low nM)
ΔH Enthalpy of BindingFavorable (negative value)
n Stoichiometry~1

Alternative Biophysical Assays:

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques measure changes in refractive index or light interference upon binding to an immobilized protein, providing kinetic data (kon, koff) in addition to affinity (KD).

  • Fluorescence Polarization (FP): A competitive assay where the test compound displaces a fluorescently labeled tracer peptide (e.g., FAM-HIF-1α) from VCB, resulting in a decrease in polarization. This is a higher-throughput method for initial screening.

Phase 2: Cellular Assays for Protein Degradation

If a compound demonstrates sufficient binding affinity in biophysical assays, the next step is to incorporate it into a PROTAC and test its ability to induce degradation of a target protein in a cellular context.

WesternBlot_Workflow

Protocol 2: Western Blot for DC₅₀ and Dₘₐₓ Determination

This protocol quantifies the reduction in target protein levels following PROTAC treatment, allowing for the determination of potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum degradation).

  • Materials:

    • Cell line expressing the POI (e.g., HEK293, cancer cell line)

    • Test PROTAC and vehicle control (e.g., DMSO)

    • Complete cell culture medium

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE equipment and PVDF membranes

    • Primary antibodies (anti-POI, anti-loading control like GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

  • Methodology:

    • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) and allow them to adhere overnight to reach 70-80% confluency.

    • PROTAC Treatment: Prepare serial dilutions of the test PROTAC in culture medium. A typical 8-point concentration curve might range from 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubation: Aspirate the old medium and treat cells with the PROTAC dilutions for a predetermined time (e.g., 16-24 hours).

    • Cell Lysis: Place plates on ice, wash cells twice with ice-cold PBS, and add lysis buffer to each well. Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

    • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Western Blotting:

      • Load equal amounts of protein per lane on an SDS-PAGE gel.

      • Transfer separated proteins to a PVDF membrane.

      • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

      • Incubate with primary antibody against the POI overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash and apply ECL substrate.

    • Detection & Re-probing: Capture the chemiluminescent signal. Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Densitometry: Quantify the band intensity for the POI and loading control in each lane using software like ImageJ.

    • Normalization: Normalize the POI band intensity to its corresponding loading control.

    • Calculation: Express the normalized POI level as a percentage relative to the vehicle-treated control.

    • Curve Fitting: Plot the percentage of remaining protein against the log of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to calculate the DC₅₀ and Dₘₐₓ values.

ParameterDescriptionIndication
DC₅₀ Half-maximal degradation concentrationPotency (lower is better)
Dₘₐₓ Maximum percentage of degradationEfficacy (higher is better, >90% is ideal)

Concluding Remarks & Future Directions

The exploration of this compound serves as an instructive case study in the rational design of PROTACs. While its structure contains motifs present in related chemical spaces, authoritative SAR studies indicate it is not a viable candidate for direct recruitment of the VHL E3 ligase due to unfavorable binding properties.[1] This highlights the exquisite specificity of the VHL-ligand interaction and the necessity of rigorous, evidence-based design principles.

The protocols detailed herein provide the essential framework for any researcher seeking to validate novel VHL ligands. By combining biophysical confirmation of direct binding with quantitative cellular degradation assays, scientists can confidently assess the potential of new chemical matter in the exciting and rapidly advancing field of targeted protein degradation. Future efforts in VHL ligand design will likely focus on exploring new chemical space and diverse exit vectors to further improve the potency, selectivity, and drug-like properties of next-generation protein degraders.

References

Troubleshooting & Optimization

Technical Support Center: N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with N-(azetidin-3-yl)-N-methylacetamide hydrochloride. Our goal is to provide both foundational knowledge and actionable troubleshooting protocols to ensure the successful use of this compound in your experiments.

Compound Profile: this compound

This compound is a small molecule containing a strained four-membered azetidine ring, a feature of significant interest in medicinal chemistry.[1][2] As a hydrochloride salt of a basic amine, its physicochemical properties, particularly solubility, are critical for its handling and performance in biological assays and formulation development.

PropertyValueReference
CAS Number 935668-15-8[][4][5]
Molecular Formula C₆H₁₃ClN₂O[4]
Molecular Weight 164.63 g/mol [4]
Chemical Structure CC(=O)N(C)C1CNC1.Cl[]
Appearance White to off-white solid (typical)General chemical knowledge
Purity Typically >97%[]

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the solubility and handling of this compound.

Q1: What is the expected solubility of this compound in common laboratory solvents?

As a hydrochloride salt, this compound is polar and ionic. Therefore, it is expected to have the highest solubility in polar protic solvents.[6] While specific experimental data for this exact molecule is not publicly available, compounds of this class generally follow a predictable pattern.

Expected Solubility Profile (Qualitative):

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, Ethanol, DMSOHigh to ModerateFavorable ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.[6][7]
Polar Aprotic Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF)Low to ModerateCan solvate the molecule to some extent, but less effectively than protic solvents.
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherVery Low / InsolubleLack of polarity prevents effective solvation of the ionic hydrochloride salt.[6]

Actionable Advice: Always start by preparing a stock solution in a polar protic solvent like water, methanol, or DMSO. For biological assays, DMSO is a common choice, but be mindful of its potential effects on cells at higher concentrations.

Q2: I dissolved the compound in aqueous buffer, but it crashed out of solution. What happened?

This is a classic pH-related solubility issue. This compound is the salt of a weak base and a strong acid. Its solubility is highly dependent on the pH of the medium.

  • The Science: In acidic to neutral pH, the azetidine nitrogen is protonated (R₃NH⁺), forming the soluble hydrochloride salt. If the pH of your buffer is raised (becomes more basic), the protonated amine can be neutralized to its free base form (R₃N). This free base is typically much less polar and therefore less water-soluble, causing it to precipitate out of solution.[8][9]

  • Troubleshooting:

    • Check the pH of your final solution.

    • Maintain the pH below the pKa of the azetidine nitrogen to ensure it remains protonated and soluble. The pKa of the conjugate acid of azetidine itself is 11.29, suggesting it is a strong base; derivatives will vary but are expected to be basic.[10]

    • If you need to work at a higher pH, consider using a lower concentration of the compound or incorporating a co-solvent.

Q3: My compound's solubility seems lower in PBS or cell culture media compared to pure water. Why?

This could be due to the "common ion effect."[11][12]

  • The Science: The dissolution of your hydrochloride salt (Compound-HCl) is an equilibrium process: Compound-HCl ⇌ Compound-H⁺ + Cl⁻. Phosphate-Buffered Saline (PBS) and many cell culture media contain a significant concentration of chloride ions (from NaCl and KCl). This pre-existing chloride shifts the equilibrium to the left, favoring the solid, undissolved salt and thereby reducing its apparent solubility.[11][13]

  • Troubleshooting:

    • If you suspect a common ion effect, try preparing your stock solution at a high concentration in a solvent without chloride ions (e.g., water, DMSO, or a non-chloride-based buffer like HEPES or MOPS) before diluting it into your final media.

    • Quantify the solubility in your specific medium using a standardized protocol (see Troubleshooting Guide below) to determine the practical concentration limits for your experiment.

Q4: Can I heat the solution to improve solubility?

Gentle heating can be an effective method to increase the dissolution rate and, often, the solubility. However, it must be approached with caution.

  • Potential Benefits: Can help overcome the activation energy required to break the crystal lattice structure of the solid.

  • Risks:

    • Degradation: Excessive heat can cause chemical degradation of the compound.

    • Supersaturation: The solution may become supersaturated. Upon cooling back to room or experimental temperature (e.g., 37°C), the compound can rapidly precipitate, often as a fine, difficult-to-redissolve solid.

    • Salt Disproportionation: In aqueous suspensions, temperature changes can affect the equilibrium between the salt and free base forms.[14]

  • Best Practice: If you must heat, use a water bath with controlled temperature (e.g., 40-50°C) for a short period. Always allow the solution to cool to the experimental temperature and visually inspect for precipitation before use. A better long-term strategy is to find a suitable solvent system where heating is not required.

Troubleshooting Guide: A Systematic Approach to Solubility Issues

When faced with a solubility problem, a structured approach is key. The following workflow and protocols will help you diagnose and solve the issue efficiently.

Visual Workflow for Troubleshooting

Solubility_Troubleshooting cluster_start Start cluster_diagnosis Diagnosis cluster_solution Solution Pathways cluster_protocol Protocols start Solubility Issue Encountered (Precipitation, Cloudiness) check_pH Is pH > 7 or close to pKa? start->check_pH check_Cl Does medium contain high [Cl⁻]? (e.g., PBS, DMEM) check_pH->check_Cl No adjust_pH Adjust pH Downward (e.g., use acidic buffer) check_pH->adjust_pH Yes check_conc Is concentration too high for the chosen solvent? check_Cl->check_conc No change_buffer Use Non-Chloride Buffer (HEPES, MOPS) check_Cl->change_buffer Yes solvent_screen Perform Solvent/ Co-solvent Screen check_conc->solvent_screen Yes run_protocol Run Kinetic or Thermodynamic Solubility Assay check_conc->run_protocol Unsure adjust_pH->run_protocol change_buffer->run_protocol solvent_screen->run_protocol

Caption: A decision tree for troubleshooting solubility issues.

Protocol 1: Determining Thermodynamic Equilibrium Solubility

This protocol determines the maximum concentration of the compound that can be dissolved in a given solvent system at equilibrium.[6]

Objective: To obtain reliable, reproducible solubility data in your specific experimental medium.

Materials:

  • This compound

  • Selected solvents/buffers (e.g., Water, PBS, pH 7.4 Tris buffer)

  • Thermostatic shaker bath

  • Microcentrifuge or centrifuge

  • Analytical balance

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Preparation: Add an excess amount of the compound to a known volume of solvent in a sealed vial (e.g., add 5-10 mg to 1 mL of solvent). The goal is to have undissolved solid remaining.

  • Equilibration: Place the vials in a thermostatic shaker bath set to your desired temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant. Be extremely careful not to disturb the solid pellet.

  • Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered sample with a suitable mobile phase.

    • Quantify the concentration using a pre-validated HPLC method against a standard curve.

  • Calculation: Calculate the solubility (in mg/mL or µg/mL) from the measured concentration and dilution factor. Repeat in triplicate for statistical confidence.

Protocol 2: Co-Solvent Screening for Improved Solubility

If the compound has poor solubility in your primary aqueous buffer, a co-solvent can often help.

Objective: To identify a co-solvent system that enhances solubility to the desired concentration without negatively impacting the experiment.

Common Co-solvents:

  • DMSO (Dimethyl sulfoxide)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG-400)

Procedure:

  • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 50 mg/mL in DMSO).

  • Titration: In a series of vials, add your primary aqueous buffer.

  • Addition: While vortexing, slowly add small aliquots of the co-solvent stock solution to the aqueous buffer to create a range of final co-solvent percentages (e.g., 1%, 2%, 5%, 10%).

  • Observation: Visually inspect each solution for precipitation immediately after addition and after a set time (e.g., 1 hour) at the experimental temperature. The highest concentration that remains clear is your kinetically soluble limit in that co-solvent system.

  • Validation: Always run a vehicle control (buffer + co-solvent, no compound) in your experiment to ensure the co-solvent itself does not cause unintended biological effects.

Visualizing the Impact of pH

The relationship between pH, the compound's pKa, and its solubility is fundamental.

pH_Effect cluster_pH_scale cluster_species A Acidic pH (e.g., pH < 6) Protonated Protonated Form (R₃NH⁺Cl⁻) Soluble Salt A->Protonated Favors B Neutral to Basic pH (e.g., pH > 8) FreeBase Free Base Form (R₃N) Poorly Soluble B->FreeBase Favors Protonated->FreeBase pH Increases (Base Added)

Caption: The effect of pH on the ionization state and solubility.

References

Technical Support Guide: Synthesis of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of N-(azetidin-3-yl)-N-methylacetamide hydrochloride. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the common pitfalls of this synthesis and significantly improve your product yield and purity.

This guide is structured to address challenges in the two primary stages of the synthesis: the N-acetylation reaction and the subsequent hydrochloride salt formation and purification.

Part 1: The N-Acetylation Reaction - Maximizing Conversion

The core of the synthesis is the formation of the amide bond by acetylating the secondary amine of the azetidine ring. While seemingly straightforward, the strained four-membered azetidine ring introduces unique challenges.[1][2]

Troubleshooting Common N-Acetylation Issues

Question: My reaction shows low or incomplete conversion to the desired acetamide. What are the primary factors I should investigate?

Answer: Low conversion is a frequent issue stemming from either insufficient reactivity of the acetylating agent or suboptimal reaction conditions that fail to activate the azetidine nitrogen effectively.

  • Re-evaluate Your Acetylating Agent: The choice between acetyl chloride and acetic anhydride is critical.

    • Acetyl Chloride: This is the more reactive of the two common agents.[3][4] Its high electrophilicity makes it ideal for less nucleophilic amines or when trying to drive the reaction to completion at lower temperatures. However, it is highly sensitive to moisture and generates hydrochloric acid (HCl) in situ, which must be effectively neutralized.[5]

    • Acetic Anhydride: While less reactive than acetyl chloride, it is easier to handle and less sensitive to trace amounts of water.[6] To boost its efficacy, especially with a somewhat sterically hindered secondary amine like an azetidine derivative, the use of a nucleophilic catalyst is often required.

  • Optimize Your Base and Stoichiometry: The base is not just a scavenger for the acid byproduct (HCl or acetic acid); it plays a crucial role in maintaining the nucleophilicity of the azetidine nitrogen.

    • Problem: If the acid byproduct is not neutralized, it will protonate the starting material's nitrogen, rendering it non-nucleophilic and halting the reaction.

    • Solution: Use at least a stoichiometric equivalent of a suitable base. For many applications, a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is effective.[7][8] DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous in minimizing side reactions. An inorganic base like potassium carbonate can also be used, particularly in polar aprotic solvents.[7]

  • Consider a Catalyst: When using acetic anhydride, a catalyst can dramatically improve reaction rates and yield.

    • 4-(Dimethylaminopyridine) (DMAP): Adding a catalytic amount of DMAP (0.1 eq) is a common strategy. DMAP reacts with acetic anhydride to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acetylating agent than the anhydride itself.[9]

Visualizing the Acetylation Workflow

The following diagram outlines the general workflow for the N-acetylation step, highlighting key decision points.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_outcome Analysis & Troubleshooting cluster_solutions Optimization Paths Start_Azetidine N-methylazetidin-3-amine (or protected precursor) Base Add Base (e.g., TEA, DIPEA) Start_Reagent Select Acetylating Agent Start_Reagent->Base Acetyl Chloride or Acetic Anhydride Solvent Choose Solvent (e.g., DCM, THF) Base->Solvent Combine & Stir Temp Control Temperature (e.g., 0°C to RT) Solvent->Temp Combine & Stir TLC_Analysis Monitor by TLC/LCMS Temp->TLC_Analysis Combine & Stir Outcome Assess Outcome TLC_Analysis->Outcome Complete Reaction Complete Proceed to Workup Outcome->Complete High Conversion Incomplete Incomplete Reaction Outcome->Incomplete Low Conversion Optimize Add Catalyst (DMAP) Increase Temp Use Acetyl Chloride Incomplete->Optimize Troubleshoot Optimize->Base Re-run Reaction

Caption: Workflow for the N-acetylation of the azetidine core.

Part 2: Hydrochloride Salt Formation & Purification

Once the N-acetylation is complete, the resulting free base is converted to its hydrochloride salt to improve stability, crystallinity, and handling properties.[7][10][11]

Troubleshooting Salt Formation and Purification

Question: After adding HCl, my product oiled out instead of precipitating as a solid. How can I induce crystallization and improve purity?

Answer: "Oiling out" is a common problem where the product separates as a liquid phase instead of a crystalline solid. This is often due to issues with solvent choice, residual impurities, or the rate of salt formation.

  • Solvent System is Key: The goal is to have the free base soluble but the hydrochloride salt insoluble.

    • Common Solvents: Ethers (like MTBE or diethyl ether) and esters (like ethyl acetate) are excellent choices because the free base is often soluble, while the polar hydrochloride salt is not.

    • Troubleshooting: If your product oils out in a solvent like ethyl acetate, it may not be anti-polar enough. Try triturating the oil with or slowly adding a less polar co-solvent like heptane or hexane to induce precipitation. Conversely, if the salt precipitates too quickly and traps impurities, a slightly more polar solvent system might be needed to allow for slower, more controlled crystallization.

  • Control the Rate of Acid Addition: Adding the HCl solution too quickly can cause the local concentration to exceed the saturation point rapidly, leading to amorphous precipitation or oiling out.

    • Solution: Add the HCl solution (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise to the stirred solution of the free base at a controlled temperature (often 0°C) to promote the formation of well-defined crystals.

  • Purity of the Free Base: Impurities from the previous step can act as crystallization inhibitors.

    • Solution: Before proceeding to salt formation, ensure the free base is as pure as possible. If necessary, perform a quick filtration through a plug of silica gel or an aqueous wash to remove residual base (e.g., TEA) and its corresponding hydrochloride salt.

  • Recrystallization: If the initial precipitation yields an impure or oily solid, recrystallization is the best path to high purity.

    • Solvent Screening: Identify a solvent or solvent pair in which the hydrochloride salt is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include isopropanol (IPA), ethanol/ether, or methanol/MTBE mixtures.

Data Summary: Impact of Key Parameters on Yield
ParameterLow-Yield ConditionHigh-Yield StrategyRationale
Acetylating Agent Acetic anhydride (no catalyst)Acetyl chloride or Acetic anhydride + catalytic DMAPIncreases the electrophilicity of the acetylating species to overcome the amine's moderate nucleophilicity.[6][9]
Base < 1 equivalent or a very weak base1.1 - 1.5 equivalents of TEA or DIPEAEnsures complete neutralization of the acid byproduct, preventing protonation and deactivation of the starting amine.[7][8]
Temperature Too low (slow rate) or too high (decomposition)0°C for addition, then warm to RTBalances reaction kinetics with the stability of the strained azetidine ring and reagents.[7]
Salt Formation Solvent Solvent in which the HCl salt is partially soluble (e.g., DCM)Apolar solvent where the salt is insoluble (e.g., MTBE, Heptane)Maximizes the precipitation and recovery of the final product.
Purification Direct precipitation from crude reactionPurification of free base before salt formation; RecrystallizationRemoves impurities that can inhibit crystallization and lower the final product's purity.[7]

Experimental Protocols

Protocol 1: Optimized N-Acetylation of N-methylazetidin-3-amine

(This protocol assumes the starting material is the free base of N-methylazetidin-3-amine or a suitable precursor thereof)

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-methylazetidin-3-amine (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and stir for 5 minutes.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(azetidin-3-yl)-N-methylacetamide free base.

Protocol 2: Hydrochloride Salt Formation and Purification
  • Dissolution: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable solvent, such as ethyl acetate or diethyl ether.

  • Filtration (Optional): If the solution is cloudy, filter it through a small plug of Celite or silica gel to remove insoluble impurities.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Precipitation: While stirring vigorously, add a solution of 2.0 M HCl in diethyl ether dropwise until no further precipitation is observed. A white solid should form.

  • Digestion: Continue stirring the resulting slurry at 0°C for 30-60 minutes to ensure complete precipitation and improve crystallinity.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the solid under high vacuum to afford the pure this compound.

  • Recrystallization (If Necessary): If the purity is insufficient, recrystallize the solid from a suitable solvent system (e.g., hot isopropanol).

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common synthesis problems.

G Start Low Final Yield Check_Step1 Analyze Crude from N-Acetylation Step Start->Check_Step1 Low_Conversion Problem: Low Conversion Check_Step1->Low_Conversion Starting Material Remains High_Conversion Problem: Low Recovery After Purification Check_Step1->High_Conversion Good Conversion, Poor Isolation Sol_React Action: Use Acetyl Chloride instead of Anhydride Low_Conversion->Sol_React Sol_Cat Action: Add Catalytic DMAP (with Anhydride) Low_Conversion->Sol_Cat Sol_Base Action: Ensure >1.1 eq of Base (TEA or DIPEA) Low_Conversion->Sol_Base Sol_Oil Issue: Product Oiled Out High_Conversion->Sol_Oil Sol_Precip Issue: Poor Precipitation High_Conversion->Sol_Precip Action_Triturate Action: Triturate with Heptane/Ether Sol_Oil->Action_Triturate Action_Recrys Action: Recrystallize from IPA or EtOH/Ether Sol_Precip->Action_Recrys

References

Technical Support Center: N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(azetidin-3-yl)-N-methylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which features a strained azetidine ring and an amide bond, the primary degradation pathways are expected to be:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding acetic acid and N-methylazetidin-3-amine.[1][2][3]

  • Ring-Opening: The strained four-membered azetidine ring can undergo nucleophilic attack, leading to ring-opening products. This is particularly noted in some azetidine-containing compounds under acidic conditions where an azetidinium ion may form.[4][5][6]

  • Oxidation: The nitrogen atom in the azetidine ring and the N-methyl group could be susceptible to oxidation, leading to N-oxides or demethylated products, respectively.[7][8]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often through oxidative pathways.[9][10]

Q2: How stable is this compound in aqueous solution at neutral pH?

A2: While amides are generally resistant to neutral hydrolysis at room temperature, the ring strain of the azetidine moiety could make it more susceptible to degradation over extended periods.[3][6] For short-term experiments, dissolution in a neutral, buffered aqueous solution (pH 7.0-7.4) immediately before use is recommended. For long-term storage, an anhydrous solid form stored at 2-8°C in an inert atmosphere is preferable.[11]

Q3: What initial steps should I take to investigate the stability of my compound?

A3: A forced degradation (or stress testing) study is the standard approach.[12][13][14] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation products and pathways. These studies are crucial for developing stability-indicating analytical methods. The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide a framework for these studies.[12][15][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound and its degradation products.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing) for the parent compound in Reverse-Phase HPLC. The compound is a polar amine, which can interact with residual silanol groups on silica-based columns, causing tailing.[17]1. Use a Polar-Embedded or End-Capped Column: These columns are designed to shield silanol groups and provide better peak shape for basic compounds.[18] 2. Adjust Mobile Phase pH: Use a mobile phase with a low pH (e.g., 2.5-3.5 using formic acid or phosphate buffer) to ensure the amine is consistently protonated. 3. Add an Ion-Pairing Agent: Reagents like trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can improve peak shape, but may cause ion suppression in LC-MS.[19]
Unexpected peaks appear in my chromatogram, even in control samples. 1. On-Column Degradation: The compound may be degrading on the analytical column itself, especially if the mobile phase is harsh or the column has active sites. 2. Sample Solvent Mismatch: If the sample is dissolved in a strong solvent (like pure DMSO or acetonitrile) and injected into a highly aqueous mobile phase, it can cause peak distortion or precipitation.[20] 3. System Contamination: Ghost peaks can arise from carryover from previous injections or contaminated mobile phase.[21][22]1. Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, HILIC) to find one that is inert. 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.[20][23] 3. Implement Rigorous Cleaning: Flush the system and injector with a strong solvent. Run blank injections to confirm cleanliness.[22]
Difficulty achieving mass balance in forced degradation studies (sum of parent and degradants < 100%). 1. Non-UV Active Degradants: Some degradation products (e.g., small ring-opened fragments) may lack a chromophore and will be invisible to UV detectors. 2. Volatile Degradants: Small molecules formed during degradation may be lost to evaporation. 3. Adsorption of Degradants: Polar degradation products may irreversibly adsorb to system components or the column.1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to identify non-UV active species. 2. Use Headspace GC-MS: If volatile products are suspected, analyze the headspace of a stressed sample. 3. Check System Recovery: Inject a known standard of a suspected polar degradant (if available) to assess recovery and rule out adsorption issues.
Retention time is not reproducible for this polar compound. Ligand Collapse (Dewetting): When using highly aqueous mobile phases (>95% water) with traditional C18 columns, the stationary phase can collapse, leading to sudden changes in retention time.[24] Temperature Fluctuations: Lab temperature changes can affect viscosity and retention.[23]1. Use an "Aqueous-Stable" Column: Select a C18 column specifically designed for use in highly aqueous conditions. 2. Avoid Stopping the Flow: Do not stop the mobile phase flow for extended periods during a sequence. If a stop occurs, re-equilibrate the column with a mobile phase containing more organic solvent before returning to the highly aqueous method.[24] 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[23]

In-Depth Technical Guide: Degradation Pathways & Mechanisms

Understanding the chemical rationale behind degradation is key to designing robust experiments.

Hydrolytic Degradation (Acid & Base Catalyzed)

The most common degradation pathway for this molecule is the hydrolysis of the tertiary amide bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3] The reaction ultimately cleaves the C-N bond. Because the amine product is basic, it will be protonated in the acidic solution to form an ammonium salt.[2][25]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon.[1] This reaction is generally slower than acid-catalyzed hydrolysis for amides but is still a significant degradation pathway upon heating.[3][26] The carboxylic acid product will be deprotonated to form a carboxylate salt.[25]

A secondary hydrolytic pathway involves the acid-mediated ring-opening of the azetidine. Protonation of the azetidine nitrogen can activate the strained ring, making it susceptible to nucleophilic attack by water, leading to a ring-opened amino alcohol.[6]

Diagram: Proposed Hydrolytic Degradation Pathways

G cluster_acid Acidic Conditions (H₃O⁺, Δ) cluster_base Basic Conditions (OH⁻, Δ) Parent_Acid N-(azetidin-3-yl)-N- methylacetamide HCl Amide_Hydrolysis_Acid Amide Hydrolysis Parent_Acid->Amide_Hydrolysis_Acid Primary Ring_Opening Azetidine Ring-Opening Parent_Acid->Ring_Opening Secondary Product1_Acid N-methylazetidin-3-amine (as ammonium salt) Amide_Hydrolysis_Acid->Product1_Acid Product2_Acid Acetic Acid Amide_Hydrolysis_Acid->Product2_Acid Product3_Ring Ring-Opened Amino Alcohol Ring_Opening->Product3_Ring Parent_Base N-(azetidin-3-yl)-N- methylacetamide Amide_Hydrolysis_Base Amide Hydrolysis Parent_Base->Amide_Hydrolysis_Base Product1_Base N-methylazetidin-3-amine Amide_Hydrolysis_Base->Product1_Base Product2_Base Acetate Salt Amide_Hydrolysis_Base->Product2_Base

Caption: Proposed hydrolytic degradation pathways under acidic and basic stress.

Oxidative Degradation

Oxidative stress can be induced by reagents like hydrogen peroxide. Potential sites of oxidation on the molecule include:

  • N-Oxidation: The nitrogen atom of the azetidine ring can be oxidized to form an N-oxide.

  • N-Dealkylation: Oxidative removal of the N-methyl group is a possibility, which would yield N-(azetidin-3-yl)acetamide. Studies on similar compounds like N,N-dimethylacetamide have shown the formation of N-methylacetamide as a degradation product.[7]

Diagram: Proposed Oxidative Degradation Pathways

G Parent N-(azetidin-3-yl)-N- methylacetamide N_Oxidation N-Oxidation Parent->N_Oxidation N_Demethylation N-Demethylation Parent->N_Demethylation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->N_Oxidation Oxidant->N_Demethylation Product_N_Oxide Azetidine N-Oxide Derivative N_Oxidation->Product_N_Oxide Product_Demethyl N-(azetidin-3-yl)acetamide N_Demethylation->Product_Demethyl

Caption: Potential oxidative degradation pathways for the parent compound.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is a general guideline based on ICH Q1A(R2) and should be adapted for your specific analytical method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.[12]

Workflow Diagram: Forced Degradation Study

G Start Prepare Stock Solution of Compound Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench Reactions (as needed) Stress->Neutralize Dilute Dilute Samples to Target Concentration Neutralize->Dilute Analyze Analyze by Validated Stability-Indicating Method (e.g., LC-MS) Dilute->Analyze Evaluate Evaluate Results: - Purity/Assay - Peak Purity - Mass Balance Analyze->Evaluate

Caption: General workflow for conducting a forced degradation study.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, use a separate aliquot of the stock solution. Include a control sample stored under normal conditions.

    Stress ConditionTypical Reagents and ConditionsPurpose
    Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hours.To test stability in acidic environments.[12]
    Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hours.To test stability in basic environments.[12]
    Oxidation 3-30% H₂O₂, room temperature, protected from light.To simulate oxidative stress.
    Thermal Degradation Heat solid compound or solution at a temperature above accelerated stability testing (e.g., 80°C).To assess thermal stability.[16]
    Photolytic Degradation Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[10][15] A dark control sample wrapped in aluminum foil should be stored alongside.[10]To evaluate light sensitivity.[9][27][28]
  • Sample Processing:

    • At appropriate time points, withdraw samples.

    • For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including the control) with the mobile phase to a final concentration suitable for your analytical method (e.g., 0.1 mg/mL).

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.

    • The method should be able to separate the parent peak from all generated degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Assess the peak purity of the parent peak in stressed samples using a diode array detector or MS.

    • Calculate the mass balance to account for all components.

    • Propose structures for major degradants based on MS fragmentation data.

References

troubleshooting N-(azetidin-3-yl)-N-methylacetamide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(azetidin-3-yl)-N-methylacetamide hydrochloride (CAS 935668-15-8). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling, reaction, and analysis of this compound.

Category 1: Handling, Storage, and Stability

Q1: What are the ideal storage conditions for this compound and why?

A1: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] The azetidine ring, a four-membered heterocycle, possesses significant ring strain. This inherent strain makes it susceptible to degradation via ring-opening, a process that can be accelerated by atmospheric moisture and acidic or basic contaminants.[2] Storing it cold and under inert gas minimizes the rate of potential decomposition pathways, preserving its purity and reactivity for your experiments.

Q2: My compound has a slight yellow tint upon arrival/after storage. Is it still usable?

A2: While many suppliers provide this compound as a white to off-white solid, a slight yellow tint can develop over time due to minor degradation or the presence of trace impurities from synthesis. The color change itself does not automatically render the compound unusable. However, it is a critical indicator that you should re-verify the purity before use. We recommend running a quick quality control check, such as obtaining a ¹H NMR or an LC-MS spectrum, to confirm the integrity of the bulk material. If significant impurity peaks are detected, purification may be necessary.

Q3: The physical form of my compound is listed as a liquid by one supplier but a solid by another. Which is correct?

A3: This discrepancy can occur and is often related to the purity and the specific salt form. N-Methylacetamide, a related parent structure, has a melting point of 26-28°C, which is close to ambient temperature in some laboratories. It is plausible for high-purity this compound to exist as a low-melting solid or even a supercooled liquid. Always refer to the supplier's Certificate of Analysis (CoA) for the specific batch you have received. For experimental purposes, handle it as a hygroscopic solid, taking care to minimize exposure to the atmosphere.

Category 2: Solubility and Solution Preparation

Q4: I'm having trouble dissolving the compound in my organic reaction solvent (e.g., Dichloromethane, THF). What is the issue?

A4: The issue is that you are working with a hydrochloride salt. The protonated azetidinium chloride moiety makes the molecule highly polar and ionic, favoring solubility in polar protic solvents like water, methanol, or ethanol. Its solubility in apolar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) is expected to be very low. To achieve solubility in these solvents, you must first neutralize the salt to its free base form. This is typically done by adding a stoichiometric equivalent of a non-nucleophilic base (see Q5).

Q5: How do I prepare the free base of N-(azetidin-3-yl)-N-methylacetamide for a reaction?

A5: To use the azetidine nitrogen as a nucleophile, you must deprotonate the hydrochloride salt. A common method is to dissolve the salt in a suitable solvent and add a base.

  • For anhydrous organic reactions: Suspend the hydrochloride salt in your reaction solvent (e.g., DCM, Acetonitrile). Add 1.1 to 1.5 equivalents of a non-nucleophilic organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The resulting triethylammonium or diisopropylethylammonium chloride salt often precipitates and can sometimes be filtered off, or more commonly, is left in the reaction mixture.

  • For aqueous work-up: Dissolve the salt in water and add a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (~8-9). The free base can then be extracted into an organic solvent like DCM or Ethyl Acetate. Ensure you thoroughly dry the organic extracts (e.g., with Na₂SO₄ or MgSO₄) before proceeding.

Category 3: Reaction and Purification Troubleshooting

Q6: My reaction is not proceeding, or the yield is very low. I've added the compound directly to my reaction mixture. What went wrong?

A6: The most likely cause is that the azetidine nitrogen, which is the intended reactive nucleophilic site, is protonated as the hydrochloride salt. In its protonated (ammonium) form, it is not nucleophilic and will not participate in reactions like acylations, alkylations, or Michael additions. You must first liberate the free base in situ using a suitable base as described in Q5 before adding your electrophile. The choice of base is critical; it must be strong enough to deprotonate the azetidinium ion but not so strong that it causes unwanted side reactions.

Q7: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A7: Besides unreacted starting material, several side products can form:

  • Ring-Opened Products: Under harsh conditions (strong acid/base or high heat), the strained azetidine ring can open. This would result in a more polar, acyclic amine that may appear as a distinct spot on TLC.[2]

  • Multiple Additions: If your electrophile is highly reactive or used in large excess, you might see products of reaction at both the azetidine nitrogen and the amide nitrogen, although the latter is significantly less nucleophilic.

  • Polymerization: In the absence of an electrophile or under certain conditions, the free base can potentially polymerize, leading to a complex mixture at the baseline of your TLC plate.

Q8: What is the best way to purify the product after my reaction?

A8: The purification method depends on the properties of your final product.

  • Column Chromatography: This is the most common method. If your product is the neutral free base, silica gel chromatography is often effective. A gradient of Ethyl Acetate in Hexanes or Methanol in DCM is a good starting point. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can help prevent the product from streaking on the silica gel by neutralizing acidic sites.

  • Acid-Base Extraction: If your product retains the azetidine ring, you can exploit its basicity. After the reaction, you can perform an aqueous work-up, wash with water, and then extract your product into an acidic aqueous layer (e.g., 1M HCl). This layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification and re-extraction of your purified product into an organic solvent.

  • Crystallization/Recrystallization: If your final product is a stable, crystalline solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

Physicochemical and Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 935668-15-8[1][3][4][]
Molecular Formula C₆H₁₃ClN₂O[3][4][6]
Molecular Weight 164.63 g/mol [3][4][]
IUPAC Name N-(azetidin-3-yl)-N-methylacetamide;hydrochloride[3][][6]
Purity (Typical) ≥97%[][7]
Storage Temperature 2-8°C[1][8]

Table 2: Qualitative Solubility Data

SolventSolubility of Hydrochloride SaltRationale / Comments
Water SolubleThe ionic hydrochloride salt form is highly polar.
Methanol (MeOH) SolubleA polar protic solvent that can solvate the ions effectively.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent.
Dichloromethane (DCM) Insoluble / Sparingly SolubleA non-polar aprotic solvent. Neutralization to the free base is required.
Tetrahydrofuran (THF) InsolubleA non-polar aprotic solvent. Neutralization to the free base is required.
Acetonitrile (ACN) Sparingly SolubleA polar aprotic solvent; solubility may be limited but sufficient for some reactions.

Experimental Protocols and Workflows

Protocol 1: General Procedure for In Situ Free Base Generation for Reaction
  • Setup: To a clean, dry reaction flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add the desired anhydrous reaction solvent (e.g., DCM, ACN, THF) to achieve the target concentration (e.g., 0.1 M). Stir to create a suspension.

  • Base Addition: Add a non-nucleophilic organic base (e.g., Triethylamine or DIPEA) (1.1 - 1.2 eq) dropwise to the suspension at room temperature or 0°C, depending on the reaction's sensitivity.

    • Causality: The organic base deprotonates the azetidinium chloride, forming the nucleophilic free amine and a precipitating ammonium salt. Adding the base slowly helps control any potential exotherm.

  • Stirring: Allow the mixture to stir for 15-30 minutes. The suspension may become clearer or a fine precipitate of the ammonium salt may become more apparent.

  • Reaction: The solution/suspension now contains the active, nucleophilic free base and is ready for the addition of the electrophile.

Diagram 1: General Troubleshooting Workflow

G start Problem Encountered (e.g., Low Yield, No Reaction) check_reagent Is the azetidine nitrogen intended to be nucleophilic? start->check_reagent is_hcl Are you using the .HCl salt directly? check_reagent->is_hcl Yes check_purity Did you verify the starting material purity? check_reagent->check_purity No add_base ACTION: Add 1.1 eq of a non-nucleophilic base (e.g., TEA, DIPEA) to generate the free base in situ. is_hcl->add_base Yes is_hcl->check_purity No success Problem Resolved add_base->success run_qc ACTION: Run QC analysis (NMR, LCMS) on starting material. check_purity->run_qc No check_conditions Are reaction conditions (temp, solvent) appropriate? check_purity->check_conditions Yes run_qc->success optimize ACTION: Review literature for optimal solvent and temperature. Consider solvent polarity. check_conditions->optimize No fail Issue Persists: Consult Specialist check_conditions->fail Yes optimize->success

Caption: A decision tree for troubleshooting common reaction failures.

Diagram 2: Standard Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis reagent 1. Weigh HCl Salt solvent 2. Suspend in Anhydrous Solvent reagent->solvent base 3. Add Base (TEA/DIPEA) Stir 15-30 min solvent->base add_electrophile 4. Add Electrophile base->add_electrophile monitor 5. Monitor by TLC / LC-MS add_electrophile->monitor quench 6. Quench Reaction (e.g., add H2O) monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography or Crystallization extract->purify analyze 9. Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: From reagent preparation to final product analysis workflow.

References

Technical Support Center: N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for N-(azetidin-3-yl)-N-methylacetamide hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable azetidine-based building block. The unique structural features of this molecule—namely the strained, basic azetidine ring and its formulation as a hydrochloride salt—present specific challenges that require careful consideration during isolation and purification.

This document synthesizes established chemical principles with practical, field-proven troubleshooting strategies to help you achieve your desired purity and yield targets.

Troubleshooting Guide: Common Purification Challenges

This section addresses the most frequently encountered issues during the purification of this compound. Each entry details the probable cause and provides a step-by-step solution.

Q1: My final product is an oil or a sticky solid, not a crystalline powder. How can I induce crystallization?

Probable Cause: This is a classic problem when working with hydrochloride salts, which are often hygroscopic. The presence of residual water or certain organic solvents can inhibit the formation of an ordered crystal lattice, resulting in an amorphous oil or "goo". The product itself may also have a low melting point or be prone to forming solvates.

Solution Pathway:

  • Ensure Anhydrous Conditions: The primary suspect is water.

    • Action: Before the final precipitation/crystallization step, ensure your organic solution of the free base is rigorously dried using a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Causality: Water can interfere with salt formation and crystal packing, leading to oils. Using anhydrous solvents is critical.[1]

  • Use an Anhydrous HCl Source: If you are using aqueous HCl, you are introducing water at the most critical stage.

    • Action: Switch to an anhydrous solution of HCl, such as 2M HCl in diethyl ether, 4M HCl in 1,4-dioxane, or HCl gas bubbled through an anhydrous solvent.

    • Causality: Anhydrous HCl sources prevent the introduction of water, which can be detrimental to the crystallization of sensitive hydrochloride salts.[1]

  • Optimize the Anti-Solvent Addition: The choice and addition rate of an anti-solvent are crucial for initiating nucleation and crystal growth.

    • Action:

      • Dissolve your crude salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol).

      • Slowly add a non-polar anti-solvent (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or toluene) dropwise with vigorous stirring until persistent cloudiness is observed.

      • If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • Causality: Slow cooling and gradual change in solvent polarity encourage the formation of well-ordered, stable crystals rather than rapid, amorphous precipitation.

  • Consider Trituration:

    • Action: If an oil persists, decant the solvent and add a fresh portion of a non-polar solvent (like hexane or diethyl ether). Vigorously stir or sonicate the mixture. This process, known as trituration, can sometimes break down the oil and induce solidification.

G start Start: Product is an Oil/Goo check_water Is the system rigorously anhydrous? start->check_water use_anhydrous_hcl Action: Use HCl in ether/dioxane. Dry organic solution before salt formation. check_water->use_anhydrous_hcl No optimize_antisolvent Optimize Anti-Solvent Addition check_water->optimize_antisolvent Yes use_anhydrous_hcl->optimize_antisolvent slow_addition Protocol: Slow, dropwise addition of anti-solvent (e.g., MTBE, ether) to a concentrated solution. optimize_antisolvent->slow_addition induce_crystallization Induce Crystallization optimize_antisolvent->induce_crystallization scratching Try scratching the flask's inner surface with a glass rod. induce_crystallization->scratching seeding Add a seed crystal from a previous successful batch. induce_crystallization->seeding trituration Action: Vigorously stir/sonicate the oil with a non-polar solvent (e.g., hexane). induce_crystallization->trituration If oil persists final_product Result: Crystalline Solid induce_crystallization->final_product If successful trituration->final_product

Caption: Troubleshooting workflow for inducing crystallization.

Q2: I'm seeing significant peak tailing and poor separation during silica gel chromatography of the free base. What's wrong?

Probable Cause: The secondary amine within the azetidine ring is basic. This basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to slow elution kinetics, resulting in broad, tailing peaks and poor resolution from nearby impurities.[2]

Solution Pathway:

  • Mobile Phase Modification (Primary Solution): The most common and effective solution is to add a basic modifier to the mobile phase to "mask" the acidic sites on the silica.[2]

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). TEA is a volatile base that will compete with your basic compound for binding to the silanol groups, leading to a much-improved peak shape.

    • Ammonia/Methanol: For more polar systems, using a pre-mixed solution of 7N ammonia in methanol as the polar component of your mobile phase is also highly effective.

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: These columns have an amino-propyl-modified surface that is less acidic and ideal for purifying basic compounds. They often provide excellent peak shapes without the need for mobile phase additives.[2]

    • Deactivated Silica: You can pre-treat your standard silica column by flushing it with a solvent system containing a high concentration of TEA (e.g., 5-10%) before loading your sample.

G cluster_0 Standard Silica Gel cluster_1 Silica Gel with TEA Modifier SiOH Si-OH (Acidic Site) Azetidine Azetidine-N: Azetidine->SiOH Strong Interaction (Causes Tailing) SiOH_TEA Si-OH TEA TEA TEA->SiOH_TEA TEA masks acidic site Azetidine_TEA Azetidine-N: Weak/No Interaction (Improved Elution)

Caption: Mechanism of peak shape improvement in chromatography.

Table 1: Comparison of Chromatographic Conditions

ConditionStationary PhaseMobile Phase ModifierAdvantagesDisadvantages
Standard Silica GelNoneInexpensive, readily availableSevere peak tailing for basic amines[2]
Modified Silica Gel0.1-1% Triethylamine (TEA)Excellent peak shape, good resolution, cost-effectiveTEA can be difficult to remove from the final product
Alternative Amine-Functionalized SilicaNone typically neededSuperior peak shape, no additive requiredHigher column cost

Frequently Asked Questions (FAQs)

Q3: What are the likely impurities I should be looking for?

Common impurities can arise from the starting materials, side reactions, or degradation. While specific impurities depend on your synthetic route, general classes include:

  • Unreacted Starting Materials: Such as the protected azetidine precursor or the acylating agent.

  • Ring-Opened Byproducts: The strained four-membered azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened impurities, especially under harsh acidic or basic conditions.

  • Dimeric Species: Potential for intermolecular reactions between two molecules of the azetidine.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, Dichloromethane, Ethyl Acetate) can be entrapped in the solid.

Q4: How should I choose a solvent system for recrystallization?

The ideal recrystallization solvent should dissolve your compound completely at an elevated temperature but poorly at room temperature or below.

  • Screening Protocol:

    • Place ~20-30 mg of your crude product into several small test tubes.

    • Add a different solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) dropwise to each tube at room temperature until the solid just dissolves.

    • If it dissolves readily at room temperature, the solvent is unsuitable.

    • If it is poorly soluble, heat the mixture gently. If it dissolves upon heating, it's a potential candidate.

    • Cool the successful candidates to room temperature and then in an ice bath to observe the quality and quantity of crystal formation.

  • Commonly Successful Systems: For hydrochloride salts, polar protic solvents like ethanol or isopropanol, or solvent/anti-solvent systems like Methanol/MTBE or Ethanol/Ethyl Acetate, are often effective.[3]

Q5: My yield is low after converting to the hydrochloride salt. Why?

Low yield during salt formation is often due to the partial solubility of the hydrochloride salt in the chosen solvent system.[1]

  • Problem: If you are precipitating the salt from a solvent in which it has some solubility (e.g., methanol), a significant portion can be lost in the mother liquor.

  • Solution:

    • Concentrate the Solution: Before adding the anti-solvent, ensure the solution of your product is as concentrated as possible.

    • Maximize Precipitation: Use a larger volume of the anti-solvent and ensure the final mixture is thoroughly cooled (0 °C or below) for an adequate amount of time before filtration to minimize solubility losses.

    • Check the pH: Ensure you have added at least one full equivalent of HCl. An insufficient amount of acid will result in incomplete salt formation.

Experimental Protocols

Protocol 1: Optimized Hydrochloride Salt Formation and Recrystallization

This protocol is designed to maximize yield and crystallinity.

  • Preparation of Free Base Solution:

    • Following your reaction workup, obtain the crude N-(azetidin-3-yl)-N-methylacetamide free base in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with fresh solvent.

    • Concentrate the solution under reduced pressure to about 10% of its original volume.

  • Salt Formation:

    • Cool the concentrated solution in an ice bath (0 °C).

    • Slowly add 1.05 equivalents of an anhydrous HCl solution (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

    • A precipitate should form immediately. Continue stirring at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Isolation (Initial):

    • If the precipitate is a fine, crystalline solid, collect it by vacuum filtration. Wash the solid with cold diethyl ether and dry under high vacuum.

    • If the precipitate is an oil or amorphous, proceed to recrystallization.

  • Recrystallization:

    • Transfer the crude salt to a clean flask.

    • Add a minimal amount of hot isopropanol or ethanol to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in a refrigerator (4 °C) or ice bath (0 °C) for at least 1 hour to maximize crystal growth.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.

    • Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Flash Chromatography of the Free Base

This protocol is for purifying the free base prior to salt formation.

  • Column and Mobile Phase Preparation:

    • Select a suitably sized silica gel column for your sample quantity (typically a 40:1 to 100:1 ratio of silica to crude material by weight).

    • Prepare your mobile phase. A common starting point is 95:5 Dichloromethane/Methanol.

    • Crucially, add 0.5% (v/v) triethylamine (TEA) to the mobile phase mixture.

    • Equilibrate the column by passing 3-5 column volumes of the prepared mobile phase through it.

  • Sample Loading:

    • Dissolve your crude free base in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the elution of your product using Thin Layer Chromatography (TLC), staining with a suitable agent like potassium permanganate or ninhydrin.

    • A gradient elution (e.g., increasing the percentage of methanol from 5% to 10%) may be necessary to elute the product.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent under reduced pressure.

    • Note: To remove residual TEA, the resulting oil can be co-evaporated several times with a solvent like dichloromethane or dissolved in a suitable solvent and washed with a buffer before proceeding to salt formation.

References

Technical Support Center: N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Mitigating Off-Target Effects for Researchers

Disclaimer: N-(azetidin-3-yl)-N-methylacetamide hydrochloride is a research compound with limited publicly available data on its specific biological targets. This guide is constructed based on the analysis of its chemical structure, which bears resemblance to known modulators of nicotinic acetylcholine receptors (nAChRs). For the purpose of providing a practical and scientifically grounded troubleshooting framework, this document will proceed under the working hypothesis that the primary target is the α4β2 nAChR subtype . The principles and methodologies described herein are broadly applicable for the characterization of off-target effects of novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized on-target activity of this compound?

Based on its structural features, including the azetidine ring and N-methylacetamide group, the compound is presumed to act as a ligand for nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[1][2] The primary hypothesized target is the α4β2 nAChR, a major subtype in the brain involved in cognitive functions, reward, and addiction.[2][3][4]

Q2: What are potential off-target effects, and why should I be concerned?

Off-target effects occur when a compound binds to and modulates proteins other than its intended target.[5] This can lead to misinterpreted experimental data, unexpected physiological responses, and potential toxicity.[5][6] For a hypothesized α4β2 nAChR ligand, potential off-targets could include:

  • Other nAChR subtypes: (e.g., α7, α3β4)

  • Muscarinic acetylcholine receptors (mAChRs)

  • Other neurotransmitter receptors or transporters (e.g., serotonin, dopamine)

  • Ion channels

  • Enzymes (e.g., acetylcholinesterase)

Unidentified off-target interactions are a significant cause of low success rates in drug development.[6] Early characterization is crucial for validating your results and predicting in vivo outcomes.

Q3: My non-neuronal cells, which shouldn't express α4β2 nAChRs, are showing a response (e.g., calcium influx). What could be the cause?

This is a classic sign of a potential off-target effect. Several possibilities exist:

  • Endogenous Receptor Expression: The cell line may express other nAChR subtypes or even muscarinic receptors that can trigger calcium signaling.

  • Voltage-Gated Calcium Channel (VGCC) Modulation: The compound could be directly acting on VGCCs.

  • Other G-Protein Coupled Receptors (GPCRs): Activation of certain GPCRs can lead to intracellular calcium release from the endoplasmic reticulum.

Troubleshooting Steps:

  • Confirm Receptor Expression: Use RT-qPCR or western blotting to profile the expression of common nAChR and mAChR subunits in your cell line.

  • Use Antagonists: Pre-treat cells with specific antagonists for various receptors (e.g., mecamylamine for nAChRs, atropine for mAChRs) to see if the response is blocked.

  • Use Channel Blockers: Test if VGCC blockers (e.g., nifedipine, verapamil) inhibit the observed calcium influx.

Q4: I'm observing unexpected behavioral or physiological effects in my animal models (e.g., changes in blood pressure, salivation). How do I determine if this is an off-target effect?

Such systemic effects often point towards activity at peripheral receptors. For instance:

  • Cardiovascular Effects: Could indicate activity at nAChRs in autonomic ganglia which regulate heart rate and blood pressure.

  • Salivation/Lacrimation: Classic signs of cholinergic system activation, potentially through muscarinic receptor agonism.

  • Tremors or Seizures: Can result from potent, non-selective activation of central nAChRs or other CNS targets.[3]

Troubleshooting Strategy: This requires a systematic approach to dissect the pharmacology. Administering subtype-selective antagonists prior to your compound can help isolate the receptor responsible for the observed effect. For example, use hexamethonium to block ganglionic nAChRs and assess if cardiovascular effects are mitigated.

Troubleshooting Guide: Unexpected Experimental Results

Unexpected results are common in research; the key is to troubleshoot systematically.[7][8][9]

Observed Issue Potential Cause (Off-Target Related) Recommended First Action Follow-up Experiments
Low Potency / Efficacy at Target The compound may have higher affinity for an unknown off-target, sequestering it from the intended α4β2 target.Confirm the purity and concentration of your compound stock. Re-run the concentration-response curve with appropriate controls.[10]Perform a broad off-target screening panel (See Protocol 1).
Inconsistent Results Between Assays Different assay formats may have varying sensitivities to off-target activities (e.g., a binding assay won't detect functional off-target effects in a cell-based assay).Carefully review the principles of each assay. Ensure all experimental conditions are consistent.[11]Use orthogonal assays. For example, complement a membrane binding assay with a functional assay like whole-cell patch-clamp electrophysiology.
High Background Signal in Assays The compound might interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition).Run a control experiment with your compound in the assay medium without cells or membranes to check for direct interference.If interference is detected, switch to a different assay format (e.g., from a fluorescence-based to a label-free technology).
Cell Toxicity at Low Concentrations The compound may be hitting a critical off-target protein essential for cell viability.Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the TC50 (toxic concentration 50%).Investigate the mechanism of toxicity (e.g., apoptosis vs. necrosis assays). Compare the TC50 to the EC50/IC50 for the on-target effect to determine the therapeutic window.

Experimental Workflows & Protocols

Workflow for Characterizing Off-Target Effects

This diagram illustrates a logical flow for identifying and validating off-target interactions.

Off_Target_Workflow cluster_0 Phase 1: Discovery Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Mitigation & SAR A In Silico Prediction (Structure-based similarity search) B Broad Off-Target Panel (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B Guide panel selection C Dose-Response Assays (Determine potency at off-target 'hits') B->C Identify 'hits' D Orthogonal Functional Assays (Confirm modulation, e.g., electrophysiology) C->D Validate potency E On-Target vs. Off-Target Selectivity Ratio D->E Quantify selectivity F Structure-Activity Relationship (SAR) (Synthesize analogs to reduce off-target activity) E->F Inform chemical modification

Caption: Workflow for systematic off-target identification and mitigation.

Protocol 1: Secondary Target Selectivity Profiling

Objective: To identify potential off-target binding interactions using a commercial screening panel. These services screen your compound against hundreds of known receptors, transporters, ion channels, and enzymes.

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the assays will be low (<0.1%) to avoid solvent effects.

  • Panel Selection: Choose a comprehensive panel. A good starting point is a broad panel like the Eurofins SafetyScreen44 or similar, which covers key CNS and cardiovascular targets.

  • Assay Execution (by CRO): The contract research organization (CRO) will typically perform radioligand binding assays. Your compound is tested at a fixed concentration (usually 1-10 µM) against each target.

  • Data Analysis:

    • The primary data will be reported as "% inhibition" of radioligand binding.

    • Define a "Hit": A common threshold for a significant hit is >50% inhibition.

    • Prioritize hits based on their physiological relevance to your research area.

  • Follow-up: For any significant hits, request or perform full concentration-response curve experiments to determine the binding affinity (Ki) or functional potency (IC50/EC50).

Protocol 2: Validating Off-Target nAChR Subtype Activity via Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To functionally characterize the compound's activity on specific off-target nAChR subtypes identified in the screening panel.

Methodology:

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the subunits of the desired nAChR subtypes (e.g., α7 homomers, or α3 and β4 subunits for the ganglionic subtype). Incubate for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording buffer.

    • Impale the oocyte with two electrodes (voltage and current). Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application:

    • Establish a baseline response by applying a control concentration of acetylcholine (ACh).

    • Apply increasing concentrations of this compound to determine if it acts as an agonist (elicits a current) or an antagonist (inhibits the ACh-evoked current).

  • Data Analysis:

    • For agonism, plot the current response against the compound concentration and fit to a Hill equation to determine EC50 and maximal efficacy relative to ACh.

    • For antagonism, plot the inhibition of the ACh response against the compound concentration to determine the IC50.

Signaling Pathway Considerations

Understanding the downstream consequences of on- and off-target activation is critical.

Signaling_Pathways cluster_OnTarget On-Target: α4β2 nAChR cluster_OffTarget Potential Off-Target: M1 mAChR a4b2 α4β2 nAChR a4b2_ion Na+/Ca++ Influx a4b2->a4b2_ion a4b2_depol Membrane Depolarization a4b2_ion->a4b2_depol a4b2_neuro Neurotransmitter Release (Dopamine, ACh) a4b2_depol->a4b2_neuro m1 M1 mAChR (GPCR) m1_gq Gq/11 Activation m1->m1_gq m1_plc PLC Activation m1_gq->m1_plc m1_ip3 IP3 & DAG Production m1_plc->m1_ip3 m1_ca Intracellular Ca++ Release m1_ip3->m1_ca Compound Test Compound Compound->a4b2 Hypothesized On-Target Compound->m1 Potential Off-Target

Caption: Differentiating on-target ionotropic vs. off-target metabotropic signaling.

This diagram highlights how binding to the intended ionotropic nAChR causes direct ion influx, while binding to a potential off-target like a metabotropic muscarinic receptor (M1) activates a distinct G-protein-coupled second messenger cascade.[1][2] Recognizing these different signaling signatures can be a powerful tool for diagnosing off-target effects.

References

Technical Support Center: Stabilizing N-(azetidin-3-yl)-N-methylacetamide hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

N-(azetidin-3-yl)-N-methylacetamide hydrochloride is a valuable building block in medicinal chemistry, notable for its strained four-membered azetidine ring.[1][2] This strained heterocycle, while offering unique conformational constraints beneficial for molecular design, also presents inherent stability challenges in aqueous solutions.[1][2][3] This guide provides a comprehensive technical overview of the primary degradation pathways, troubleshooting strategies for common experimental issues, and validated protocols to ensure the stability and integrity of your compound in solution.

The core structure contains two primary liabilities:

  • The Amide Bond: Susceptible to both acid- and base-catalyzed hydrolysis.

  • The Azetidine Ring: A strained, four-membered ring that can undergo cleavage, particularly under acidic conditions.[1][3]

Understanding and controlling the solution environment, primarily pH, is paramount to preventing degradation and ensuring experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows a new, more polar peak appearing over time after preparing an aqueous stock of N-(azetidin-3-yl)-N-methylacetamide. What is likely happening?

A1: The most probable cause is the hydrolysis of the amide bond .[4][5] This reaction cleaves the molecule into N-methylazetidin-3-amine and acetic acid.[6][7] The resulting primary/secondary amine is significantly more polar than the parent amide, leading to an earlier elution time on a standard reverse-phase HPLC column. This degradation is accelerated at both low and high pH extremes.

Q2: I dissolved the hydrochloride salt in unbuffered water, and a precipitate formed overnight. What caused this?

A2: You likely observed the conversion of the soluble hydrochloride salt to its less soluble free base form. The hydrochloride salt ensures the azetidine nitrogen is protonated, rendering the molecule highly soluble in water.[8] Dissolving it in neutral, unbuffered water can result in a solution pH that is near the pKa of the azetidine nitrogen. Any slight upward shift in pH (e.g., from dissolved atmospheric CO2 being expelled) can deprotonate the nitrogen, leading to the precipitation of the less soluble free base, N-(azetidin-3-yl)-N-methylacetamide.

Q3: What is the primary risk of storing this compound in a strongly acidic solution (e.g., pH < 3)?

A3: The primary risk is acid-catalyzed degradation, which can proceed via two main pathways. The first is the classic acid-catalyzed hydrolysis of the amide bond.[6] The second, and more specific to this scaffold, is the potential for acid-mediated ring-opening of the azetidine ring.[3][4][5] The azetidine nitrogen, when protonated, can activate the ring, making it susceptible to nucleophilic attack, including by the amide group's oxygen in an intramolecular fashion, leading to ring cleavage.[3] Studies on related N-substituted azetidines have shown that decomposition is significantly more rapid at low pH.[3][9]

Q4: Can I autoclave a solution of this compound?

A4: Autoclaving (sterilization by heat) is strongly discouraged. The combination of elevated temperature and aqueous conditions will significantly accelerate the rate of hydrolytic degradation.[10][11] For sterile applications, filtration through a 0.22 µm sterile filter is the recommended method.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Actions & Solutions
Rapid loss of parent compound purity by HPLC/LC-MS within hours. 1. Inappropriate pH: Solution is too acidic (pH < 4) or too basic (pH > 8). 2. Use of unbuffered water: The pH of the solution is unstable and has drifted into a degradative range.1. Buffer the Solution: Immediately prepare fresh solutions using a buffer system that maintains the pH between 4.5 and 7.0. 2. Verify pH: Use a calibrated pH meter to confirm the pH of your final solution. 3. Low-Temperature Storage: Store solutions at 2-8°C when not in immediate use.
Precipitate forms in the solution. 1. pH Shift: The pH has risen, causing the conversion of the hydrochloride salt to the less soluble free base. 2. Concentration Limit Exceeded: The concentration is above the solubility limit for the given solvent and temperature.1. Use a Buffer: Employ a buffer in the pH 4.5-6.5 range to ensure the azetidine nitrogen remains protonated and soluble.[8] 2. Gentle Acidification: If a buffer is not possible, add a trace amount of dilute HCl to lower the pH and re-dissolve the precipitate. 3. Solubility Check: Determine the compound's solubility limit in your chosen buffer system before preparing high-concentration stock solutions.
Inconsistent results in biological or screening assays. 1. On-Plate Degradation: The compound is degrading in the assay medium over the incubation period. 2. Stock Solution Instability: The stock solution (often in DMSO) has been contaminated with water and is degrading over time.1. pH of Assay Medium: Check if the pH of your cell culture or assay buffer is within the stable range (4.5-7.0). If not, assess compound stability directly in the medium over the assay duration. 2. Prepare Fresh Solutions: Use freshly prepared solutions for each experiment to eliminate the variable of stock solution degradation. 3. Dry DMSO: Ensure stock solutions are prepared in anhydrous DMSO and stored with desiccant to prevent water absorption and subsequent hydrolysis.

Visualization of Degradation & Workflow

Key Degradation Pathway

The primary degradation route under hydrolytic stress is the cleavage of the amide bond.

G parent N-(azetidin-3-yl)-N-methylacetamide (Parent Compound) hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) parent->hydrolysis product1 N-methylazetidin-3-amine hydrolysis->product1 Product 1 product2 Acetic Acid hydrolysis->product2 Product 2

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose and solve stability issues.

G decision decision action action issue Instability Observed (e.g., Purity Drop, Precipitate) check_ph Measure pH of Solution issue->check_ph is_ph_ok Is pH between 4.5 and 7.0? check_ph->is_ph_ok check_buffer Check for Buffer is_ph_ok->check_buffer No check_storage Review Storage (Temp, Light) is_ph_ok->check_storage Yes is_buffered Is solution adequately buffered? check_buffer->is_buffered use_buffer Action: Re-make with buffer (e.g., Citrate, Acetate) is_buffered->use_buffer Yes adjust_ph Action: Adjust pH to ~5.5 with dilute HCl is_buffered->adjust_ph No is_storage_ok Stored at 2-8°C, protected from light? check_storage->is_storage_ok adjust_storage Action: Store at 2-8°C, use amber vials is_storage_ok->adjust_storage No forced_degradation Advanced Step: Perform Forced Degradation Study is_storage_ok->forced_degradation Yes

Caption: Logical workflow for troubleshooting instability.

Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This protocol describes the preparation of a buffered stock solution to maximize stability.

Materials:

  • This compound (MW: 164.63 g/mol )[][13][14]

  • Citrate Buffer (0.05 M, pH 5.0): Prepare by mixing appropriate volumes of 0.05 M citric acid and 0.05 M sodium citrate.

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Sterile 0.22 µm syringe filter (if sterility is required)

Procedure:

  • Buffer Preparation: Prepare 100 mL of 0.05 M Citrate Buffer and adjust the pH to 5.0 ± 0.1 using dilute NaOH or HCl.

  • Weighing: Accurately weigh 16.46 mg of this compound.

  • Dissolution: Transfer the weighed compound to a 10 mL volumetric flask. Add approximately 8 mL of the pH 5.0 citrate buffer. Gently swirl to dissolve.

  • Final Volume: Once fully dissolved, bring the flask to the 10 mL mark with the citrate buffer. Cap and invert several times to ensure homogeneity.

  • pH Verification: Measure the pH of the final solution to confirm it is within the target range.

  • (Optional) Sterilization: If required, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the final solution in a tightly capped vial at 2-8°C, protected from light. For long-term storage (>1 week), aliquot and freeze at -20°C.

Protocol 2: Rapid pH-Screening Stability Study

This protocol helps determine the optimal pH for your specific experimental conditions. It is a simplified forced degradation study.[4][11][15]

Materials:

  • 100 mM stock solution of the compound in anhydrous DMSO.

  • Buffer solutions (e.g., 0.1 M HCl for pH 1, Acetate for pH 4, Phosphate for pH 7, Borate for pH 9).

  • HPLC system with a C18 column.

  • Incubator or water bath set to 40°C.

Procedure:

  • Sample Preparation: For each pH condition, add 10 µL of the 100 mM DMSO stock to 990 µL of the respective buffer in an HPLC vial. This yields a 1 mM solution. Prepare one vial for each time point (e.g., T=0, T=4h, T=24h).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject the T=0 samples for each pH condition into the HPLC to determine the initial purity.

  • Incubation: Place the remaining vials in a 40°C incubator.

  • Time Point Analysis: At each subsequent time point (e.g., 4 hours, 24 hours), remove the corresponding vials from the incubator, allow them to cool to room temperature, and analyze by HPLC.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each pH. Plot % Parent Compound vs. Time for each pH condition. The pH with the slowest rate of degradation is the most stable.

References

Technical Support Center: Synthesis of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(azetidin-3-yl)-N-methylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important azetidine-containing building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.

I. Troubleshooting Guide: Navigating Common Pitfalls

This section addresses specific issues that may arise during the synthesis, offering root cause analyses and actionable solutions. The synthesis of this compound typically proceeds via a two-step sequence: N-acylation of a protected 3-(methylamino)azetidine derivative, followed by deprotection. Each step presents unique challenges.

Diagram of the General Synthetic Workflow

Synthetic_Workflow Start 1-Boc-3-(methylamino)azetidine Acylation Step 1: N-Acylation Start->Acylation Acetic anhydride or Acetyl chloride, Base Intermediate 1-Boc-N-(azetidin-3-yl)-N-methylacetamide Acylation->Intermediate Deprotection Step 2: Boc Deprotection Intermediate->Deprotection HCl in Dioxane or other acidic conditions Product N-(azetidin-3-yl)-N-methylacetamide hydrochloride Deprotection->Product

Caption: General two-step synthesis of this compound.

Issue 1: Incomplete Acylation of 1-Boc-3-(methylamino)azetidine

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

  • Low yield of the desired Boc-protected intermediate.

  • Complex reaction mixture with multiple spots on TLC.

Root Cause Analysis: The acylation of the secondary amine in 1-Boc-3-(methylamino)azetidine can be sluggish due to steric hindrance from the Boc protecting group and the azetidine ring. The choice of acylating agent and base is critical. Inadequate basic conditions can lead to the formation of hydrochloride salt of the starting material, rendering it unreactive.

Solutions:

Parameter Recommendation Rationale
Acylating Agent Use acetic anhydride instead of acetyl chloride.Acetic anhydride is less reactive and produces acetic acid as a byproduct, which is less likely to form a stable salt with the starting amine compared to HCl from acetyl chloride.
Base Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents).These bases effectively scavenge the acid byproduct without competing in the acylation reaction.
Solvent Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are recommended.These solvents are inert to the reaction conditions and provide good solubility for the reactants.
Temperature Start the reaction at 0°C and allow it to warm to room temperature.This helps to control the initial exotherm and then allows the reaction to proceed to completion.

Experimental Protocol: N-Acylation

  • Dissolve 1-Boc-3-(methylamino)azetidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

Issue 2: Degradation of the Azetidine Ring During Boc Deprotection

Symptoms:

  • Low yield of the final hydrochloride salt.

  • Appearance of multiple impurities on LC-MS, potentially corresponding to ring-opened products.

  • Difficulty in purification and isolation of the desired product.

Root Cause Analysis: The four-membered azetidine ring is susceptible to ring-opening reactions under strongly acidic conditions due to inherent ring strain.[1][2] Protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to cleavage of the ring.[2][3] The choice of acid and reaction conditions for Boc deprotection is therefore a delicate balance between efficient carbamate cleavage and maintaining the integrity of the azetidine ring.

Solutions:

Parameter Recommendation Rationale
Acidic Reagent Use a solution of HCl in an anhydrous organic solvent, such as 4M HCl in 1,4-dioxane or 2M HCl in diethyl ether.These reagents provide anhydrous acidic conditions, which are effective for Boc deprotection while minimizing water-mediated side reactions.[4]
Temperature Perform the deprotection at 0°C to room temperature. Avoid heating.Lower temperatures can help to suppress the rate of the undesired ring-opening reaction.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed (typically 1-3 hours).Prolonged exposure to acidic conditions increases the risk of degradation.
Workup After completion, remove the solvent under reduced pressure without an aqueous workup to directly isolate the hydrochloride salt.This prevents exposure of the potentially unstable free base to aqueous conditions and simplifies isolation.

Diagram of Azetidine Ring Opening

Ring_Opening cluster_0 Acid-Catalyzed Ring Opening Azetidine Protonated Azetidine TransitionState [Transition State] Azetidine->TransitionState Nucleophilic Attack Nucleophile Nu- Nucleophile->TransitionState RingOpened Ring-Opened Product TransitionState->RingOpened

Caption: Simplified mechanism of acid-catalyzed azetidine ring opening.

Issue 3: Purification and Isolation Challenges

Symptoms:

  • The final product is isolated as a hygroscopic or oily solid.

  • Difficulty in obtaining a crystalline product.

  • Presence of residual solvent or impurities in the final product as seen by NMR.

Root Cause Analysis: this compound is a polar and often hygroscopic salt, making crystallization and handling challenging. The presence of even small amounts of water or other impurities can inhibit crystallization.

Solutions:

  • Trituration: After removing the reaction solvent, triturate the crude product with a non-polar solvent like diethyl ether or hexanes. This can help to induce crystallization and wash away non-polar impurities.

  • Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system such as isopropanol/diethyl ether or ethanol/diethyl ether can be attempted. Ensure all glassware is thoroughly dried.

  • Lyophilization: For highly hygroscopic products, lyophilization from a water or t-butanol solution can yield a fine, amorphous powder that is easier to handle, although it may not be crystalline.

  • Drying: Dry the final product under high vacuum for an extended period to remove residual solvents.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for this synthesis? A common and commercially available starting material is 1-Boc-3-aminoazetidine, which can then be N-methylated prior to the acylation step. Alternatively, 1-Boc-3-(methylamino)azetidine may be available from some suppliers.[5]

Q2: Can I use trifluoroacetic acid (TFA) for the Boc deprotection? While TFA is a common reagent for Boc deprotection, it can be overly harsh for substrates with acid-sensitive functionalities like the azetidine ring.[6][7] Using HCl in an organic solvent is generally a milder and more controlled method that directly yields the desired hydrochloride salt.[4][]

Q3: My final product is a sticky oil. How can I solidify it? As mentioned in the troubleshooting guide, this is a common issue. Thoroughly drying the crude product under high vacuum to remove all volatile solvents is the first step. Subsequent trituration with a non-polar solvent like diethyl ether is often effective in inducing precipitation of the salt.

Q4: How can I confirm the structure of my final product? Standard characterization techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm the structure and purity of the this compound. The hydrochloride salt will typically show a characteristic broad peak for the N-H protons in the NMR spectrum.

Q5: Are there any specific safety precautions I should take? Standard laboratory safety practices should always be followed. Acylating agents like acetic anhydride and acetyl chloride are corrosive and should be handled in a fume hood. The acids used for deprotection are also corrosive. Azetidine-containing compounds themselves should be handled with care, as their toxicological properties may not be fully characterized.

References

Technical Support Center: N-(azetidin-3-yl)-N-methylacetamide hydrochloride - Quality Control and Purity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(azetidin-3-yl)-N-methylacetamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the quality control and purity analysis of this compound. Here, you will find troubleshooting guides for common experimental issues and a comprehensive FAQ section to address your queries.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), a primary analytical technique for this molecule.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Symptoms:

  • Broad, asymmetric peaks.

  • Significant peak tailing, making integration and quantification difficult.

Root Cause Analysis:

This compound is a polar compound containing a secondary amine within the azetidine ring and a tertiary amide. These basic nitrogen atoms can interact strongly with residual acidic silanol groups on the surface of traditional silica-based C18 columns. This secondary interaction is a common cause of peak tailing for basic compounds.

Solutions & Protocols:

  • Mobile Phase Modification:

    • Rationale: Adding a competitive base or an acidic modifier to the mobile phase can saturate the active sites on the stationary phase or ensure the analyte is in a single ionic form, respectively.

    • Protocol:

      • Add a small amount of a basic modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase.

      • Alternatively, acidify the mobile phase with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will protonate the basic nitrogens on your analyte, leading to more consistent interactions with the stationary phase.[1]

  • Column Selection:

    • Rationale: Using a column with a less active stationary phase can significantly reduce peak tailing.

    • Recommendation:

      • Employ an end-capped C18 column, where the residual silanol groups are chemically bonded with a small silylating agent.

      • Consider using a column with a different stationary phase chemistry, such as a polar-embedded or a polymer-based column, which are often more suitable for polar and basic compounds.[1]

  • Sample Overload:

    • Rationale: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.

    • Action: Dilute your sample and reinject. If the peak shape improves, sample overload was a contributing factor.

Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times shifting between injections or between different analytical runs.

Root Cause Analysis:

Fluctuations in retention time are often due to changes in the mobile phase composition, temperature, or column equilibration.

Solutions & Protocols:

  • Mobile Phase Preparation and Delivery:

    • Rationale: The high aqueous content often required for eluting polar compounds can promote microbial growth or absorb atmospheric CO2, changing the pH and composition of the mobile phase over time. Inaccuracies in the HPLC pump's proportioning valves can also lead to variability.

    • Protocol:

      • Prepare fresh mobile phase daily and filter it through a 0.45 µm filter.

      • Degas the mobile phase thoroughly before use.

      • To check the pump's performance, you can pre-mix the mobile phase manually and observe if the retention times stabilize.[2]

  • Column Equilibration:

    • Rationale: Insufficient equilibration of the column with the mobile phase before the first injection of a sequence can lead to drifting retention times.

    • Protocol: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before starting your analytical run.

  • Temperature Control:

    • Rationale: Chromatographic separations are sensitive to temperature fluctuations.

    • Action: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the quality control and purity analysis of this compound.

Q1: What are the typical purity specifications for this compound in a pharmaceutical setting?

A1: For pharmaceutical intermediates like this compound, a purity of ≥98% is often required.[3] However, for early-stage research and development, a purity of ≥95% may be acceptable. It is crucial to also control for specific impurities, such as residual solvents, starting materials, and degradation products.

Q2: What are the potential synthesis-related impurities I should be aware of?

A2: Potential impurities can originate from the starting materials, reagents, and by-products of the synthetic route. While the exact impurities will depend on the specific synthesis pathway, common precursors to azetidine rings can include compounds like 1-(diphenylmethyl)azetidin-3-ol hydrochloride. Reagents such as 4-methylmorpholine may also be present in trace amounts. A thorough understanding of the synthetic process is key to identifying potential impurities.

Q3: Is the azetidine ring in this compound stable under typical analytical conditions?

A3: The four-membered azetidine ring possesses inherent ring strain, making it more reactive than five- or six-membered rings. While generally stable, the ring can be susceptible to cleavage under strongly acidic or basic conditions, or in the presence of nucleophiles. During method development, it is important to assess the stability of the compound under the chosen analytical conditions to avoid the formation of degradation products.

Q4: What analytical techniques are recommended for the complete characterization of this compound?

A4: A combination of techniques is recommended for full characterization:

  • HPLC/UPLC: For purity assessment and quantification.

  • Mass Spectrometry (MS): For confirmation of molecular weight and identification of impurities.

  • NMR Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

  • FTIR Spectroscopy: To identify functional groups.

  • Elemental Analysis: To confirm the elemental composition.

Q5: How should this compound be stored to ensure its stability?

A5: It is recommended to store this compound in an inert atmosphere at 2-8°C.[4] This is due to its potential sensitivity to air and moisture.

III. Experimental Protocols & Data

A. Recommended HPLC Method for Purity Analysis

This method provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm (end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
B. Potential Impurities and Degradants
Impurity/Degradant Potential Origin Analytical Consideration
Unreacted Starting MaterialsSynthesisMay have different polarity and retention times.
Reagents (e.g., coupling agents, bases)SynthesisMonitor for their presence, especially if non-volatile.
Ring-Opened ProductsDegradation (acidic/basic conditions)May be more polar; monitor for new peaks in stability studies.
Residual SolventsSynthesis/PurificationTypically analyzed by headspace GC-MS.

IV. Visualized Workflows

General HPLC Troubleshooting Workflow

HPLC_Troubleshooting Problem Poor Chromatographic Result System_Check Check HPLC System (Leaks, Connections, Solvents) Problem->System_Check Method_Check Review Method Parameters (Gradient, Wavelength) Problem->Method_Check Sample_Prep Evaluate Sample Preparation (Concentration, Filtration) Problem->Sample_Prep Column_Issue Suspect Column Problem Problem->Column_Issue Resolve_System Fix System Issue System_Check->Resolve_System Resolve_Method Optimize Method Method_Check->Resolve_Method Resolve_Sample Adjust Sample Prep Sample_Prep->Resolve_Sample Troubleshoot_Column Troubleshoot Column (Flush, Regenerate, Replace) Column_Issue->Troubleshoot_Column Resolved Problem Resolved Resolve_System->Resolved Resolve_Method->Resolved Resolve_Sample->Resolved Troubleshoot_Column->Resolved

Caption: A systematic approach to troubleshooting common HPLC issues.

Decision Tree for Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed Check_Overload Dilute Sample and Re-inject Start->Check_Overload Overload_Yes Peak Shape Improves? (Yes) Check_Overload->Overload_Yes Overload_No Peak Shape Improves? (No) Overload_Yes->Overload_No No Is_Overload Issue is Sample Overload Overload_Yes->Is_Overload Yes Modify_Mobile_Phase Add Mobile Phase Modifier (e.g., 0.1% TFA or TEA) Overload_No->Modify_Mobile_Phase Modifier_Yes Peak Shape Improves? (Yes) Modify_Mobile_Phase->Modifier_Yes Modifier_No Peak Shape Improves? (No) Modifier_Yes->Modifier_No No Is_Modifier Issue Resolved with Modifier Modifier_Yes->Is_Modifier Yes Change_Column Use End-capped or Alternative Chemistry Column Modifier_No->Change_Column Resolved Issue Resolved Change_Column->Resolved

Caption: A decision-making workflow for addressing peak tailing in HPLC.

V. References

  • Azetidine: Understanding its Purity and Application in Chemical Synthesis. (n.d.). Retrieved from 3

  • 5 Troubleshooting Common HPLC Column Problems and Solutions - uHPLCs. (2024, May 5). Retrieved from 5

  • This compound. (n.d.). BLDpharm. Retrieved from 4

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MicroSolv. Retrieved from 6

References

Validation & Comparative

A Researcher's Guide to the Pharmacological Evaluation of Novel Azetidine-Based Muscarinic M1 Agonists: A Comparative Analysis of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the pharmacological characterization of novel azetidine derivatives, using N-(azetidin-3-yl)-N-methylacetamide hydrochloride as a focal point for comparison against established M1 muscarinic acetylcholine receptor (mAChR) agonists. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis grounded in scientific integrity, detailing not just the "what" but the "why" behind experimental design and execution.

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability, making it a valuable component in the design of novel therapeutics.[1] this compound represents a class of small molecule azetidine derivatives with potential activity at muscarinic acetylcholine receptors, specifically the M1 subtype, a key target for the symptomatic treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[2][3]

This guide will navigate the essential in vitro and in vivo assays required to build a comprehensive pharmacological profile of a novel compound like this compound. We will use the well-characterized M1-preferring agonists, Xanomeline and Talsaclidine , as benchmarks for comparison, providing their established pharmacological data to contextualize the evaluation of new chemical entities.

The Therapeutic Rationale: Targeting the Muscarinic M1 Receptor

The M1 mAChR is predominantly expressed in the central nervous system, particularly in the cortex and hippocampus, regions critical for learning and memory.[4] Activation of M1 receptors is a promising therapeutic strategy for enhancing cholinergic transmission and improving cognitive function in neurodegenerative and psychiatric disorders.[3] The development of M1-selective agonists is driven by the need to minimize the peripheral side effects associated with non-selective muscarinic activation, which are primarily mediated by M2 and M3 receptors.[5]

Comparative Pharmacological Profiling: Benchmarking Against Established M1 Agonists

A thorough understanding of a novel compound's pharmacological profile requires direct comparison with established agents. Here, we present the profiles of Xanomeline and Talsaclidine.

Xanomeline is a functionally selective M1/M4 muscarinic agonist that has shown efficacy in treating psychosis and cognitive impairment in schizophrenia and Alzheimer's disease.[6][7] Talsaclidine is another M1-preferring agonist that has been investigated for its potential in treating Alzheimer's disease.[5][8]

Below is a summary of their reported binding affinities (Ki) and functional potencies (EC50) at human muscarinic receptor subtypes.

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Xanomeline ~10[9]~12[9]~17[9]~7[9]~22[9]
Talsaclidine High Affinity¹Lower Affinity¹Lower Affinity¹N/AN/A

¹ Specific Ki values for Talsaclidine are not consistently reported in the literature, but it is consistently described as having a higher affinity for the M1 receptor subtype over M2 and M3 subtypes.[5][10]

Table 2: Comparative Muscarinic Receptor Functional Potencies (EC50, nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Xanomeline 0.3 - 30.9[1]1700850014.11800
Talsaclidine Full Agonist²Partial Agonist²Partial Agonist²N/AN/A

² Talsaclidine is characterized as a full agonist at M1 receptors and a partial agonist at M2 and M3 receptors; however, specific EC50 values are not consistently detailed in publicly available literature.[5][10]

Experimental Protocols for Comparative Evaluation

To determine the pharmacological profile of a novel compound such as this compound, the following experimental protocols are recommended.

In Vitro Radioligand Binding Assay: Determining Receptor Affinity

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing human M1, M2, or M3 muscarinic receptors.

  • [³H]-N-Methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compound (this compound).

  • Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the test compound. For total binding, add vehicle instead of the test compound. For non-specific binding, add a saturating concentration of atropine.

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of a compound to activate Gq-coupled receptors, such as the M1 and M3 muscarinic receptors, by detecting changes in intracellular calcium concentration.

Objective: To determine the half-maximal effective concentration (EC50) and maximal efficacy of this compound at M1 and M3 muscarinic receptors.

Materials:

  • CHO or HEK293 cells stably expressing human M1 or M3 muscarinic receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (this compound).

  • Acetylcholine or carbachol as a reference agonist.

  • A fluorescent plate reader capable of kinetic reading (e.g., FLIPR).

Protocol:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist in the assay buffer.

  • Fluorescence Measurement: Place the cell plate in the fluorescent plate reader. Record a baseline fluorescence reading.

  • Compound Addition: Add the different concentrations of the test compound or reference agonist to the wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response.

Visualizing the Workflow and Signaling Pathway

To provide a clear visual representation of the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Evaluation Workflow start Novel Azetidine Derivative binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Calcium Mobilization Assay (Determine EC50 & Efficacy) start->functional_assay data_analysis Data Analysis & SAR Determination binding_assay->data_analysis functional_assay->data_analysis profile Pharmacological Profile data_analysis->profile G cluster_1 M1 Muscarinic Receptor Signaling Pathway agonist M1 Agonist (e.g., Acetylcholine, N-(azetidin-3-yl)-N-methylacetamide) m1_receptor M1 Receptor (GPCR) agonist->m1_receptor gq Gq Protein m1_receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response pkc->cellular_response

References

A Comparative Guide to the Biological Activity of N-(azetidin-3-yl)-N-methylacetamide Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(azetidin-3-yl)-N-methylacetamide scaffold represents a privileged structure in medicinal chemistry, notably as the core of Cevimeline, a muscarinic M1 and M3 receptor agonist.[1][2][3] This guide provides a comparative analysis of the biological activity of analogs based on this scaffold. We delve into the structure-activity relationships (SAR), detail the essential experimental protocols for their evaluation, and contextualize their mechanism of action within the broader scope of G-protein coupled receptor (GPCR) signaling. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel muscarinic agonists.

Introduction: The Azetidine Scaffold and Muscarinic Agonism

The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of rigidity and polarity, making it an attractive component in drug design.[4] Its incorporation into N-methylacetamide derivatives has led to the development of potent muscarinic acetylcholine receptor (mAChR) agonists.[4] The primary example, N-(azetidin-3-yl)-N-methylacetamide hydrochloride, commercially known as Cevimeline (Evoxac®), is clinically used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[2][5][6]

Cevimeline's therapeutic effect stems from its activity as a cholinergic agonist, with a pronounced affinity for M1 and M3 receptor subtypes.[1][2][3] Activation of M3 receptors on salivary glands stimulates secretion, alleviating dry mouth symptoms.[1][2] The exploration of Cevimeline analogs is driven by the pursuit of enhanced receptor subtype selectivity, improved pharmacokinetic profiles, and potentially novel therapeutic applications, such as in the treatment of cognitive deficits in Alzheimer's disease.[7][8] This guide compares the biological activities of such analogs to provide a framework for future drug discovery efforts.

The Benchmark: Biological Profile of Cevimeline

Cevimeline acts as a parasympathomimetic by binding to and activating M1 and M3 muscarinic receptors.[1][2][3] Studies have quantified its selectivity, revealing potent M1 agonism. The reported EC₅₀ values are approximately 0.023 µM for M1, 0.048 µM for M3, 0.063 µM for M5, 1.04 µM for M2, and 1.31 µM for M4 receptors, confirming its higher potency for the Gq-coupled M1/M3/M5 subtypes over the Gi-coupled M2/M4 subtypes.[7] This selectivity profile is crucial, as activation of cardiac M2 receptors can lead to undesirable side effects like bradycardia.[5]

The key structural features of Cevimeline, a spiro-oxathiolane attached to an azabicyclo[2.2.2]octane system, contribute to its high affinity and functional activity.[9] Specifically, the cis-isomer is the pharmacologically active form, highlighting the strict stereochemical requirements for receptor interaction.[9]

Comparative Analysis: Structure-Activity Relationships (SAR) of Analogs

The systematic modification of the N-(azetidin-3-yl)-N-methylacetamide scaffold allows for the exploration of the chemical space around the muscarinic receptor binding pocket. While comprehensive public data on a wide range of direct commercial analogs is limited, structure-activity principles can be derived from related muscarinic agonists and foundational studies.

Key areas for modification include:

  • The Azetidine Ring: Substitutions on the azetidine ring can influence potency and selectivity. For instance, studies on related azetidinyl compounds have shown that substitution at the 3-position can dramatically alter binding affinity for nicotinic receptors, a related class of acetylcholine receptors.[10]

  • The Acetamide Group: Alterations to the N-methylacetamide side chain can impact hydrogen bonding and hydrophobic interactions within the receptor's orthosteric site.

  • Bioisosteric Replacements: Replacing the core scaffold or key functional groups with bioisosteres can modulate physicochemical properties and biological activity.

Table 1: Comparative Biological Activity of Hypothetical N-(azetidin-3-yl)-N-methylacetamide Analogs

Compound IDModification from Cevimeline ScaffoldTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Selectivity (M1/M2)
Cevimeline Benchmark M11523~45x
M33048
Analog AN-ethylacetamideM1/M3457030x
Analog B2-methylazetidineM1/M315020015x
Analog CThioacetamide replacementM1/M38011025x
Analog DPhenyl substitution on acetamideM1/M3254050x

Disclaimer: The data in Table 1 is illustrative and based on established medicinal chemistry principles for muscarinic agonists. It serves to demonstrate how structural changes could theoretically impact biological activity.

Essential Experimental Protocols for Biological Evaluation

To rigorously compare the biological activity of new analogs, standardized and validated assays are paramount. Below are detailed protocols for two fundamental assessments: receptor binding affinity and functional receptor activation.

Radioligand Binding Assay for Muscarinic Receptor Affinity (M3)

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known radiolabeled antagonist for receptor binding.

Causality: The principle is competitive binding. A higher affinity test compound will displace more of the radioligand at lower concentrations, resulting in a lower IC₅₀ value, which is then used to calculate the inhibition constant (Kᵢ).

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize them in an ice-cold buffer (e.g., 20 mM HEPES, 1 mM MgCl₂, pH 7.5).[11]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.[11]

    • Resuspend the membrane pellet in a storage buffer and determine the protein concentration (e.g., via Bradford assay).[11]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein per well), a fixed concentration of a radiolabeled antagonist like [³H]-N-methylscopolamine ([³H]-NMS) (e.g., 0.5 nM), and varying concentrations of the test analog.[12][13]

    • For non-specific binding control wells, add a high concentration of a known non-labeled antagonist (e.g., 1 µM atropine).[11]

    • Incubate the plate for 2-3 hours at room temperature to reach equilibrium.[12][13]

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.[14]

    • Wash the filters multiple times with ice-cold buffer to remove residual unbound radioactivity.

    • Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test analog to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[14]

Functional Assay: Intracellular Calcium Mobilization (Gq-Coupling)

This cell-based assay measures the functional potency (EC₅₀) of an agonist by detecting the increase in intracellular calcium ([Ca²⁺]ᵢ) that occurs upon activation of Gq-coupled receptors like M1 and M3.[15][16]

Causality: M1 and M3 receptors couple to the Gq alpha subunit, which activates phospholipase C. This leads to the production of inositol trisphosphate (IP3), which binds to receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[16][17] This calcium flux is a direct measure of receptor activation.

Protocol:

  • Cell Preparation:

    • Seed cells stably expressing the M3 receptor (e.g., CHO-M3) into black-walled, clear-bottom 96-well plates and incubate overnight.[15]

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) in a suitable buffer.[15][16][18]

    • Incubate for approximately 1 hour at 37°C to allow for dye uptake and de-esterification.[18]

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test analogs (agonists) in the assay buffer.

    • Use a fluorescence plate reader with automated injection capabilities (e.g., a FlexStation® or FLIPR® system).[15][18]

    • Measure the baseline fluorescence of the cells.

    • Inject the test compounds into the wells and immediately begin measuring the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]ᵢ.

    • Plot the peak fluorescence response against the log concentration of the test analog.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum effect).

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the downstream effects of receptor activation is critical. The diagrams below illustrate the M3 receptor signaling cascade and the experimental workflow for the calcium mobilization assay.

M3_Signaling_Pathway Agonist Cevimeline Analog (Agonist) M3R M3 Muscarinic Receptor (GPCR) Agonist->M3R Binds & Activates Gq Gq Protein (α, β, γ subunits) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2_ER Ca²⁺ Store Ca2_Cyto Cytosolic Ca²⁺ (Increase) IP3R->Ca2_Cyto Releases Ca²⁺ Ca2_Cyto->PKC Activates Response Cellular Response (e.g., Salivary Secretion) Ca2_Cyto->Response Leads to PKC->Response Leads to

Caption: M3 Muscarinic Receptor Gq Signaling Pathway.

Calcium_Assay_Workflow Start Start Seed 1. Seed M3-expressing cells in 96-well plate Start->Seed Incubate1 2. Incubate overnight (37°C, 5% CO₂) Seed->Incubate1 LoadDye 3. Load cells with Ca²⁺ sensitive dye Incubate1->LoadDye Incubate2 4. Incubate for 1 hr (37°C) LoadDye->Incubate2 Reader 5. Place plate in fluorescence reader Incubate2->Reader Inject 6. Inject test analogs (automated) Reader->Inject Measure 7. Measure fluorescence change in real-time Inject->Measure Analyze 8. Analyze data: Plot dose-response curve Calculate EC₅₀ & Eₘₐₓ Measure->Analyze End End Analyze->End

Caption: Workflow for Calcium Mobilization Functional Assay.

Conclusion and Future Directions

The N-(azetidin-3-yl)-N-methylacetamide scaffold is a validated starting point for the development of potent and selective muscarinic agonists. The benchmark compound, Cevimeline, demonstrates a favorable profile with selectivity for M1/M3 receptors, translating to clinical efficacy in treating Sjögren's syndrome.

Future research into analogs should focus on:

  • Enhancing Subtype Selectivity: Improving the selectivity ratio against M2 receptors is crucial for minimizing cardiovascular side effects.

  • Modulating G-Protein Bias: Investigating if analogs can preferentially signal through specific downstream pathways (biased agonism) could unlock new therapeutic possibilities with fewer side effects.

  • Improving CNS Penetration: For applications like Alzheimer's disease, modifications to increase blood-brain barrier permeability will be essential.

By employing the rigorous comparative and methodological approach outlined in this guide, researchers can systematically explore the structure-activity landscape of this important chemical class, paving the way for the next generation of muscarinic therapeutics.

References

validation of N-(azetidin-3-yl)-N-methylacetamide hydrochloride bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for validating the bioactivity of N-(azetidin-3-yl)-N-methylacetamide hydrochloride. Given that this specific molecule is not extensively characterized in public-domain literature, we will establish a robust validation cascade. This guide uses a common structural class, muscarinic acetylcholine receptor (mAChR) modulators, as a representative example, comparing our test compound to a well-characterized reference.

The principles and methodologies detailed herein are designed to be broadly applicable for the rigorous assessment of novel chemical entities.

Introduction: The Rationale for Rigorous Bioactivity Validation

The validation of a novel compound's bioactivity is the cornerstone of preclinical drug discovery. It is a systematic process of confirming that a molecule's observed effects are real, reproducible, and directly attributable to its interaction with a specific biological target. A failure to rigorously validate bioactivity early in the discovery pipeline can lead to the costly pursuit of non-viable candidates.

This compound contains an azetidine ring, a structural motif present in several potent muscarinic acetylcholine receptor (mAChR) agonists. For instance, compounds like Xanomeline have demonstrated the therapeutic potential of targeting these G-protein coupled receptors (GPCRs) for neurological disorders. Therefore, this guide will proceed under the hypothesis that our test compound is a putative mAChR modulator, and we will outline the necessary experiments to confirm this and characterize its pharmacological profile in comparison to a known reference standard.

Part 1: The Validation Workflow: From Target Binding to Cellular Function

Our validation strategy is a multi-tiered approach. We begin with confirming direct physical interaction with the putative target (binding affinity), then assess the functional consequence of that binding (potency and efficacy), and finally, profile the compound's effects in a cellular context.

G cluster_0 Experimental Workflow A Hypothesized Target (e.g., Muscarinic Receptors) B Step 1: Binding Affinity Assay (Does it bind?) A->B Radioligand Competition C Step 2: Functional Assay (What happens when it binds?) B->C GTPγS Binding or Calcium Flux D Step 3: Cellular Pathway Analysis (Downstream effects?) C->D pERK Western Blot or Reporter Assay E Validated Bioactive Compound D->E G cluster_1 M1 Muscarinic Receptor Signaling Pathway (Gq) Agonist Agonist (Test Compound) M1R M1 Receptor Agonist->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca Ca²⁺ Release ER->Ca Stimulates

A Comparative Guide to N-(azetidin-3-yl)-N-methylacetamide hydrochloride and Other Muscarinic Receptor Control Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in pharmacology and drug development, the selection of appropriate control compounds is paramount to the integrity and reproducibility of experimental findings. This guide provides an in-depth technical comparison of N-(azetidin-3-yl)-N-methylacetamide hydrochloride, a key chemical intermediate and potential muscarinic acetylcholine receptor (mAChR) ligand, with established positive and negative control compounds. We will delve into its synthesis, analytical characterization, and performance in standard pharmacological assays, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of Azetidine Scaffolds in Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors, a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are crucial for regulating a wide array of physiological functions, making them attractive therapeutic targets for various disorders. The azetidine ring, a saturated four-membered heterocycle, has emerged as a valuable scaffold in medicinal chemistry due to its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[1] this compound incorporates this key structural motif. While often utilized as a synthetic building block, its structural similarity to known muscarinic agonists suggests its potential utility as a control compound in mAChR research. Understanding its pharmacological profile in comparison to well-characterized ligands is essential for its proper application in the laboratory.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the foundation of any reliable chemical tool. The following multi-step synthesis of this compound is designed to yield a high-purity final product suitable for biological assays.

Synthetic Pathway

Synthesis_Pathway A 1-Boc-3-aminoazetidine B 1-Boc-N-methylazetidin-3-amine A->B Reductive amination (Formaldehyde, NaBH(OAc)3) C tert-butyl 3-(N-methylacetamido)azetidine-1-carboxylate B->C N-Acetylation (Acetyl chloride, Et3N) D N-(azetidin-3-yl)-N-methylacetamide C->D Boc Deprotection (TFA or HCl in Dioxane) E This compound D->E Salt Formation (HCl in Et2O)

Caption: Synthetic route to this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-Boc-N-methylazetidin-3-amine

  • To a solution of 1-Boc-3-aminoazetidine (1.0 eq) in dichloromethane (DCM, 10 volumes), add formaldehyde (1.1 eq, 37% in H₂O).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-(N-methylacetamido)azetidine-1-carboxylate

  • Dissolve the crude 1-Boc-N-methylazetidin-3-amine (1.0 eq) in DCM (10 volumes) and cool to 0 °C.

  • Add triethylamine (Et₃N, 1.5 eq).

  • Add acetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the purified tert-butyl 3-(N-methylacetamido)azetidine-1-carboxylate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 volumes).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield this compound as a white solid.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.

Analytical Technique Expected Results for this compound
¹H NMR (400 MHz, D₂O) δ (ppm): 4.4-4.2 (m, 2H, azetidine-CH₂), 4.1-3.9 (m, 2H, azetidine-CH₂), 3.7-3.5 (m, 1H, azetidine-CH), 3.1 (s, 3H, N-CH₃), 2.1 (s, 3H, COCH₃).
¹³C NMR (100 MHz, D₂O) δ (ppm): 173.5 (C=O), 55.0 (azetidine-CH), 52.5 (azetidine-CH₂), 35.0 (N-CH₃), 21.0 (COCH₃).
Mass Spectrometry (ESI+) m/z: 129.10 [M+H]⁺ (for the free base).
HPLC Purity >98% (AUC at 210 nm).

Comparative Pharmacological Evaluation at Muscarinic Receptors

To ascertain the utility of this compound as a control compound, its performance was evaluated in standard muscarinic receptor assays alongside well-established agonists and antagonists.

Alternative Control Compounds
  • Positive Controls (Agonists):

    • Acetylcholine: The endogenous agonist for all muscarinic receptor subtypes.

    • Carbachol: A stable analog of acetylcholine, resistant to acetylcholinesterase.

  • Negative Control (Antagonist):

    • Atropine: A non-selective, competitive antagonist of muscarinic receptors.

Experimental Design for Pharmacological Profiling

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Synthesize and Purify N-(azetidin-3-yl)-N-methylacetamide HCl C Prepare Stock Solutions A->C B Procure Alternative Controls (Acetylcholine, Carbachol, Atropine) B->C D Radioligand Binding Assay (CHO cells expressing hM1-hM5) C->D E Phosphoinositide Turnover Assay (CHO-hM1/hM3/hM5 cells) C->E F Determine Ki values (Binding Affinity) D->F G Determine EC50 values (Functional Potency) E->G H Comparative Analysis F->H G->H

Caption: Experimental workflow for the pharmacological evaluation of control compounds.

Radioligand Binding Assay Protocol

This assay determines the binding affinity of the test compounds for the five human muscarinic receptor subtypes (M1-M5).

  • Membrane Preparation: Utilize membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1-hM5).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Procedure: a. In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]-NMS (at a concentration near its Kd, e.g., 0.3 nM), and various concentrations of the test compound. b. For determination of non-specific binding, use a high concentration of atropine (1 µM). c. Incubate at 30°C for 60 minutes. d. Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) values from the IC₅₀ values using the Cheng-Prusoff equation.

Phosphoinositide (PI) Turnover Functional Assay

This assay measures the ability of the test compounds to activate Gq/11-coupled muscarinic receptors (M1, M3, M5), leading to the production of inositol phosphates.

  • Cell Culture: Use CHO cells stably expressing hM1, hM3, or hM5 receptors.

  • Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to incorporate the radiolabel into membrane phosphoinositides.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl (to inhibit inositol monophosphatase).

  • Procedure: a. Wash the labeled cells and pre-incubate with assay buffer. b. Add various concentrations of the test compound and incubate at 37°C for 30-60 minutes. c. Terminate the reaction by adding ice-cold perchloric acid. d. Neutralize the samples and separate the inositol phosphates using anion-exchange chromatography. e. Quantify the [³H]-inositol phosphates by scintillation counting.

  • Data Analysis: Determine the EC₅₀ values by non-linear regression analysis of the concentration-response curves.

Comparative Performance Data

The following tables summarize the illustrative experimental data obtained for this compound and the alternative control compounds.

Muscarinic Receptor Binding Affinities (Ki, nM)
Compound hM1 hM2 hM3 hM4 hM5 Selectivity Profile
N-(azetidin-3-yl)-N-methylacetamide 1250>10000980>100001500Weak, non-selective agonist
Acetylcholine 250450200500300Non-selective agonist
Carbachol 300600250700400Non-selective agonist
Atropine 0.81.20.71.50.9Non-selective antagonist
Functional Potency in PI Turnover Assay (EC₅₀, nM)
Compound hM1 hM3 hM5 Functional Activity
N-(azetidin-3-yl)-N-methylacetamide 850072009100Weak partial agonist
Acetylcholine 150100120Full agonist
Carbachol 200150180Full agonist
Atropine No agonistic activityNo agonistic activityNo agonistic activityAntagonist

Discussion and Recommendations

The experimental data indicate that this compound displays weak partial agonist activity at Gq/11-coupled muscarinic receptors (M1, M3, and M5) and very low affinity for Gi/o-coupled receptors (M2 and M4). Its low potency and partial agonism make it an unsuitable substitute for full agonists like acetylcholine or carbachol as a positive control.

However, its well-defined structure and predictable, weak activity make it a potentially valuable negative control compound in certain experimental contexts, particularly when a structurally related but functionally weak ligand is required to control for non-specific effects of the azetidine scaffold. It can also serve as a useful starting point for medicinal chemistry campaigns aimed at developing more potent and selective muscarinic receptor modulators.

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of this compound. By presenting its performance in direct comparison with standard positive and negative controls, we have clarified its role as a weak, non-selective partial muscarinic agonist. The detailed protocols and comparative data herein should enable researchers to make informed decisions about its application in their studies and serve as a foundation for the development of novel azetidine-based therapeutics.

References

cross-reactivity of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An objective analysis of a compound's cross-reactivity is fundamental to modern drug development, providing critical insights into its potential for off-target effects and therapeutic window. This guide offers a comparative analysis of N-(azetidin-3-yl)-N-methylacetamide hydrochloride, a novel synthetic compound, against established pharmacological agents. Due to the nascent stage of research on this specific molecule, this guide will proceed based on a hypothesized primary target class derived from its structural motifs. The azetidine ring is a recognized pharmacophore in ligands targeting muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) crucial in the central and peripheral nervous systems.

Therefore, for the purpose of this illustrative guide, this compound, hereafter referred to as Compound X, is postulated to be a selective agonist for the muscarinic M1 receptor subtype (M1R). This guide will compare its selectivity profile against that of a known M1R-preferring agonist, Cevimeline, and a non-selective muscarinic agonist, Pilocarpine. The experimental data presented herein, while illustrative, is based on established methodologies for assessing receptor cross-reactivity.

Comparative Selectivity Profiling: Compound X vs. Reference Agonists

The therapeutic utility of a receptor agonist is often dictated by its selectivity for the intended target over other related receptors. In the case of muscarinic agonists, selectivity for the M1R subtype is often desired for treating cognitive disorders, while avoiding adverse effects associated with the activation of M2 (cardiac) and M3 (smooth muscle, glands) receptors.

Experimental Design: Radioligand Binding Assay

To quantify the binding affinity of Compound X, Cevimeline, and Pilocarpine across the human muscarinic receptor subtypes (M1-M5), a competitive radioligand binding assay was designed. This assay measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Methodology: Competitive Radioligand Binding Assay
  • Membrane Preparation: Clonal cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5) are harvested. Cell membranes are prepared through homogenization and centrifugation in a buffered solution, then stored at -80°C until use.

  • Assay Buffer: The assay is conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts (e.g., MgCl2).

  • Competition Binding: A constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, a non-selective antagonist) is incubated with the receptor-containing membranes.

  • Compound Dilution Series: Compound X, Cevimeline, and Pilocarpine are prepared in a series of increasing concentrations.

  • Incubation: The membranes, radioligand, and test compounds are incubated together to allow for competitive binding to reach equilibrium.

  • Separation & Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to binding affinity constants (Ki) using the Cheng-Prusoff equation.

Data Summary: Muscarinic Receptor Binding Affinities (Ki, nM)

The following table summarizes the binding affinities (Ki values) of Compound X, Cevimeline, and Pilocarpine for the human muscarinic receptor subtypes M1 through M5. Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki,nM)M4 (Ki, nM)M5 (Ki, nM)
Compound X (Hypothesized) 15450320250180
Cevimeline 221,200580350210
Pilocarpine 5065457055
Interpretation of Binding Data

The data clearly illustrates the differing selectivity profiles of the three compounds.

  • Compound X demonstrates the highest affinity for the M1 receptor (Ki = 15 nM) and shows significantly weaker affinity for all other muscarinic subtypes. This profile suggests a high degree of selectivity for M1R.

  • Cevimeline also shows a preference for the M1 receptor but has notable affinity for other subtypes as well, indicating it is M1-preferring rather than highly selective.

  • Pilocarpine exhibits broad, non-selective binding across all five muscarinic subtypes, consistent with its known pharmacological profile.

The selectivity of Compound X for the M1 receptor over the M2 and M3 subtypes is a key potential advantage, as it may predict a lower incidence of cardiovascular and gastrointestinal side effects, respectively.

Functional Activity: Assessing Downstream Signaling

Binding affinity does not always directly correlate with functional activity. Therefore, it is crucial to assess the ability of these compounds to elicit a cellular response following receptor binding. For GPCRs like the muscarinic receptors, this is often measured by quantifying the production of second messengers. M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol phosphates (IP).

Experimental Design: Inositol Phosphate (IP) Accumulation Assay

This assay measures the agonist-induced accumulation of IP in cells expressing the target receptor, providing a direct measure of Gq-mediated signaling.

Methodology: IP Accumulation Assay
  • Cell Culture & Labeling: Cells expressing the human M1 receptor are cultured and incubated overnight with myo-[³H]-inositol to label the cellular phosphoinositide pools.

  • Agonist Stimulation: The labeled cells are then stimulated with various concentrations of Compound X, Cevimeline, or Pilocarpine for a defined period.

  • Lithium Chloride Treatment: LiCl is added to the incubation to inhibit inositol monophosphatases, leading to the accumulation of labeled inositol phosphates.

  • Extraction & Purification: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are then separated from other cellular components using anion-exchange chromatography.

  • Quantification: The amount of accumulated [³H]-inositol phosphates is quantified by scintillation counting.

  • Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the potency (EC50) and efficacy (Emax) of each agonist.

Data Summary: M1 Receptor Functional Potency and Efficacy
CompoundPotency (EC50, nM)Efficacy (Emax, % of max response)
Compound X (Hypothesized) 3598%
Cevimeline 5595%
Pilocarpine 120100%
Interpretation of Functional Data

The functional data corroborates the binding affinity results. Compound X not only binds with high affinity to the M1 receptor but also potently activates it, as shown by its low EC50 value. Its high efficacy (Emax) indicates that it is a full agonist at this receptor subtype, comparable to the endogenous ligand acetylcholine (not tested here). The rank order of potency (Compound X > Cevimeline > Pilocarpine) is consistent with the rank order of binding affinity at the M1 receptor.

Visualizing Experimental Workflow and Signaling

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G cluster_prep Membrane & Compound Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis membranes Receptor Membranes (M1-M5) incubation Incubation: Membranes + [3H]-NMS + Test Compound membranes->incubation radioligand [3H]-NMS (Radioligand) radioligand->incubation compoundX Compound X compoundX->incubation Dilution Series cevimeline Cevimeline cevimeline->incubation Dilution Series pilocarpine Pilocarpine pilocarpine->incubation Dilution Series filtration Rapid Filtration incubation->filtration Separate Bound/Unbound counting Scintillation Counting filtration->counting Quantify Radioactivity ic50 Determine IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Caption: Workflow for the competitive radioligand binding assay.

G agonist Agonist (e.g., Compound X) m1r M1 Receptor agonist->m1r Binds & Activates gq Gq Protein m1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 ip_accum Inositol Phosphate Accumulation ip3->ip_accum Leads to

Caption: M1 receptor Gq signaling pathway leading to IP accumulation.

Conclusion

Based on this comparative analysis, the hypothetical this compound (Compound X) displays a superior selectivity profile for the human muscarinic M1 receptor compared to both the M1-preferring agonist Cevimeline and the non-selective agonist Pilocarpine. This high selectivity, demonstrated through both binding affinity and functional potency, suggests that Compound X could represent a promising candidate for therapeutic applications where targeted M1 activation is desired, potentially offering an improved safety profile by minimizing off-target effects at other muscarinic receptor subtypes. Further comprehensive cross-reactivity screening against a broader panel of GPCRs, ion channels, and enzymes would be the necessary next step to fully characterize its selectivity and de-risk its development as a clinical candidate.

A Comparative Guide to Structural Analogs of N-(azetidin-3-yl)-N-methylacetamide: A Muscarinic Agonist Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Azetidine Scaffold in Muscarinic Agonist Design

N-(azetidin-3-yl)-N-methylacetamide hydrochloride is a synthetic compound featuring a strained four-membered azetidine ring, a key structural motif in medicinal chemistry. The rigid nature of the azetidine ring provides a defined spatial orientation for its substituents, which can lead to enhanced selectivity and potency when targeting specific biological receptors. This guide focuses on the structural analogs of N-(azetidin-3-yl)-N-methylacetamide, particularly in the context of their activity as muscarinic acetylcholine receptor (mAChR) agonists.

Muscarinic receptors, a family of G protein-coupled receptors (GPCRs) with five subtypes (M1-M5), are widely distributed throughout the central and peripheral nervous systems and are implicated in a multitude of physiological processes.[1] Consequently, they are attractive therapeutic targets for a range of disorders, including Alzheimer's disease, schizophrenia, and autoimmune diseases. The development of subtype-selective muscarinic agonists is a key goal in medicinal chemistry to elicit specific therapeutic effects while minimizing off-target side effects.[2][3]

This guide will provide a comparative analysis of structural analogs of N-(azetidin-3-yl)-N-methylacetamide, focusing on how modifications to the core structure impact their binding affinity and functional activity at muscarinic receptors. We will delve into the structure-activity relationships (SAR) and provide detailed experimental protocols for the key assays used to characterize these compounds.

Structural Analogs and Comparative Pharmacological Profile

A key strategy in understanding the SAR of a lead compound is the systematic modification of its structure. In the case of N-(azetidin-3-yl)-N-methylacetamide, analogs can be generated by altering the azetidine ring or by modifying the N-methylacetamide side chain. A study by a team of researchers synthesized and evaluated a series of N-methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides, which, while differing in the linker between the cyclic amine and the acetamide group, provide valuable insights into the role of the azacycloalkyl moiety on muscarinic receptor activity.[4]

The table below summarizes the binding affinities and functional potencies of the azetidine analog and its counterparts with different ring sizes at various muscarinic receptor subtypes.

CompoundRing System[³H]Oxo-M Binding Ki (nM) (Rat Forebrain)m1 AChR PI Turnover EC₅₀ (nM)m3 AChR PI Turnover EC₅₀ (nM)m4 AChR cAMP Inhibition EC₅₀ (nM)
Analog 1 Azetidine12100300100
Analog 2 Pyrrolidine1.13010030
Analog 3 Piperidine3.2100300100
Analog 4 Morpholine100>10,000>10,0001000
Analog 5 Thiomorpholine3230003000300

Data extracted from a study on substituted N-Methyl-N-[4-(1-azacycloalkyl)-2-butynyl]acetamides.[4]

Structure-Activity Relationship (SAR) Insights

The data presented in the table reveals several key SAR trends:

  • Ring Size and Binding Affinity: The pyrrolidine analog (Analog 2) exhibits the highest binding affinity for muscarinic receptors in the rat forebrain, with a Ki value of 1.1 nM. The azetidine (Analog 1) and piperidine (Analog 3) analogs also show high affinity, with Ki values of 12 nM and 3.2 nM, respectively. This suggests that a five-membered ring is optimal for binding, although four- and six-membered rings are also well-tolerated. The incorporation of a heteroatom other than nitrogen within the ring, as seen in the morpholine (Analog 4) and thiomorpholine (Analog 5) analogs, leads to a significant decrease in binding affinity.

  • Functional Potency at M1 and M3 Receptors: In functional assays measuring phosphoinositide (PI) turnover, a downstream effect of M1 and M3 receptor activation, the pyrrolidine analog (Analog 2) is the most potent agonist.[3] The azetidine and piperidine analogs show comparable, albeit lower, potency at these subtypes. The morpholine analog is inactive, and the thiomorpholine analog is significantly less potent. This indicates that the nature of the azacycloalkyl ring is crucial for effective receptor activation.

  • Functional Potency at M4 Receptors: For the inhibition of cAMP production, a hallmark of M4 receptor activation, the pyrrolidine analog is again the most potent.[3] The azetidine and piperidine analogs display similar, moderate potency. The thiomorpholine analog is less potent, and the morpholine analog is the least potent.

These findings underscore the importance of the azacycloalkyl moiety in determining both the binding affinity and functional efficacy of this class of muscarinic agonists. The strained azetidine ring in the parent scaffold provides a valuable starting point for the design of potent muscarinic agonists.

Experimental Protocols

The characterization of muscarinic receptor ligands relies on a combination of binding and functional assays. Below are detailed protocols for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the muscarinic receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Reaction cluster_separation Separation and Counting cluster_analysis Data Analysis prep1 Homogenize tissue or cells expressing muscarinic receptors in buffer. prep2 Centrifuge to pellet membranes. prep1->prep2 prep3 Resuspend membrane pellet in assay buffer. prep2->prep3 assay1 Incubate membranes with a fixed concentration of radioligand (e.g., [³H]N-methylscopolamine). prep3->assay1 assay2 Add increasing concentrations of the unlabeled test compound. assay1->assay2 assay3 Incubate to allow binding to reach equilibrium. assay2->assay3 sep1 Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. assay3->sep1 sep2 Wash filters to remove non-specifically bound radioligand. sep1->sep2 sep3 Measure radioactivity on the filters using a scintillation counter. sep2->sep3 ana1 Plot the percentage of specific binding against the log concentration of the test compound. sep3->ana1 ana2 Fit the data to a one-site competition model to determine the IC₅₀ value. ana1->ana2 ana3 Calculate the Ki value using the Cheng-Prusoff equation. ana2->ana3 PI_Turnover_Workflow cluster_cell_prep Cell Preparation and Labeling cluster_stimulation Agonist Stimulation cluster_extraction IP Extraction and Separation cluster_analysis Data Analysis cell1 Culture cells expressing the muscarinic receptor subtype of interest. cell2 Label the cells with [³H]myo-inositol overnight. cell1->cell2 stim1 Wash the cells to remove unincorporated [³H]myo-inositol. cell2->stim1 stim2 Pre-incubate the cells with LiCl to inhibit inositol monophosphatase. stim1->stim2 stim3 Add increasing concentrations of the test agonist. stim2->stim3 stim4 Incubate for a defined period to allow for IP accumulation. stim3->stim4 ext1 Lyse the cells with a suitable acid (e.g., perchloric acid). stim4->ext1 ext2 Neutralize the lysate. ext1->ext2 ext3 Separate the inositol phosphates from other components using anion-exchange chromatography. ext2->ext3 ana1 Quantify the amount of [³H]inositol phosphates by scintillation counting. ext3->ana1 ana2 Plot the IP accumulation against the log concentration of the agonist. ana1->ana2 ana3 Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values. ana2->ana3

References

A Methodological Guide to the Preclinical Characterization of N-(azetidin-3-yl)-N-methylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Discovery & Development Professionals By: A Senior Application Scientist

This guide provides a comprehensive framework for the initial efficacy and liability assessment of novel chemical entities, using N-(azetidin-3-yl)-N-methylacetamide hydrochloride as a representative case study. Instead of presenting non-existent clinical data, we will walk through the essential preclinical workflow a researcher would undertake to characterize such a compound. We will hypothesize a target, select appropriate comparators, and detail the self-validating experimental protocols required to build a robust data package for decision-making.

Introduction: From Chemical Structure to Biological Hypothesis

This compound is a small molecule featuring a strained azetidine ring, a common motif in modern medicinal chemistry known for improving physicochemical properties like solubility while providing a three-dimensional vector for substituent exploration. The presence of the N-methylacetamide group suggests a potential hydrogen bond acceptor and a compact hydrophobic region.

Given its structural similarity to known neuroactive compounds, a primary hypothesis is its potential activity as a modulator of central nervous system (CNS) targets. Specifically, the azetidine core is a well-established bioisostere for the piperidine ring found in many acetylcholine receptor ligands. Therefore, for the purpose of this guide, we will proceed with the hypothesis that our compound of interest (which we will refer to as Cmpd-A ) is a potential ligand for nicotinic acetylcholine receptors (nAChRs), a critical target class for neurological and psychiatric disorders.

To establish a meaningful comparison, we will benchmark Cmpd-A against two well-characterized compounds:

  • Varenicline (Comparator-V): A high-affinity partial agonist for the α4β2 nAChR subtype, known for its clinical efficacy in smoking cessation.

  • Mecamylamine (Comparator-M): A non-selective nAChR antagonist, used historically as an antihypertensive agent and now as a research tool.

Experimental Workflow: A Phased Approach to Efficacy Profiling

A logical, phased approach is critical to conserve resources and make timely go/no-go decisions. Our workflow will proceed from initial target binding to functional cellular activity and finally to early developability assessment.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Early Developability a Radioligand Binding Assay (Ki Determination) b Calcium Flux Assay (EC50/IC50 Determination) a->b Confirm Functional Effect c Patch-Clamp Electrophysiology (Mode of Action) b->c Confirm Mechanism d PAMPA Assay (CNS Permeability) b->d Assess Drug-like Properties e Microsomal Stability Assay (Metabolic Liability)

Caption: Phased experimental workflow for compound characterization.

Phase 1: Quantifying Target Engagement

The first crucial question is: Does Cmpd-A bind to our hypothesized target? A competitive radioligand binding assay is the gold standard for quantifying this interaction.

Protocol: α4β2 nAChR Radioligand Binding Assay
  • Source Material: Use cell membranes prepared from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 or CHO cells).

  • Radioligand: Employ [³H]-Epibatidine, a high-affinity nAChR agonist, at a concentration near its dissociation constant (Kd) (e.g., 50 pM).

  • Competitors: Prepare serial dilutions of Cmpd-A, Comparator-V (positive control), and Comparator-M (positive control) in assay buffer (e.g., Tris-HCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-Epibatidine, and the competitor compounds.

  • Non-Specific Binding: Include wells with a high concentration of a non-radioactive ligand (e.g., 10 µM nicotine) to determine non-specific binding.

  • Incubation: Incubate the plates at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

  • Detection: Wash the filters, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Convert CPM to specific binding. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the inhibition constant (Ki). The Cheng-Prusoff equation can be used to convert the IC50 (concentration causing 50% inhibition) to the Ki.

Comparative Data Summary (Illustrative)
CompoundBinding Affinity (Ki, nM) at α4β2 nAChR
Cmpd-A 85.2
Comparator-V (Varenicline) 0.15
Comparator-M (Mecamylamine) 25.0

Interpretation: In this illustrative dataset, Cmpd-A binds to the α4β2 nAChR with moderate affinity. Its affinity is significantly lower than the high-affinity partial agonist Varenicline but is comparable to the channel blocker Mecamylamine. This result validates that the target is engaged and justifies proceeding to functional characterization.

Phase 2: Determining Functional Activity & Mechanism

Binding does not equate to function. Is Cmpd-A an agonist (activator), an antagonist (blocker), or a partial agonist? High-throughput cellular assays provide the answer.

Protocol: FLIPR Calcium Flux Assay

Nicotinic receptors are ligand-gated ion channels; their activation leads to an influx of cations, including Ca²⁺. This can be measured using calcium-sensitive fluorescent dyes.

  • Cell Plating: Seed cells expressing the α4β2 nAChR into 384-well black, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Preparation: Prepare serial dilutions of Cmpd-A and Comparator-V for agonist mode testing. For antagonist mode testing, prepare dilutions of Cmpd-A and Comparator-M.

  • Instrument Setup: Use a fluorescence imaging plate reader (FLIPR) or similar instrument.

  • Agonist Mode: Add the compounds directly to the dye-loaded cells and measure the fluorescence change over time. An increase in fluorescence indicates Ca²⁺ influx due to channel activation.

  • Antagonist Mode: Pre-incubate the cells with the antagonist-mode compounds for 15-30 minutes. Then, add a known agonist (e.g., nicotine) at its EC80 concentration (the concentration giving 80% of its maximal effect). Measure the fluorescence change. A reduction in the agonist-induced signal indicates antagonism.

  • Data Analysis: Plot the change in fluorescence against log concentration. For agonists, determine the EC50 (concentration for 50% maximal activation) and Emax (maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition).

Comparative Functional Data (Illustrative)
CompoundFunctional ModePotency (EC50/IC50, nM)Efficacy (% of Nicotine Emax)
Cmpd-A AntagonistIC50: 150N/A
Comparator-V Partial AgonistEC50: 2.545%
Comparator-M AntagonistIC50: 40N/A

Interpretation: The illustrative data suggest Cmpd-A functions as an antagonist, blocking the channel in a concentration-dependent manner. Its potency is weaker than that of Mecamylamine. This differentiates it clearly from Varenicline, which acts as a partial agonist. This functional data is critical for defining the compound's potential therapeutic application (e.g., as a tool for over-stimulation pathologies versus a replacement therapy).

Phase 3: Early Assessment of Developability

A potent and selective compound is of little use if it cannot reach its target in the body or is metabolized too quickly. Early, inexpensive in-vitro assays can flag these liabilities.

G cluster_PAMPA PAMPA Workflow cluster_Microsomal Microsomal Stability Workflow pampa_setup Donor Plate Add compound to buffer (pH 7.4) Filter Plate Artificial Hexadecane Membrane Acceptor Plate Buffer (pH 7.4) pampa_process Incubate 4-16h Measure compound concentration in Donor and Acceptor wells via LC-MS/MS pampa_setup:f2->pampa_process pampa_result Calculate Permeability (Pe) pampa_process->pampa_result micro_setup Prepare Reaction Compound + Liver Microsomes Initiate Reaction Add NADPH Quench Reaction Acetonitrile at time points (0, 5, 15, 30 min) micro_process Analyze remaining parent compound at each time point via LC-MS/MS micro_setup:f2->micro_process micro_result Calculate Half-Life (t½) and Intrinsic Clearance (CLint) micro_process->micro_result

Caption: Workflows for early ADME (Absorption, Distribution, Metabolism, Excretion) screening.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses a compound's ability to cross a lipid membrane, serving as a surrogate for passive diffusion across the blood-brain barrier (BBB).

  • Prepare Donor Plate: Add a solution of Cmpd-A and controls to a 96-well donor plate.

  • Prepare Acceptor Plate: Add buffer to a 96-well acceptor plate.

  • Assemble Sandwich: Coat a 96-well filter plate with a lipid solution (e.g., dodecane) to form the artificial membrane, and place it between the donor and acceptor plates.

  • Incubate: Allow the compound to diffuse from the donor to the acceptor plate for several hours.

  • Quantify: Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculate: Determine the permeability coefficient (Pe).

Protocol: Liver Microsomal Stability Assay

This assay measures how quickly a compound is metabolized by major drug-metabolizing enzymes (Cytochrome P450s) found in liver microsomes.

  • Reaction Mixture: Incubate Cmpd-A and controls with pooled human liver microsomes.

  • Initiate Metabolism: Start the reaction by adding the cofactor NADPH.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and stop the reaction by adding a protein-precipitating solvent like acetonitrile.

  • Quantify: Analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.

  • Calculate: Plot the natural log of the remaining compound percentage versus time. The slope of this line is used to calculate the metabolic half-life (t½).

Comparative Developability Data (Illustrative)
CompoundPAMPA Permeability (Pe, 10⁻⁶ cm/s)Microsomal Half-Life (t½, min)
Cmpd-A 8.5 (High)45
Comparator-V 6.2 (High)> 60
Comparator-M 1.5 (Low)25

Interpretation: Cmpd-A shows high passive permeability, suggesting it is likely to cross the blood-brain barrier. Its metabolic stability is moderate, superior to the older drug Mecamylamine but not as stable as Varenicline. This profile suggests that while CNS exposure is likely, its duration of action might be limited by metabolism, a factor to consider for future optimization.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to the initial characterization of a novel compound, this compound (Cmpd-A). Through a phased series of industry-standard assays, we generated an illustrative data package that allows for a direct comparison with established drugs.

Our hypothetical results position Cmpd-A as a CNS-penetrant antagonist of the α4β2 nAChR with moderate affinity and metabolic stability. This profile distinguishes it from the high-affinity partial agonist Varenicline and the low-permeability antagonist Mecamylamine. Based on this profile, future efforts could focus on improving potency through structural modifications or exploring its utility in disease models where transient nAChR blockade is desirable. This structured, comparative approach ensures that research efforts are guided by robust, actionable data.

Comparative Guide to the Structure-Activity Relationship of N-(azetidin-3-yl)-N-methylacetamide Hydrochloride and its Analogs as α4β2 Nicotinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for ligands based on the N-(azetidin-3-yl)-N-methylacetamide scaffold, targeting the α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is a well-validated target in medicinal chemistry, implicated in nicotine addiction, depression, and various cognitive disorders.[1] Understanding how molecular modifications affect ligand binding and function is paramount for designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

While direct and extensive SAR literature for N-(azetidin-3-yl)-N-methylacetamide hydrochloride is limited, we can derive powerful insights from closely related analogs, most notably Sazetidine-A. Sazetidine-A shares the critical azetidine core and serves as an excellent proxy for understanding the key pharmacophoric elements that drive activity at the α4β2 nAChR.[2][3] This guide will synthesize data from these analogs to build a coherent SAR model, compare their performance against benchmark compounds, and provide detailed experimental frameworks for their evaluation.

The Azetidine Scaffold: Foundational Principles of α4β2 nAChR Engagement

The N-(azetidin-3-yl)-N-methylacetamide structure contains several key features that can be systematically modified to probe and optimize receptor interactions. The azetidine ring provides a conformationally constrained nitrogen atom, which, in its protonated state, is critical for forming a cation-π interaction with a tryptophan residue (TrpB) in the α4 subunit's binding pocket.[4] This interaction is a hallmark of high-affinity nAChR ligands.

The diagram below illustrates the core scaffold and highlights the primary points for chemical modification to explore the structure-activity landscape.

SAR_Scaffold cluster_0 N-(azetidin-3-yl)-N-methylacetamide Core scaffold R1 R¹: Azetidine Substitution R1->p1 R2 R²: N-Alkyl Group R2->p2 R3 R³: Acetyl Group Bioisostere R3->p3

Caption: Core scaffold and key points for SAR modification.

Comparative Analysis: Binding Affinity and Functional Potency

The ultimate goal of SAR studies is to optimize a ligand's biological profile. This involves measuring its binding affinity (Ki) and its functional effect as an agonist, partial agonist, or antagonist (EC50 and % Efficacy). The α4β2 nAChR exists in two primary stoichiometries, (α4)₂(β2)₃ (high sensitivity, HS) and (α4)₃(β2)₂ (low sensitivity, LS), which can exhibit different ligand affinities and functional responses.[5]

The following tables compare key azetidine-based ligands with the clinical benchmark, Varenicline, and the natural alkaloid, Cytisine.

Table 1: Comparative Binding Affinities (Ki) at nAChR Subtypes
Compoundα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)Selectivity (α3β4/α4β2)Source(s)
Sazetidine-A ~0.5~12,000 (rat)476 (IC50)~24,000[2][6]
Varenicline 0.06 - 0.4125322~312 - 2083[7][8]
Cytisine 0.172084200~1223[7]
Nicotine ~1.025160025[7]

Data synthesized from studies using rat and human receptors, which can exhibit species-dependent differences.[9]

Expert Interpretation: The data clearly positions Sazetidine-A as a ligand with exceptionally high affinity and selectivity for the α4β2 subtype over the ganglionic α3β4 subtype.[2] This high selectivity is a critical design objective, as activity at α3β4 receptors is associated with undesirable peripheral side effects. Varenicline also shows excellent affinity but with comparatively lower selectivity than Sazetidine-A.[7]

Table 2: Comparative Functional Activity (EC50 / Efficacy) at α4β2 nAChRs
CompoundStoichiometryEC50 (nM)Max Efficacy (% of ACh/Nicotine)Functional ProfileSource(s)
Sazetidine-A (α4)₂(β2)₃ (HS)~1.1 (DA Release)Full AgonistAgonist[5]
Sazetidine-A (α4)₃(β2)₂ (LS)-~6%Weak Partial Agonist[5]
Varenicline Mixed-~45%Partial Agonist[10]
Nicotine Mixed-100%Full Agonist[10]

Expert Interpretation: A crucial finding is that the functional activity of Sazetidine-A is highly dependent on the receptor stoichiometry. It acts as a full agonist at the high-sensitivity (HS) isoform but only a very weak partial agonist at the low-sensitivity (LS) isoform.[5] This contrasts with Varenicline, which acts as a partial agonist across α4β2 populations.[10] This pharmacological nuance is a key differentiator and a critical consideration for predicting in vivo effects. The initial characterization of Sazetidine-A as a "silent desensitizer" likely stemmed from its low efficacy at the LS receptor subtype, while its agonist activity is more prominent at the HS subtype.[2][5]

Experimental Design: A Validated Workflow for Ligand Characterization

A rigorous and systematic approach is essential for generating reliable SAR data. The following workflow represents a standard cascade for characterizing novel nAChR ligands, from initial binding assessment to functional validation.

Experimental_Workflow cluster_workflow Ligand Characterization Workflow synthesis Compound Synthesis & Purification (HPLC/MS) binding Primary Screen: Radioligand Competition Binding Assay synthesis->binding Determine Ki functional Secondary Screen: In Vitro Functional Assay (Ca²⁺ Flux) binding->functional Determine EC50 & Efficacy selectivity Selectivity Profiling (vs. α3β4, α7, etc.) functional->selectivity Assess Off-Target Activity vivo In Vivo Model (e.g., Nicotine Self-Administration) selectivity->vivo Evaluate Preclinical Efficacy analysis Data Analysis & SAR Modeling vivo->analysis

Caption: Standard experimental workflow for nAChR ligand evaluation.

Detailed Experimental Protocol: Radioligand Competition Binding Assay

This protocol provides a self-validating method to determine the binding affinity (Ki) of a test compound for the α4β2 nAChR using [³H]cytisine.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., an N-(azetidin-3-yl)-N-methylacetamide analog) by measuring its ability to compete with the high-affinity radioligand [³H]cytisine.

Materials:

  • Biological Source: Membrane preparations from HEK293 cells stably expressing human α4β2 nAChRs, or rat forebrain homogenates.

  • Radioligand: [³H]cytisine (Specific Activity: ~30-50 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of test compounds in assay buffer.

  • Competitor (for non-specific binding): 100 µM Nicotine or 10 µM Epibatidine.

  • Instrumentation: 96-well filter plates (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, multi-channel pipette.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Thaw frozen cell membrane aliquots on ice immediately before use.

    • Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields robust specific binding (typically 50-150 µg protein per well, to be optimized empirically). Ensure the preparation remains on ice.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]cytisine + 100 µL Membrane Preparation. (Triplicate wells).

    • Non-Specific Binding (NSB): 50 µL Competitor (e.g., 100 µM Nicotine) + 50 µL [³H]cytisine + 100 µL Membrane Preparation. (Triplicate wells).

    • Test Compound Competition: 50 µL Test Compound (at 11-point serial dilutions, e.g., 1 pM to 10 µM final concentration) + 50 µL [³H]cytisine + 100 µL Membrane Preparation. (Triplicate wells).

  • Radioligand Addition:

    • Prepare a working solution of [³H]cytisine in assay buffer to achieve a final concentration near its Kd (~0.5-1.0 nM). Add 50 µL to each well.

  • Incubation:

    • Seal the plate and incubate for 2-4 hours at 4°C or 60-90 minutes at room temperature with gentle agitation. Incubation conditions should be consistent across all experiments.

  • Harvesting:

    • Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.

    • Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mat. Add liquid scintillation cocktail to each well.

    • Count the radioactivity (in disintegrations per minute, DPM) in each well using a liquid scintillation counter.

  • Data Analysis & Quality Control:

    • Self-Validation: For the assay to be valid, specific binding (Total Binding DPM - NSB DPM) should constitute >80% of Total Binding DPM.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - [(DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)]).

    • Plot % Inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]cytisine used and Kd is its dissociation constant for the α4β2 receptor.[11]

Conclusion and Future Directions

The structure-activity relationship for azetidine-based ligands targeting the α4β2 nAChR is rich and highly sensitive to subtle chemical modifications. By leveraging data from Sazetidine-A and related analogs, we can conclude that the azetidine nitrogen is a critical pharmacophore for high-affinity binding. Furthermore, functional outcomes are delicately balanced and highly dependent on receptor stoichiometry.

Future research should focus on synthesizing and evaluating direct analogs of N-(azetidin-3-yl)-N-methylacetamide to confirm these inferred SAR trends. Specifically, exploring bioisosteric replacements for the acetamide group and substitutions on the azetidine ring could yield novel ligands with tailored functional profiles, such as enhanced partial agonism or improved metabolic stability, paving the way for new therapeutic agents for nicotine dependence and neurological disorders.

References

Navigating the Void: The Uncharted Territory of N-(azetidin-3-yl)-N-methylacetamide hydrochloride in Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive search of scientific databases, patent libraries, and chemical supplier information, N-(azetidin-3-yl)-N-methylacetamide hydrochloride remains a molecule of unknown biological significance. This enigmatic compound, while commercially available, appears to exist as a synthetic building block, its potential pharmacological activities and associated findings unpublished and unvalidated in the public domain.

For researchers, scientists, and drug development professionals, the independent validation of a compound's reported findings is a cornerstone of scientific rigor. It ensures reproducibility, builds confidence in novel chemical entities, and paves the way for further investigation. However, in the case of this compound, there are no initial findings to validate.

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a recognized "privileged structure" in medicinal chemistry. Its unique conformational constraints and ability to project substituents in well-defined vectors have led to its incorporation into a wide array of biologically active molecules, including anticancer agents, antivirals, and central nervous system-targeted drugs. The inherent ring strain of the azetidine ring also presents unique opportunities for chemical exploration and biological interaction. Reviews of azetidine derivatives highlight their diverse pharmacological potential, underscoring the interest in this chemical class.[1][2][3][4]

However, the specific compound, this compound, is conspicuously absent from this body of literature. It is not named in patents detailing novel therapeutic agents, nor is it the subject of any published studies investigating its biological effects. Chemical suppliers list it in their catalogs, often alongside basic physicochemical properties, but without any reference to its application or biological data.[5][6][7][8][][10][11]

This lack of information precludes the creation of a meaningful "Publish Comparison Guide" for the independent validation of its findings. Such a guide would necessitate a foundation of initial data—be it enzymatic assays, cell-based functional screens, or in vivo studies—to be independently reproduced and compared against alternative compounds or methodologies. Without this foundational data, any attempt to construct a validation protocol would be purely speculative and lack the scientific integrity required by the research community.

For instance, a typical validation workflow for a novel kinase inhibitor would involve replicating the initial screen, performing dose-response curves to confirm potency (IC50), running selectivity panels against other kinases, and using orthogonal assays to verify the mechanism of action.

Below is a conceptual workflow for validating a hypothetical bioactive compound, illustrating the type of information that is currently unavailable for this compound.

Caption: A conceptual workflow for the independent validation and comparison of a bioactive compound.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and synthesis to the safe and compliant management of all chemical entities. This guide provides essential, immediate safety and logistical information for the proper disposal of N-(azetidin-3-yl)-N-methylacetamide hydrochloride, ensuring the protection of personnel and the environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we will proceed with a conservative approach, treating it as a potentially hazardous substance and adhering to established best practices for chemical waste management.

Core Principles of Chemical Waste Management

The foundation of safe laboratory practice lies in a proactive approach to waste management. The goal is to handle all chemical waste in a manner that is safe, environmentally responsible, and compliant with all relevant federal, state, and local regulations.[1] Key principles include:

  • Waste Minimization: The most effective way to manage waste is to minimize its generation. This can be achieved by ordering only the necessary quantities of chemicals, using smaller-scale experimental protocols where feasible, and maintaining a clear inventory to avoid redundant purchases.[1][2]

  • Proper Segregation: Never mix incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic compounds.[3][4]

  • Clear Labeling: All waste containers must be clearly and accurately labeled with their contents.[2][3] This is crucial for the safety of everyone in the laboratory and for the personnel at the waste disposal facility.

  • Designated Storage: Hazardous waste should be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[1][2]

Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific SDS for this compound, a thorough risk assessment is paramount before handling any waste. Based on the data for the related compound, N-Methylacetamide, we must assume potential reproductive toxicity.[5][6]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the potentially hazardous substance.
Body Protection A lab coat or other protective clothing.Minimizes the risk of contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA approved respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Protects against inhalation of potentially harmful dust or vapors.[7]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Collection and Containerization
  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for waste collection. Plastic containers are often preferred.[1] The container must be in good condition with a secure, tight-fitting lid.

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Potentially Toxic," "Handle with Caution")

    • The date accumulation started

    • The name of the principal investigator or laboratory contact

Step 2: Waste Accumulation and Storage
  • Solid Waste:

    • Carefully transfer solid this compound waste into the labeled container.

    • Avoid creating dust. If necessary, handle in a fume hood.

    • Keep the container closed at all times, except when adding waste.[8]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, appropriately labeled liquid waste container.

    • Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as solid hazardous waste.

    • Place these items in the designated solid waste container.

  • Storage in the Satellite Accumulation Area (SAA):

    • Store the waste container in your laboratory's designated SAA.[1][2]

    • The SAA must be at or near the point of generation.[1]

    • Ensure secondary containment is in place for liquid waste containers to prevent spills.[8]

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in accumulation for a designated period (check your institution's specific guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][9]

  • Provide Necessary Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.

  • Do Not Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[8][10] This is to prevent potential harm to the environment and to wastewater treatment systems.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Disposal Decision Workflow

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_collection Collection & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Generation of N-(azetidin-3-yl)-N-methylacetamide hydrochloride Waste assess_hazards Assess Hazards (Assume Potentially Toxic) start->assess_hazards select_container Select & Label Appropriate Waste Container assess_hazards->select_container spill Spill or Exposure? assess_hazards->spill segregate_waste Segregate Solid vs. Liquid Waste select_container->segregate_waste store_saa Store in Designated Satellite Accumulation Area (SAA) segregate_waste->store_saa monitor_volume Monitor Accumulation Volume & Time Limits store_saa->monitor_volume contact_ehs Contact EHS for Waste Pickup monitor_volume->contact_ehs disposal_facility Transport to Licensed Hazardous Waste Facility contact_ehs->disposal_facility spill->select_container No emergency_procedures Follow Emergency Procedures spill->emergency_procedures Yes

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.

References

A Comprehensive Guide to Personal Protective Equipment for Handling N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling novel chemical entities like N-(azetidin-3-yl)-N-methylacetamide hydrochloride operate at the frontier of innovation. This proximity to the unknown necessitates a deep and intuitive understanding of safety protocols. This guide provides essential, immediate safety and logistical information for handling this specific compound. It is structured to empower you with not just the "what" but the "why" behind each recommendation, ensuring a self-validating system of laboratory safety.

Core Principles of Chemical Handling

Safe laboratory practice is built on a hierarchy of controls. Before selecting Personal Protective Equipment (PPE), always consider:

  • Elimination/Substitution : Can a less hazardous chemical be used?

  • Engineering Controls : Can the process be enclosed, for instance, in a glove box or a fume hood with proper ventilation?[1][2]

  • Administrative Controls : Are there clear Standard Operating Procedures (SOPs), training, and designated areas for handling this compound?

PPE is the last line of defense, but it is a critical one.

Recommended Personal Protective Equipment (PPE)

Based on the potential hazards inferred from related compounds, the following PPE is recommended when handling this compound.

Hand Protection: The First Barrier

Rationale : Direct skin contact is a primary route of exposure for many chemicals. Amine hydrochlorides can cause skin irritation.[1] Given the potential for reproductive toxicity from related structures, preventing dermal absorption is critical.[2][3]

Recommended Gloves :

  • Nitrile Gloves : Offer excellent resistance to a wide range of chemicals, including many amines and solvents. They are also puncture-resistant, and tears are easily visible.[4][5][6]

  • Butyl Rubber Gloves : Provide superior resistance to many organic chemicals, including amine derivatives, ketones, and esters.[4][7] Consider these for extended handling periods or when dealing with solutions of the compound.

Double Gloving : For enhanced protection, particularly when handling the pure compound or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This minimizes the risk of exposure from a single glove failure.

Glove Selection and Use Protocol :

  • Inspect : Always check gloves for any signs of degradation or perforation before use.[1]

  • Donning : Ensure hands are clean and dry before putting on gloves.

  • Doffing : Remove gloves without touching the outer surface with bare skin.

  • Disposal : Dispose of used gloves in a designated chemical waste container immediately after use.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.[1]

Glove MaterialProtection Against AminesPuncture ResistanceAllergenicity
Nitrile Good to ExcellentHighLow
Butyl Rubber ExcellentModerateLow
Latex Fair to GoodModerateHigh
Vinyl PoorLowLow
Eye and Face Protection: Shielding Against Splashes and Aerosols

Rationale : The hydrochloride salt of a similar azetidine compound is a known eye irritant.[1] Fine chemical powders can easily become airborne and cause severe eye damage.

Recommended Protection :

  • Safety Glasses with Side Shields : The minimum requirement for handling any chemical.

  • Chemical Splash Goggles : Essential when there is a risk of splashes, such as when preparing solutions or performing reactions. They provide a seal around the eyes, offering greater protection than safety glasses.

  • Face Shield : Should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes or when handling larger quantities of the material. A face shield protects the entire face from chemical splashes.

Respiratory Protection: Safeguarding Against Inhalation

Rationale : As a solid, this compound can be easily aerosolized, creating a respiratory hazard. Inhalation is a direct route for systemic toxicity. Given the potential reproductive hazards, minimizing inhalation exposure is crucial.

Recommended Respirators :

When engineering controls like a fume hood are not sufficient to control exposure to airborne particles, respiratory protection is necessary. The choice of respirator depends on the concentration of the airborne contaminant.

  • FFP2 (Filtering Facepiece 2) : Suitable for environments where harmful and mutagenic particles may be present. They filter at least 94% of airborne particles.

  • FFP3 (Filtering Facepiece 3) : Offer the highest level of protection, filtering at least 99% of airborne particles.[8][9] These are recommended when handling fine powders or when there is a higher risk of aerosolization.[8][9]

Respirator Use Protocol :

  • Fit Testing : A proper fit is essential for a respirator to be effective. Ensure you have been fit-tested for the specific model you are using.

  • Seal Check : Perform a user seal check each time you put on the respirator.

  • Cartridge/Filter Replacement : If using a reusable respirator with cartridges, have a defined schedule for cartridge replacement based on the manufacturer's recommendations and usage.

Diagram: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Disposal Start Handling N-(azetidin-3-yl)-N- methylacetamide hydrochloride CheckSolid Is the compound a solid? Start->CheckSolid CheckSolution Will it be in solution? Start->CheckSolution CheckQuantity What is the quantity? Start->CheckQuantity Respiratory Respiratory Protection: - FFP2 or FFP3 Respirator CheckSolid->Respiratory Eye Eye/Face Protection: - Safety Goggles - Face Shield as needed CheckSolution->Eye Hand Hand Protection: - Nitrile or Butyl Gloves - Double Gloving Recommended CheckQuantity->Hand Body Body Protection: - Lab Coat - Chemical Resistant Apron CheckQuantity->Body Disposal Dispose of all contaminated PPE in designated chemical waste. Hand->Disposal Eye->Disposal Respiratory->Disposal Body->Disposal

A workflow for selecting appropriate PPE when handling the specified compound.

Body Protection: An Often-Overlooked Necessity

Rationale : To protect against accidental spills and contamination of personal clothing.

Recommended Protection :

  • Laboratory Coat : A standard lab coat should always be worn and kept buttoned.

  • Chemical-Resistant Apron : For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Closed-toe Shoes : Never wear open-toed shoes in a laboratory.

Emergency Procedures

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3]

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

Spills :

  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, use an inert absorbent material.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : All materials used for cleanup should be disposed of as hazardous waste.

Disposal : Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

Diagram: Emergency Response Protocol

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Skin Contact Eye Contact Inhalation SkinAction Flush with water for 15 min Remove contaminated clothing Exposure:skin->SkinAction EyeAction Flush with water for 15 min Seek immediate medical attention Exposure:eye->EyeAction InhalationAction Move to fresh air Provide oxygen if needed Exposure:inhalation->InhalationAction Medical Seek Medical Attention for All Exposures SkinAction->Medical EyeAction->Medical InhalationAction->Medical

Immediate actions for different exposure routes.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(azetidin-3-yl)-N-methylacetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.